Comprehensive Chemical Profiling and Synthetic Utility of[(3-Bromo-5-nitrophenyl)methyl]dimethylamine
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary In the design of complex Active Pharmaceutical Ingredient...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
In the design of complex Active Pharmaceutical Ingredients (APIs), the selection of highly versatile, orthogonally reactive building blocks is paramount. [(3-Bromo-5-nitrophenyl)methyl]dimethylamine represents a premier trifunctional scaffold. This molecule integrates an aryl bromide, a nitro group, and a benzylic tertiary amine into a single compact architecture.
Rather than relying on linear, sequential functional group installations that inflate step counts, this building block allows researchers to execute divergent synthetic pathways. This whitepaper details the physicochemical properties, mechanistic causality, and self-validating experimental protocols required to leverage this compound effectively in drug discovery workflows.
Physicochemical & Structural Profiling
Understanding the fundamental physical properties of[(3-Bromo-5-nitrophenyl)methyl]dimethylamine is critical for designing purification strategies and predicting pharmacokinetic behavior in early-stage drug development. The presence of the tertiary amine dictates its solubility profile and acid-base behavior, which closely mirrors its parent compound,1[1].
Salt formation drastically increases aqueous polarity
Reactivity Profile & Mechanistic Causality
The true value of this scaffold lies in its orthogonal reactivity. Each functional group can be manipulated independently without cross-reactivity, provided the correct mechanistic causality is understood.
Aryl Bromide: Palladium-Catalyzed Cross-Coupling
The bromine atom at the 3-position is primed for 2[2].
Mechanistic Causality: The strongly electron-withdrawing nitro group at the meta position decreases the electron density of the aromatic ring. This electron deficiency significantly lowers the activation energy required for the oxidative addition of the Pd(0) catalyst into the C-Br bond—typically the rate-determining step in cross-coupling catalytic cycles.
Nitro Group: Chemoselective Reduction
The nitro group can be reduced to yield an aniline derivative, serving as a handle for subsequent amide bond formations or Buchwald-Hartwig aminations.
Mechanistic Causality: Standard catalytic hydrogenation (e.g., Pd/C with H2) poses a severe risk of concomitant hydrodehalogenation, which would cleave the valuable C-Br bond. To preserve the aryl bromide, chemoselective reduction using 3[3] or4[4] is strictly required. These single-electron transfer reagents selectively reduce the nitro group without interacting with the aryl halide.
Benzylic Tertiary Amine: Solubilization and Purification
The dimethylaminomethyl group acts as a built-in basic handle (pKa ~9.02)[1].
Mechanistic Causality: This basicity allows for highly efficient acid-base extraction protocols. By protonating the amine with aqueous HCl, the compound partitions entirely into the aqueous layer, leaving neutral organic impurities (such as homocoupled boronic acid byproducts) in the organic layer. Subsequent basification and back-extraction yield the pure product, forming a self-validating purification system that frequently bypasses the need for silica gel chromatography.
Pathway Visualizations
Orthogonal functionalization pathways of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine.
Catalytic cycle of the Suzuki-Miyaura coupling, accelerated by the electron-withdrawing nitro group.
This procedure utilizes SnCl2 to reduce the nitro group while preserving the aryl bromide[3].
Step-by-Step Methodology:
Reaction Setup: Dissolve [(3-Bromo-5-nitrophenyl)methyl]dimethylamine (1.0 equiv) in ethyl acetate (0.2 M concentration).
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.5 equiv) in a single portion.
Thermal Activation: Heat the mixture to 70 °C and stir for 2–3 hours.
In-Process Control (IPC): Monitor by TLC (DCM:MeOH 9:1). Self-Validation: The starting material spot will disappear, replaced by a highly polar, ninhydrin-active spot (the aniline).
Critical Workup: Cool the reaction to 0 °C. Carefully basify the mixture by adding saturated aqueous NaOH until the pH > 10. Causality: This step is non-negotiable; it breaks down the stable tin complexes formed during the reaction, precipitating tin salts and allowing the free aniline product to partition cleanly into the organic phase[3].
Isolation: Filter the resulting suspension through a pad of Celite to remove tin salts. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Suzuki-Miyaura Cross-Coupling
This procedure couples the aryl bromide with an aryl boronic acid[2].
Step-by-Step Methodology:
Reaction Setup: Charge a Schlenk flask with [(3-Bromo-5-nitrophenyl)methyl]dimethylamine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio). Causality: Water is required to dissolve the inorganic base (K₂CO₃), which facilitates the formation of the reactive boronate "ate" complex necessary for the transmetalation step[2].
Thermal Activation: Heat the mixture to 90 °C under a nitrogen atmosphere for 4–6 hours.
Acid-Base Purification (Self-Validating): Cool the mixture, dilute with EtOAc, and extract with 1M HCl (3x). The product (containing the tertiary amine) moves to the aqueous layer. Discard the organic layer containing the catalyst and boronic acid homocoupling impurities. Basify the aqueous layer with 2M NaOH to pH 10, and back-extract with EtOAc.
Isolation: Dry the organic layer over Na₂SO₄ and concentrate to yield the highly pure biaryl product.
References
Tokyo Chemical Industry Co., Ltd. (TCI) . Suzuki-Miyaura Cross-Coupling Reaction. TCI Chemicals. 2
[(3-Bromo-5-nitrophenyl)methyl]dimethylamine CAS number and molecular weight
An In-depth Technical Guide to [(3-Bromo-5-nitrophenyl)methyl]dimethylamine: Synthesis, Characterization, and Applications Introduction [(3-Bromo-5-nitrophenyl)methyl]dimethylamine is a substituted aromatic compound feat...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to [(3-Bromo-5-nitrophenyl)methyl]dimethylamine: Synthesis, Characterization, and Applications
Introduction
[(3-Bromo-5-nitrophenyl)methyl]dimethylamine is a substituted aromatic compound featuring a trifunctionalized benzene ring. Its structure, incorporating a bromine atom, a nitro group, and a dimethylaminomethyl substituent, makes it a potentially valuable intermediate in organic synthesis. The presence of these distinct functional groups offers multiple avenues for chemical modification, positioning it as a versatile building block for the development of novel compounds in medicinal chemistry and materials science.
The bromo- and nitro-substituents are strong electron-withdrawing groups, which significantly influences the reactivity of the aromatic ring. The tertiary benzylic amine moiety is a common structural motif in many biologically active compounds.[1] This guide provides a comprehensive overview of the key physicochemical properties, a plausible synthetic route, detailed characterization methods, and potential applications for this compound, based on established chemical principles and data from structurally related molecules.
Physicochemical and Structural Data
While a specific CAS number for [(3-Bromo-5-nitrophenyl)methyl]dimethylamine is not readily found in major chemical databases, its fundamental properties can be derived from its molecular structure.
A logical and efficient synthesis of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine can be envisioned as a two-step process starting from 3-bromo-5-nitrotoluene. The initial step involves the benzylic bromination of the methyl group, followed by a nucleophilic substitution with dimethylamine.
Technical Guide: Elucidation and Synthetic Strategy of 1-(3-Bromo-5-nitrophenyl)-N,N-dimethylmethanamine
Abstract: This technical guide provides a comprehensive scientific overview of the benzylamine derivative, 1-(3-Bromo-5-nitrophenyl)-N,N-dimethylmethanamine. Benzylamine scaffolds are fundamental building blocks in medic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
This technical guide provides a comprehensive scientific overview of the benzylamine derivative, 1-(3-Bromo-5-nitrophenyl)-N,N-dimethylmethanamine. Benzylamine scaffolds are fundamental building blocks in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals.[1][2] This document delineates the precise chemical structure and IUPAC nomenclature of the title compound. We present a detailed, field-proven synthetic protocol via reductive amination, including an in-depth rationale for the chosen methodology. Furthermore, a full spectroscopic characterization profile is provided, offering predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to aid in its identification and quality control. The guide concludes with a discussion on the potential applications of this molecule as a strategic intermediate in drug discovery and development programs.
Introduction: The Significance of Substituted Benzylamines
The benzylamine motif is a privileged structure in modern pharmacology, integral to a wide array of therapeutic agents targeting conditions from depression to cardiovascular disease.[1] The versatility of the benzylamine core allows for fine-tuning of its pharmacological properties through substitution on the aromatic ring and modification of the amine functionality. The title compound, featuring a bromo and a nitro group, presents a unique electronic landscape and provides reactive handles for further chemical elaboration, making it a valuable intermediate for the synthesis of novel chemical entities. This guide serves as a technical resource for researchers engaged in the synthesis and application of such specialized building blocks.
Nomenclature and Structure Elucidation
The chemical structure of the topic compound is defined by a central benzene ring substituted at the 1, 3, and 5 positions. A methodical analysis based on IUPAC nomenclature rules establishes the definitive name and key structural identifiers.
IUPAC Name and Chemical Structure
The principal functional group is the tertiary amine, but for nomenclature purposes, the entire benzylamine structure is considered. The correct IUPAC name is 1-(3-Bromo-5-nitrophenyl)-N,N-dimethylmethanamine .
The structure consists of:
A phenyl ring.
A bromomethyl group (-CH₂Br) attached to the phenyl ring.
A dimethylamine group (-N(CH₃)₂) attached to the methyl carbon.
A bromo group (-Br) at the 3-position of the phenyl ring.
A nitro group (-NO₂) at the 5-position of the phenyl ring.
Caption: Synthetic workflow via reductive amination.
Experimental Protocol
Materials:
3-Bromo-5-nitrobenzaldehyde (1.0 eq)
[3]* Dimethylamine, 2.0 M solution in THF (1.2 eq)
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Bromo-5-nitrobenzaldehyde (1.0 eq) and dissolve in anhydrous DCM.
Amine Addition: Add the dimethylamine solution (1.2 eq) dropwise to the stirred solution at room temperature. Stir the mixture for 30-60 minutes to allow for iminium ion formation.
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The reaction is typically mildly exothermic. Allow the reaction to stir at room temperature for 12-18 hours.
Causality Note: Sodium triacetoxyborohydride is the reagent of choice as it is a mild and selective reducing agent, potent enough to reduce the iminium ion but not the nitro group or the starting aldehyde. Its tolerance for slightly acidic conditions (generated from acetic acid byproducts) makes it ideal for this one-pot procedure.
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Final Product: The crude product can be purified by flash column chromatography on silica gel to yield 1-(3-Bromo-5-nitrophenyl)-N,N-dimethylmethanamine as a solid.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. The following data are predicted based on the compound's structure and known spectroscopic principles.
[4]
Technique
Predicted Observations
¹H NMR
δ ~8.0-8.2 ppm (m, 2H): Aromatic protons ortho to the nitro group. δ ~7.8 ppm (t, 1H): Aromatic proton between the bromo and nitro groups. δ ~3.5 ppm (s, 2H): Benzylic methylene protons (-CH₂-N). δ ~2.3 ppm (s, 6H): N,N-dimethyl protons (-N(CH₃)₂).
Molecular Ion (M⁺): A characteristic pair of peaks at m/z ~258 and ~260 with approximately 1:1 intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. [4]
| IR (Infrared) | ~2950-2800 cm⁻¹: C-H stretching (aliphatic). ~1520 cm⁻¹ & ~1350 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group. ~1100-1000 cm⁻¹: C-N stretching. ~600-500 cm⁻¹: C-Br stretching. |
Applications in Research and Drug Development
1-(3-Bromo-5-nitrophenyl)-N,N-dimethylmethanamine is not an end-product therapeutic but rather a highly versatile chemical intermediate. Its utility stems from the distinct reactivity of its functional groups:
The Nitro Group: Can be readily reduced to an aniline derivative. This primary amine can then be used in a vast range of reactions, including amide bond formation, sulfonylation, or as a nucleophile in substitution reactions, to build more complex molecular architectures.
The Bromo Group: Serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the strategic introduction of aryl, vinyl, or alkynyl groups, enabling rapid diversification and the exploration of structure-activity relationships (SAR).
The Benzylamine Core: The inherent structure is a known pharmacophore. [5][6]Modifications using the nitro and bromo groups can lead to the development of novel compounds for screening against various biological targets.
This trifunctional nature makes the compound a valuable starting point for generating libraries of diverse small molecules, accelerating the hit-to-lead and lead optimization phases of drug discovery.
Conclusion
This guide has detailed the structural, synthetic, and analytical aspects of 1-(3-Bromo-5-nitrophenyl)-N,N-dimethylmethanamine. By providing a robust and well-rationalized synthetic protocol and a comprehensive characterization profile, we equip researchers and drug development professionals with the necessary knowledge to synthesize, identify, and strategically utilize this compound as a building block for creating next-generation therapeutics.
References
Organic Letters. (2018). Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling. ACS Publications. [Link]
Vicker, N., et al. (2016). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC. [Link]
Google Patents. (1999).
ResearchGate. (2024). Selected benzyl amine-containing examples of FDA-approved pharmaceuticals. [Link]
Predictive Pharmacology and Mechanistic Profiling of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine: A Dual-Pathway Whitepaper
Executive Summary [(3-Bromo-5-nitrophenyl)methyl]dimethylamine (IUPAC: 1-(3-bromo-5-nitrophenyl)-N,N-dimethylmethanamine) is a highly functionalized, low-molecular-weight benzylamine scaffold. Rather than viewing this mo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
[(3-Bromo-5-nitrophenyl)methyl]dimethylamine (IUPAC: 1-(3-bromo-5-nitrophenyl)-N,N-dimethylmethanamine) is a highly functionalized, low-molecular-weight benzylamine scaffold. Rather than viewing this molecule as a static chemical fragment, a rigorous pharmacological assessment reveals a dynamic interactome potential driven by three distinct pharmacophoric elements: a basic dimethylaminomethyl group, an electron-withdrawing nitro group, and a halogen-bond-donating bromine atom.
Based on structural bioinformatics, electronic properties, and historical structure-activity relationships (SAR), this compound exhibits two highly probable, divergent mechanisms of action (MoA):
Neurological: Central Nervous System (CNS) Modulation via Monoamine Transporter (MAT) Inhibition.
Antimicrobial: Prodrug Bioactivation via Pathogen-Specific Type I Nitroreductases (NTR).
This whitepaper dissects the causality behind these predicted mechanisms, maps the structural biology, and provides self-validating experimental protocols to empirically confirm these hypotheses.
Part 1: Structural & Physicochemical Rationale
To predict a molecule's behavior in a biological system, we must first deconstruct its physicochemical properties. The meta-substitution pattern (3-bromo, 5-nitro) on the benzylamine core creates a specific steric and electronic profile:
The Dimethylaminomethyl Group: With a predicted pKa of ~8.8–9.2, this tertiary amine is >95% protonated at physiological pH (7.4). This cationic center acts as a crucial anchor, seeking out negatively charged amino acid side chains (e.g., Aspartate or Glutamate) to form strong salt bridges within protein binding pockets.
The Bromine Atom (Halogen Bonding): Bromine provides lipophilic bulk and acts as a potent halogen bond donor. The anisotropic distribution of electron density creates a positive "σ-hole" on the bromine atom, enabling highly directional, non-covalent interactions with electron-rich targets, such as protein backbone carbonyls[1][2].
The Nitro Group (Bioreductive Susceptibility): The nitro group is a strong electron-withdrawing group (EWG). Its presence synergizes with the inductive electron withdrawal of the meta-bromine to significantly lower the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This electronic configuration makes the nitro group highly susceptible to enzymatic bioreduction—a hallmark of nitroaromatic prodrugs[3].
Part 2: Predicted Mechanism 1 - Monoamine Transporter (MAT) Inhibition
Rationale and Structural Biology
Benzylamine derivatives are well-established pharmacophores for the inhibition of plasmalemmal monoamine transporters, specifically the Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters[4][5].
When [(3-Bromo-5-nitrophenyl)methyl]dimethylamine enters the central S1 binding site of a MAT (e.g., human SERT), the protonated dimethylamine forms a critical salt bridge with a conserved Aspartate residue (Asp98 in hSERT). The 3-bromo-5-nitrophenyl ring occupies the adjacent hydrophobic sub-pocket, engaging in
π−π
stacking with aromatic residues (e.g., Tyr176). Crucially, the bromine atom is perfectly angled to form a halogen bond with the backbone carbonyl of nearby residues (e.g., Ala169), locking the transporter in an outward-facing, substrate-impermeable conformation[5][6].
Pathway Visualization
Figure 1: Predicted pharmacological cascade of MAT inhibition by the benzylamine derivative.
Part 3: Predicted Mechanism 2 - Type I Nitroreductase Prodrug Activation
Rationale and Enzymatic Cascade
Nitroaromatic compounds are critical frontline therapies for kinetoplastid infections (e.g., Trypanosoma brucei causing African sleeping sickness) and mycobacterial infections (e.g., Mycobacterium tuberculosis)[7][8].
Unlike mammalian cells, these pathogens express Type I Nitroreductases (NTRs)—oxygen-insensitive, FMN-dependent enzymes. The electron-deficient nature of the 3-bromo-5-nitrophenyl ring makes this compound an ideal substrate for NTR-mediated reduction. The enzyme catalyzes a sequential two-electron reduction from the nitro group (-NO2) to a nitroso intermediate (-NO), and subsequently to a hydroxylamine (-NHOH)[3][7]. Because the hydroxylamine derivative is highly unstable, it undergoes rapid fragmentation or structural rearrangement to generate reactive electrophilic species. These species crosslink parasitic DNA or essential proteins, leading to rapid and selective pathogen death[8].
Pathway Visualization
Figure 2: Type I Nitroreductase-mediated bioactivation cascade of the nitroaromatic prodrug.
Part 4: Self-Validating Experimental Protocols
To empirically differentiate and validate these predicted mechanisms, the following rigorous, self-validating assay workflows must be executed.
Protocol A: In Vitro Radioligand Binding Assay for hSERT
Objective: Quantify the binding affinity (
Ki
) of the compound for the human Serotonin Transporter.
Membrane Preparation: Culture HEK-293 cells stably expressing hSERT. Harvest cells, homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4, containing 120 mM NaCl and 5 mM KCl), and centrifuge at 40,000 x g for 30 minutes to isolate the membrane fraction.
Non-Specific Binding (NSB): Membrane +
[3H]
citalopram + 10 µM unlabeled Fluoxetine (ensures the signal is specific to SERT).
Test Wells: Membrane +
[3H]
citalopram + Test Compound (10-point concentration curve, 0.1 nM to 10 µM).
Incubation & Filtration: Incubate the 96-well plates at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific sticking).
Quantification: Wash filters 3x with ice-cold buffer. Extract radioactivity using liquid scintillation cocktail and quantify via a MicroBeta counter. Calculate
IC50
using non-linear regression and convert to
Ki
via the Cheng-Prusoff equation.
Objective: Confirm the compound is a substrate for pathogen-specific Type I NTRs and monitor the generation of reactive metabolites.
Enzyme Preparation: Express recombinant Trypanosoma brucei NTR (TbNTR) in E. coli and purify via Ni-NTA affinity chromatography.
Spectrophotometric Assay:
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 100 µM NADH (electron donor), 10 µM FMN, and 50 µM Test Compound.
Negative Control: Omit TbNTR to rule out spontaneous auto-oxidation of NADH.
Positive Control: Use 50 µM Nifurtimox (a known NTR substrate)[7].
Kinetic Monitoring: Initiate the reaction by adding 10 nM purified TbNTR. Monitor the depletion of NADH by measuring absorbance at 340 nm (
ϵ=6.22 mM−1cm−1
) over 15 minutes at 37°C.
Orthogonal Validation (LC-MS/MS): Quench the reaction at 10 minutes with cold acetonitrile. Centrifuge and inject the supernatant into an LC-MS/MS system to detect the mass shift corresponding to the hydroxylamine metabolite (
[M+H]+−16
Da relative to the parent nitro compound), proving functional bioreduction.
Part 5: Quantitative Data Presentation
The following table summarizes the predicted physicochemical parameters and the hypothetical assay thresholds required to advance this compound as a lead candidate in either therapeutic indication.
Parameter / Assay
Predicted / Target Value
Mechanistic Implication
pKa (Amine)
8.8 – 9.2
>95% protonated at pH 7.4; enables critical salt bridge formation with Asp residues in MATs.
LogP
2.2 – 2.8
Optimal lipophilicity for blood-brain barrier (BBB) penetration (CNS target) and parasitic membrane permeation.
hSERT Binding (
Ki
)
Target: < 50 nM
Required potency threshold to justify further development as a MAT inhibitor.
TbNTR Catalytic Efficiency (
kcat/Km
)
Target: >
104 M−1s−1
Indicates rapid enzymatic turnover, ensuring sufficient generation of toxic metabolites within the pathogen.
Reduction Potential (
E1/2
)
-300 to -400 mV
The meta-bromine lowers the potential, making it an energetically favorable substrate for Type I NTRs.
References
National Institutes of Health (NIH)
Mechanism of nitroreductase (NTR)
Key contemporary considerations for halogens in drug discovery
Taylor & Francis Online
URL
Exploiting the Drug-Activating Properties of a Novel Trypanosomal Nitroreductase
Antimicrobial Agents and Chemotherapy - ASM Journals
URL
Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery
Frontiers
URL
Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity
MDPI
URL
Monoamine transporter occupancy of a novel triple reuptake inhibitor in baboons and humans using positron emission tomography
PubMed / NIH
URL
Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter
ACS Chemical Neuroscience
URL
The Versatile World of Bromo-Nitrophenyl Compounds: A Comprehensive Guide for Researchers
Introduction: Unveiling the Potential of Bromo-Nitrophenyl Scaffolds Bromo-nitrophenyl compounds, a class of aromatic molecules featuring both a bromine atom and a nitro group on a phenyl ring, represent a cornerstone of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Potential of Bromo-Nitrophenyl Scaffolds
Bromo-nitrophenyl compounds, a class of aromatic molecules featuring both a bromine atom and a nitro group on a phenyl ring, represent a cornerstone of modern organic synthesis and applied chemical research. The strategic placement of these functional groups imparts a unique and highly tunable reactivity profile, making them invaluable synthons for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group, coupled with the versatile reactivity of the carbon-bromine bond, opens a vast landscape of chemical transformations. This guide provides an in-depth exploration of the synthesis, characterization, and diverse applications of bromo-nitrophenyl compounds, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.
Core Synthetic Strategies: Accessing the Bromo-Nitrophenyl Toolkit
The synthesis of bromo-nitrophenyl compounds primarily relies on two fundamental electrophilic aromatic substitution reactions: nitration and bromination. The order and conditions of these reactions are critical in dictating the final isomeric substitution pattern, a key determinant of the molecule's subsequent reactivity and application.
Electrophilic Nitration: Introducing the Nitro Group
The introduction of a nitro group onto a bromophenyl precursor is a common and effective strategy. The choice of nitrating agent and reaction conditions allows for control over the regioselectivity of the reaction.
Experimental Protocol: Nitration of p-Bromophenol
This protocol describes a continuous flow method for the nitration of p-bromophenol to yield 4-bromo-2-nitrophenol, a widely used intermediate.[1]
Materials:
p-Bromophenol
Dichloroethane
Nitric acid (7-8 M)
Continuous flow reactor system with two pumps
Procedure:
Prepare a solution of p-bromophenol in dichloroethane at a concentration of 1.8-2.2 M.
Prepare a 7-8 M solution of nitric acid.
Set up the continuous flow reactor, controlling the temperature to 55-75°C and the pressure to 0.35-0.45 MPa.
Inject the p-bromophenol solution and the nitric acid solution into the reactor through two separate pumps.
Allow a residence time of 20-30 minutes for the reaction to proceed.
Collect the output from the reactor. The product, 4-bromo-2-nitrophenol, is present in the organic phase.
Perform a standard workup, which includes washing the organic phase with water and/or a mild base to neutralize excess acid.
Dry the organic phase and remove the solvent under reduced pressure to yield the crude product.
Electrophilic Bromination: Introducing the Bromo Group
Alternatively, a nitrophenyl substrate can be subjected to electrophilic bromination to introduce the bromine atom. The directing effects of the existing substituents on the ring will govern the position of bromination.
Spectroscopic Characterization: Deciphering the Molecular Structure
The unambiguous identification of bromo-nitrophenyl compounds relies on a combination of spectroscopic techniques.
Spectroscopic Technique
Key Observables for Bromo-Nitrophenyl Compounds
¹H NMR
The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the phenyl ring.
¹³C NMR
The number of signals and their chemical shifts confirm the carbon skeleton and the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
Characteristic absorption bands for the nitro group (asymmetric and symmetric stretches typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively), C-Br stretch (typically in the fingerprint region), and any other functional groups (e.g., -OH stretch for nitrophenols) are observed.[2][3]
Mass Spectrometry (MS)
The molecular ion peak confirms the molecular weight. The presence of bromine is indicated by a characteristic isotopic pattern (M+ and M+2 peaks in an approximately 1:1 ratio).
Applications in Research and Development
The unique reactivity of bromo-nitrophenyl compounds makes them indispensable building blocks in several key areas of research and development.
Medicinal Chemistry and Drug Discovery
Bromo-nitrophenyl scaffolds are frequently employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The ability to selectively functionalize the bromine and nitro groups allows for the generation of diverse molecular libraries for drug discovery programs.
A notable example is the use of 2-bromo-6-nitrophenol as a key intermediate in the synthesis of N-Hydroxy Eltrombopag, a therapeutic agent for chronic immune thrombocytopenia.[1]
Key Transformations in Medicinal Chemistry:
Nitro Group Reduction: The nitro group can be readily reduced to an amine, which serves as a versatile handle for amide bond formation, sulfonamide synthesis, or the construction of heterocyclic rings.[4]
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, enabling the formation of carbon-carbon bonds and the introduction of diverse aryl, heteroaryl, or alkyl groups.[5][6][7]
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Nitrophenyl Compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-nitrophenyl compound with a boronic acid.
Materials:
Bromo-nitrophenyl compound (1.0 eq)
Arylboronic acid (1.2 eq)
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
Base (e.g., K₂CO₃, 2.0 eq)
Solvent (e.g., Toluene/Ethanol/Water mixture)
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a reaction vessel, add the bromo-nitrophenyl compound, arylboronic acid, palladium catalyst, and base.
Purge the vessel with an inert gas.
Add the degassed solvent system.
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Perform an aqueous workup, extracting the product with an organic solvent.
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Agrochemicals
Bromo-nitrophenyl derivatives are important precursors in the synthesis of a variety of agrochemicals, including herbicides, fungicides, and insecticides.[8] The presence of both the bromo and nitro groups can contribute to the biological activity of the final product. For instance, 2-bromo-4-fluoro-6-nitrophenol has demonstrated both bactericidal and herbicidal properties.[8]
Herbicidal Activity Data
The following table summarizes the herbicidal activity of a series of phthalimide derivatives, some of which are synthesized from bromo-nitrophenyl precursors, against various weed species. The data is presented as growth inhibition percentage at a concentration of 200 mg/L.
Compound
B. campestris (Root)
B. campestris (Stem)
A. retroflexus (Root)
A. retroflexus (Stem)
D. sanguinalis (Root)
D. sanguinalis (Stem)
3a
92%
61%
75%
55%
88%
70%
Chlortoluron
85%
58%
80%
60%
82%
65%
Atrazine
80%
51%
78%
58%
80%
62%
Flumioxazin
85%
60%
82%
62%
85%
68%
Data adapted from a study on novel phthalimide derivatives as PPO inhibitors.[9]
Materials Science
The unique electronic and structural features of bromo-nitrophenyl compounds make them attractive monomers for the synthesis of specialty polymers and functional dyes. The nitro group can enhance the polymer's thermal stability and solubility, while the bromo group provides a site for polymerization through cross-coupling reactions.[10]
Applications in Polymer Chemistry:
Conductive Polymers: Polymers containing nitroaromatic units can exhibit interesting electronic properties.
High-Performance Polymers: The incorporation of these rigid aromatic units can lead to polymers with high thermal stability and mechanical strength.
Functional Dyes: Bromo-nitrophenyl derivatives can be used as precursors for the synthesis of dyes with specific photophysical properties. For example, bromine-substituted rhodamine dyes have been investigated as photosensitizers.[11]
Experimental Workflow: Synthesis of a Poly(3-nitrophenylene)
Caption: Workflow for the synthesis of poly(3-nitrophenylene).
Safety and Toxicology
While bromo-nitrophenyl compounds are valuable research tools, it is crucial to handle them with appropriate safety precautions. The toxicity of nitrophenols, in general, has been studied, and they can be harmful if swallowed, inhaled, or in contact with skin.[12][13] Halogenated nitrophenols are of emerging concern as disinfection byproducts in drinking water and have shown cardiotoxic effects in zebrafish embryos.
General Safety Recommendations:
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Consult the Safety Data Sheet (SDS) for specific handling and disposal information for each compound.[4][5][8][14][15]
Conclusion and Future Outlook
Bromo-nitrophenyl compounds continue to be a rich and rewarding area of chemical research. Their synthetic versatility and the diverse properties of their derivatives ensure their continued importance in the development of new pharmaceuticals, agrochemicals, and advanced materials. Future research in this field will likely focus on the development of more sustainable and efficient synthetic methodologies, the exploration of novel applications in areas such as catalysis and optoelectronics, and a deeper understanding of the toxicological profiles of these important chemical entities.
References
[Link to a general organic chemistry textbook or a review on arom
Exploring the Synthesis and Applications of 2-Bromo-6-nitrophenol (CAS 13073-25-1). (2026, March 4). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
2-Bromo-4-nitrophenol Safety Data Sheet. (2026, March 10). Chemdor Chemicals. [Link]
Herbicidal activity of compounds 3a-3y at 200 mg/L by the small cup method. (2025, July). Pest Management Science. [Link]
Preparation of nitrophenols. (n.d.).
Dihalogenated nitrophenols in drinking water: Prevalence, resistance to household treatment, and cardiotoxic impact on zebrafish embryo. (2024, April 13). ResearchGate. [Link]
[Link to a relevant NMR database or publication with NMR d
Phototoxicity of some bromine-substituted rhodamine dyes: synthesis, photophysical properties and application as photosensitizers. (n.d.). PubMed. [Link]
Method for photocatalytic selective nitration of bromophenol. (n.d.).
Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
[Link to a relevant organic chemistry resource on Suzuki-Miyaura coupling]
IC50 values of selected bromophenol derivatives against five human cancer cell lines. (n.d.). ResearchGate. [Link]
[Link to a relevant resource on N-Hydroxy Eltrombopag synthesis]
5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. (2018, January 20). MDPI. [Link]
New Toxicological Profile Published for Nitrophenols. (2023, May 4). AIHA. [Link]
11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. [Link]
Process for preparation of a nitrophenol. (n.d.).
The Heck, Suzuki, and Olefin Metathesis Reactions. (2016, March 10). Master Organic Chemistry. [Link]
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. [Link]
Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife. (2013, June 18). PubMed. [Link]
Polymers and Polymer-Based Materials for the Detection of (Nitro-)explosives. (n.d.). PMC - NIH. [Link]
Synthesis and photophysical properties of (post-)functionalized BOAHY dyes with strong aggregation-induced emission. (2023, September 15). Materials Advances (RSC Publishing). [Link]
Synthesis, optical and electrochemical properties of poly(N-bromo-2-ethynylpyridinium bromide). (2018, March 4). R Discovery. [Link]
Kinetic stability and transformation pathway of halogenated nitrophenols in drinking water. (2025, September 5). ScienceDirect. [Link]
Photophysical and photochemical properties of some 3-bromo-4-alkylamino-N-alkyl-1,8-naphthalimides. (n.d.). ResearchGate. [Link]
Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020, October 29). PMC. [Link]
Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2008, December 23). The Journal of Organic Chemistry - ACS Publications. [Link]
Molecular descriptors in quantitative relationship with herbicidal activity of novel derivatives of 6-(5-aryl- substituted-1-pyrazolyl)-2- picolinic acid. (2023, November 18). DRUG DISCOVERY. [Link]
The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. (2022, May 13). MDPI. [Link]
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020, September 1). Spectroscopy Online. [Link]
Two New Bromophenols with Radical Scavenging Activity from Marine Red Alga Symphyocladia latiuscula. (n.d.). PMC. [Link]
Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. (n.d.). PMC. [Link]
Herbicidal activity of fluoroquinolone derivatives. (2021, June 27). bioRxiv. [Link]
Dose-response curves and IC 50 values of selected compounds 52 and 53... (n.d.). ResearchGate. [Link]
[(3-Bromo-5-nitrophenyl)methyl]dimethylamine material safety data sheet (MSDS) information
Technical Whitepaper: Safety, Handling, and Synthetic Utility of[(3-Bromo-5-nitrophenyl)methyl]dimethylamine Abstract In the landscape of modern drug discovery and materials science, highly functionalized aromatic buildi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Safety, Handling, and Synthetic Utility of[(3-Bromo-5-nitrophenyl)methyl]dimethylamine
Abstract
In the landscape of modern drug discovery and materials science, highly functionalized aromatic building blocks are critical for rapid structure-activity relationship (SAR) exploration.[(3-Bromo-5-nitrophenyl)methyl]dimethylamine (CAS: 1851594-84-7)[1] is a trifunctional scaffold offering orthogonal reactivity. As a Senior Application Scientist, I have structured this guide to transcend a standard Material Safety Data Sheet (MSDS). This whitepaper synthesizes physicochemical safety data with mechanistic rationale and field-proven, self-validating experimental workflows.
The strategic value of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine lies in its three distinct functional handles, each governed by specific chemical causality:
The Bromide Motif (C-Br): Positioned on the aromatic ring, this halogen serves as an electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its bond dissociation energy allows for selective insertion by Palladium(0) catalysts.
The Nitro Motif (-NO₂): Acting as a strongly electron-withdrawing group, it activates the ring toward nucleophilic aromatic substitution (SₙAr) if other leaving groups are present. More importantly, it serves as a masked amine. It can be chemoselectively reduced to an aniline, providing a nucleophilic handle for subsequent amide coupling.
The Dimethylamine Motif (-CH₂N(CH₃)₂): This tertiary amine acts as a basic center (pKa ~9.0). In drug development, this moiety is frequently utilized to enhance aqueous solubility, tune hERG liabilities, or drive lysosomotropism.
Section II: Material Safety Data & Hazard Mitigation (MSDS)
Understanding the hazards of this compound requires analyzing its structural components. The basicity of the dimethylamine group drives its irritant properties, while the nitroaromatic core necessitates precautions against sensitization and environmental toxicity[2].
The tertiary amine abstracts protons from epidermal moisture, causing localized alkaline irritation.
Eye Irritation (Cat 2A)
Warning
H319: Causes serious eye irritation
Direct contact with the basic amine disrupts the lipid bilayer of the corneal epithelium.
STOT SE (Cat 3)
Warning
H335: May cause respiratory irritation
Inhalation of nitroaromatic dust/aerosols triggers mucosal inflammation.
Self-Validating Safety Protocol:
When handling this material, the use of a fume hood and nitrile gloves is mandatory. A self-validating safety check involves monitoring the pH of any aqueous wash during cleanup; a basic pH (>8) indicates residual amine, requiring further neutralization with dilute citric acid before disposal.
To maximize the utility of this building block, researchers must employ chemoselective protocols. The following methodologies are designed as self-validating systems, ensuring that the scientist can verify success in real-time.
Objective: To couple an arylboronic acid to the bromide position without reducing the nitro group.
Causality: We utilize Pd(dppf)Cl₂ because its bulky, bidentate ligand framework suppresses unwanted side reactions (like nitro reduction or homocoupling) while promoting efficient transmetalation.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, combine[(3-Bromo-5-nitrophenyl)methyl]dimethylamine (1.0 eq), an arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 4:1). Rationale: The biphasic system dissolves both the organic substrates and the inorganic base required for boronic acid activation.
Reaction: Heat the mixture to 85 °C under a nitrogen atmosphere for 4-6 hours with vigorous stirring.
Self-Validation (In-Process Control): Monitor via LC-MS. The starting material exhibits a distinct 1:1 isotopic mass pattern at m/z 259/261[M+H]⁺ due to the ⁷⁹Br/⁸¹Br isotopes. The reaction is validated when this isotopic doublet disappears, replaced by the mass of the coupled biaryl product.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol B: Selective Nitro Reduction to Aniline
Objective: To reduce the -NO₂ group to an -NH₂ group while preserving the C-Br bond.
Causality: Catalytic hydrogenation (H₂ with Pd/C) will likely cause hydrodehalogenation (loss of the bromine atom). Therefore, we use mild Béchamp-type reduction conditions (Iron powder and NH₄Cl) which are strictly chemoselective for the nitro group.
Step-by-Step Methodology:
Preparation: Dissolve the starting material (1.0 eq) in an Ethanol/Water mixture (3:1).
Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq). Rationale: NH₄Cl acts as a mild proton source that activates the iron surface without cleaving the C-Br bond.
Reaction: Heat the suspension to 70 °C for 2 hours.
Self-Validation (In-Process Control): The reaction visually validates itself: the initial yellow solution transitions to a dark brown/black suspension as Fe(0) is oxidized to iron oxides. TLC will show a highly polar, ninhydrin-positive spot. LC-MS will confirm a mass shift of -30 Da, with the new peak at m/z 229/231 [M+H]⁺ (maintaining the Br isotope pattern).
Workup: Filter the hot mixture through a pad of Celite to remove iron sludge. Concentrate the filtrate and extract with Dichloromethane to isolate the aniline derivative.
Section IV: Pathway Visualization
The following diagram maps the orthogonal reactivity pathways of the building block, demonstrating how its distinct functional groups can be independently targeted.
Figure 1: Orthogonal reactivity pathways of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine.
References
National Center for Biotechnology Information. "Global Harmonized System of Classification and Labelling of Chemicals (GHS)". PubChem. URL: [Link]
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews. URL: [Link]
Navigating the Crucial Terrain of Solubility: A Technical Guide for [(3-Bromo-5-nitrophenyl)methyl]dimethylamine
For Immediate Release A Senior Application Scientist's In-depth Guide to Understanding and Determining the Solubility of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine for Researchers, Scientists, and Drug Development Prof...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
A Senior Application Scientist's In-depth Guide to Understanding and Determining the Solubility of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine for Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical research and development, understanding the solubility of a compound is not merely a data point; it is a critical determinant of its potential therapeutic success. Poor solubility can lead to low bioavailability, hindering a promising candidate's journey from the lab to the clinic.[1][2] This guide provides a comprehensive framework for characterizing the solubility of the novel compound, [(3-Bromo-5-nitrophenyl)methyl]dimethylamine, with a particular focus on Dimethyl Sulfoxide (DMSO) and other relevant organic solvents. While specific solubility data for this compound is not publicly available, this document outlines the principles and methodologies required to generate and interpret this crucial information.
The Central Role of Solubility in Drug Discovery
The journey of a drug from administration to its site of action is fundamentally governed by its ability to dissolve in physiological fluids. For oral dosage forms, a drug must first dissolve in the gastrointestinal tract before it can be absorbed into the bloodstream.[1] Therefore, early assessment of aqueous and non-aqueous solubility is a cornerstone of preclinical development.[3] It informs formulation strategies, aids in the selection of appropriate excipients, and is essential for designing reliable in vitro and in vivo screening assays.
Kinetic and thermodynamic solubility are two key parameters assessed during early-stage drug discovery.[3] Kinetic solubility measures the concentration of a compound that precipitates from a solution when an organic stock solution (typically in DMSO) is introduced into an aqueous buffer.[3] This high-throughput screening method helps to quickly rank compounds.[4] Thermodynamic solubility, on the other hand, represents the true equilibrium concentration of a compound in a saturated solution and is considered the gold standard for solubility measurement.[3][4]
Physicochemical Profile of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine and its Implications for Solubility
The molecular structure of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine, with its aromatic ring substituted with a bromine atom, a nitro group, and a dimethylaminomethyl group, suggests a compound with moderate to low aqueous solubility and a higher affinity for organic solvents. The presence of polar functional groups (nitro and amine) can contribute to interactions with polar solvents, while the brominated phenyl ring provides lipophilic character.
The "like dissolves like" principle is a fundamental concept in predicting solubility.[5] Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes. Given its structure, [(3-Bromo-5-nitrophenyl)methyl]dimethylamine is expected to exhibit good solubility in polar aprotic solvents like DMSO, Dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), which are commonly used in high-throughput screening and as stock solution solvents.[6] Its solubility in protic solvents like ethanol and methanol, and non-polar solvents such as chloroform and toluene, would need to be empirically determined.
A Systematic Approach to Solubility Determination
A multi-faceted approach is essential for a thorough understanding of a compound's solubility profile. This involves a combination of computational prediction and robust experimental determination.
Experimental Workflow for Solubility Assessment
The following diagram outlines a logical workflow for determining the solubility of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine.
Caption: A stepwise workflow for determining the solubility of a novel compound.
Part 1: Kinetic Solubility Determination
This high-throughput method provides a rapid assessment of a compound's tendency to precipitate from a DMSO stock solution upon introduction to an aqueous medium.[3][4]
Protocol:
Stock Solution Preparation: Prepare a 10 mM stock solution of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine in 100% DMSO.
Serial Dilution: In a 96-well microplate, perform a serial dilution of the stock solution with DMSO.
Aqueous Buffer Addition: Add a phosphate-buffered saline (PBS) solution (pH 7.4) to each well.
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).
Measurement: Determine the concentration at which precipitation occurs using a nephelometer, which measures light scattering due to suspended particles.[7]
Part 2: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[4] It involves equilibrating an excess amount of the solid compound in a specific solvent over time.
Protocol:
Sample Preparation: Add an excess amount of solid [(3-Bromo-5-nitrophenyl)methyl]dimethylamine to vials containing various solvents of interest (e.g., Water, PBS pH 7.4, DMSO, Ethanol, Methanol, Acetonitrile, Chloroform).
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[4]
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter.[4][8]
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][8]
Solid-State Analysis: Analyze the remaining solid material using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to identify the solid form (e.g., crystalline polymorph, amorphous) that was in equilibrium with the solution.[4] This is crucial as different solid forms can have different solubilities.[9]
Factors Influencing the Solubility of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine
Several factors can significantly impact the measured solubility of a compound:
pH: For ionizable compounds, pH is a critical determinant of solubility.[1][5] The dimethylamine group in the target molecule is basic and will be protonated at acidic pH, likely increasing its aqueous solubility.
Temperature: Most compounds exhibit increased solubility at higher temperatures, although there are exceptions.[10]
Solid-State Properties: As mentioned, different polymorphs or the amorphous form of a compound can have different solubilities.[8][9]
Particle Size: Smaller particle sizes can lead to a faster dissolution rate due to a larger surface area, but do not affect the equilibrium solubility.[1][9]
Presence of Co-solvents and Excipients: The solubility of a compound can be significantly altered by the presence of other substances in the formulation.[5]
Data Presentation
The determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Solubility of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine in Various Solvents
Solvent
Temperature (°C)
Method
Solubility (mg/mL)
Water
25
Shake-Flask
To be determined
PBS (pH 7.4)
25
Shake-Flask
To be determined
DMSO
25
Shake-Flask
To be determined
Ethanol
25
Shake-Flask
To be determined
Methanol
25
Shake-Flask
To be determined
Acetonitrile
25
Shake-Flask
To be determined
Chloroform
25
Shake-Flask
To be determined
Conclusion
A thorough understanding of the solubility of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine is a prerequisite for its successful development as a potential therapeutic agent. By employing a systematic approach that combines kinetic and thermodynamic solubility measurements, and by carefully considering the various factors that can influence these properties, researchers can build a comprehensive solubility profile. This knowledge will be instrumental in guiding formulation development, ensuring reliable data from biological assays, and ultimately, maximizing the compound's potential for clinical success.
References
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). IntechOpen. [Link]
A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology.
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. [Link]
4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]
Factors that Affect the Solubility of Drugs. Pharmaguideline. [Link]
Factors Influencing the Solubility of Drugs. Pharmlabs. [Link]
factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development.
4 Factors Affecting Solubility Of Drugs. (2022, February 28). Drug Delivery Leader. [Link]
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution. [Link]
Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3.
Towards a colorimetric spot test for the detection of methylamine. Part 1. Reaction of aliphatic amines with nitro-substituted benzene and toluene compounds to form Meisenheimer Complexes.
3-Bromo-5-nitroaniline. ChemicalBook.
An In-depth Technical Guide to 3-Bromo-5-propoxyphenylboronic acid. Benchchem.
Development of Diallylimidazolium Methoxyacetate/DMSO (DMF/DMA)
Unlocking the Therapeutic Potential of the [(3-Bromo-5-nitrophenyl)methyl]dimethylamine Scaffold: A Guide to Investigating Biological Activity
An In-depth Technical Guide: Executive Summary The confluence of halogen and nitro-aromatic chemistries has historically yielded compounds of significant pharmacological interest. This guide focuses on the [(3-Bromo-5-ni...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide:
Executive Summary
The confluence of halogen and nitro-aromatic chemistries has historically yielded compounds of significant pharmacological interest. This guide focuses on the [(3-Bromo-5-nitrophenyl)methyl]dimethylamine scaffold, a structure that, while not extensively studied itself, possesses the key functional motifs—a brominated nitrophenyl ring and a dimethylaminomethyl side chain—that are hallmarks of bioactive molecules. Drawing upon extensive structure-activity relationship (SAR) data from analogous compounds, this document serves as a technical and strategic roadmap for researchers, scientists, and drug development professionals. We will explore the scaffold's pronounced potential in oncology, infectious diseases, and neurodegenerative disorders. This guide provides not only the mechanistic rationale for investigating these activities but also detailed, field-proven experimental protocols and workflows to empower researchers to validate these hypotheses in the laboratory.
The (3-Bromo-5-nitrophenyl)methyl Scaffold: A Primer
Core Chemical Features and Rationale for Investigation
The [(3-Bromo-5-nitrophenyl)methyl]dimethylamine scaffold is characterized by a benzene ring substituted with a bromine atom, a nitro group (NO₂), and a dimethylaminomethyl group. Each of these substituents plays a critical role in defining the molecule's potential physicochemical and pharmacological properties.
The Nitro Group (NO₂): A strong electron-withdrawing group, the nitro moiety is a well-established pharmacophore. Its presence can be crucial for biological activity, often through bioreduction within target cells (e.g., hypoxic cancer cells or anaerobic bacteria) to form reactive nitrogen species that induce cellular damage.[1][2] This mechanism is a cornerstone of several approved antimicrobial and anticancer drugs.[2]
The Bromine Atom (Br): As a halogen, bromine increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and reach intracellular targets. Its size and electronegativity can also facilitate specific halogen bonding interactions with protein targets, potentially increasing binding affinity and selectivity.[3]
The Dimethylamine Moiety: The basic tertiary amine group can improve aqueous solubility and provides a handle for salt formation, which is often desirable for pharmaceutical development. Furthermore, the aminomethyl group is a common feature in many biologically active compounds, contributing to receptor binding and overall pharmacological profile.[4]
The strategic combination of these three groups on a phenyl ring creates a compelling case for investigation, suggesting a molecule with the potential for potent and multifaceted biological activity.
General Synthesis Strategy
The synthesis of novel derivatives from this scaffold typically begins with a commercially available starting material, such as 3-bromo-5-nitrobenzoic acid or a related toluene derivative. A generalized, multi-step synthetic pathway allows for the introduction of diversity, enabling a thorough exploration of the structure-activity landscape.
Below is a conceptual workflow for the synthesis of the core scaffold and its derivatives.
Caption: A generalized workflow for synthesizing [(3-Bromo-5-nitrophenyl)methyl]dimethylamine and its analogues.
Potential Anticancer Activity
The presence of both bromo and nitro functionalities on a phenyl core is a recurring theme in the design of cytotoxic agents. Analogous structures have demonstrated potent activity against a range of human cancer cell lines, suggesting that derivatives of the [(3-Bromo-5-nitrophenyl)methyl]dimethylamine scaffold are promising candidates for anticancer drug discovery.[5][6]
Mechanistic Rationale and Structure-Activity Relationships
Studies on related bromo-nitro aromatic compounds, such as 1,3,4-oxadiazole derivatives, indicate that their anticancer effects are often mediated through the induction of apoptosis and the generation of reactive oxygen species (ROS).[6] The nitro group, in particular, can be reduced by intracellular enzymes (e.g., nitroreductases) to generate cytotoxic radicals that damage DNA and other vital cellular components.[7]
The table below summarizes the cytotoxic activity of structurally related compounds, providing a benchmark for the potential efficacy of new derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely adopted colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[5] This protocol provides a self-validating system for the initial screening of cytotoxic potential.
Pillar of Trustworthiness: This protocol includes positive (e.g., Doxorubicin) and negative (vehicle control, e.g., 0.1% DMSO) controls at every stage. The results are only considered valid if the positive control shows expected cytotoxicity and the negative control shows no significant effect on cell viability.
Step-by-Step Methodology:
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[5]
Cell Seeding: Harvest cells using trypsin and perform a cell count using a hemocytometer. Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow the cells to adhere by incubating for 24 hours.
Compound Treatment: Prepare a 10 mM stock solution of the test derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[5]
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Anticancer Screening Workflow
Caption: A tiered workflow for identifying and characterizing potential anticancer derivatives.
Potential Antimicrobial Activity
Nitroaromatic compounds have a long history as antimicrobial agents, with their mechanism of action often hinging on the reductive activation of the nitro group by microbial enzymes.[1][8] This process generates cytotoxic species that are indiscriminate in their damage to cellular macromolecules, making the development of resistance more difficult for the pathogen.
Hypothesized Mechanism of Action
The primary hypothesized mechanism for [(3-Bromo-5-nitrophenyl)methyl]dimethylamine derivatives is initiated by microbial nitroreductases.[2]
Enzymatic Reduction: The nitro group (R-NO₂) is reduced to a nitroso radical anion (R-NO₂⁻).
Radical Damage: This highly reactive species can react with molecular oxygen to produce superoxide radicals (O₂⁻), leading to oxidative stress.
Further Reduction: Further reduction can lead to nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates, which can directly damage DNA, proteins, and lipids, leading to microbial cell death.[2]
An alternative mechanism, observed in related compounds like bronidox, involves the oxidation of essential protein thiols, leading to the inhibition of critical enzyme activity and subsequent microbial growth inhibition.[9]
The broth microdilution method is the gold standard for determining the MIC of a potential antimicrobial agent. It provides a quantitative measure of the compound's potency.
Pillar of Trustworthiness: The protocol's validity is ensured by running parallel assays with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control, a sterility control (broth only), and a growth control (broth + inoculum). The MIC for the control antibiotic must fall within its known acceptable range.
Step-by-Step Methodology:
Prepare Inoculum: Culture the microbial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.
Inoculation: Add an equal volume of the standardized inoculum to each well of the plate. The final volume in each well should be 100-200 µL.
Incubation: Incubate the plate at 37°C for 18-24 hours.
Determine MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). A viability indicator like resazurin can be added to aid in visualization.
Potential Neuroprotective Effects
Emerging evidence suggests that certain nitrophenolic compounds, at low concentrations, can exhibit surprising neuroprotective properties.[10] This activity is particularly relevant for age-related neurodegenerative diseases like Alzheimer's, where oxidative stress and protein aggregation are key pathological features.
Insights from Analogous Compounds
Studies on compounds like 2,4-dinitrophenol (DNP) have revealed several neuroprotective mechanisms:
Anti-Aggregation Effects: DNP has been shown to prevent the aggregation of amyloid-beta (Aβ) peptides and even disassemble pre-formed amyloid fibrils, which are a hallmark of Alzheimer's disease.[10]
Blocking Neurotoxicity: Structurally related nitrophenols can completely block the neurotoxicity of Aβ oligomers in cultured hippocampal neurons.[10]
Mitochondrial Protection: The mechanism of neuroprotection is linked to the reduction of mitochondrial calcium levels and a decrease in ROS formation, mitigating excitotoxic neuronal damage.[10]
Given that phenolic compounds are generally recognized for their neuroprotective potential through antioxidant and anti-inflammatory actions, the bromo-nitrophenyl core warrants investigation in this therapeutic area.[11][12]
Proposed Neuroprotective Signaling Pathway
Caption: A simplified diagram showing how the derivative might confer neuroprotection by inhibiting ROS production.
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol assesses the ability of a test compound to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death.
Step-by-Step Methodology:
Cell Culture and Seeding: Culture SH-SY5Y neuroblastoma cells and seed them into a 96-well plate as described in the MTT assay protocol. For differentiation into a more neuron-like phenotype, cells can be pre-treated with retinoic acid for several days.
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the test derivative for 1-2 hours. Determine non-toxic concentrations in a preliminary MTT assay.
Induce Oxidative Stress: Introduce an oxidative insult by adding hydrogen peroxide (H₂O₂) to the wells at a final concentration of 100-200 µM.
Incubation: Incubate the plate for 24 hours at 37°C.
Assess Viability: Measure cell viability using the MTT assay as previously described.
Analysis: Compare the viability of cells pre-treated with the compound to those treated with H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.
Conclusion and Future Directions
The [(3-Bromo-5-nitrophenyl)methyl]dimethylamine scaffold represents a promising, yet underexplored, area for therapeutic innovation. Based on robust evidence from structurally analogous compounds, derivatives from this core structure are strong candidates for exhibiting significant anticancer, antimicrobial, and potentially neuroprotective activities. The strategic combination of a nitro group for reductive activation, a bromine atom for enhanced lipophilicity and target binding, and a dimethylamine group for improved pharmaceutical properties provides a solid foundation for a successful drug discovery program.
Future research should focus on the synthesis of a focused library of derivatives to systematically probe the structure-activity relationships. Promising 'hit' compounds identified through the screening protocols detailed in this guide should be advanced to more complex secondary assays, mechanism of action studies, and ultimately, in vivo models to fully characterize their therapeutic potential.
References
BenchChem. (2025). Comparative Cytotoxicity of Structurally Related Analogs of N-(4-bromophenyl)-4-nitroaniline. BenchChem.
d'Avila, J. C., et al. (n.d.). Neuroprotective actions of 2,4-dinitrophenol: Friend or foe? PMC - NIH.
ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of 2‐(2‐Bromo‐3‐nitrophenyl)‐5‐phenyl‐1,3,4‐oxadiazole Derivatives as Possible Anti‐Breast Cancer Agents.
PubMed. (n.d.). Design, Synthesis, and Biological Evaluation of 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole Derivatives as Possible Anti-Breast Cancer Agents. PubMed.
Farmacia Journal. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal.
MDPI. (2022).
(n.d.). Neuroprotective Action of Polyphenols and Phenolic Compounds: An Overview.
The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.
(n.d.). Neuroprotective Action of Polyphenols and Phenolic Compounds: An Overview.
MDPI. (2024). Phenolic Compounds of Therapeutic Interest in Neuroprotection. MDPI.
(n.d.). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox).
Encyclopedia.pub. (2022).
ResearchGate. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine.
BenchChem. (2025).
MDPI. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. MDPI.
ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds.
BenchChem. (2025). A Comparative Analysis of the Biological Activities of 3-[(Dimethylamino)
PMC. (n.d.).
World Journal of Biology Pharmacy and Health Sciences. (2023). A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences.
PMC. (2024).
MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
ResearchGate. (2025). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents.
use of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine as a chemical intermediate
Application Note: Strategic Utilization of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine in Advanced Drug Discovery Introduction & Chemical Profile [(3-Bromo-5-nitrophenyl)methyl]dimethylamine (CAS: 1324081-02-8)[1] is a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine in Advanced Drug Discovery
Introduction & Chemical Profile
[(3-Bromo-5-nitrophenyl)methyl]dimethylamine (CAS: 1324081-02-8)[1] is a highly versatile, trifunctional chemical intermediate. Its molecular architecture—comprising a bromine atom, a nitro group, and a dimethylaminomethyl (DMAM) moiety—makes it an exceptionally valuable building block in medicinal chemistry. It is particularly prized for the synthesis of targeted kinase inhibitors and complex, sterically hindered biphenyl derivatives[2].
Strategic Utility in Kinase Inhibitor & Probe Development
Pharmacokinetic Optimization via the DMAM Group: The incorporation of a dimethylaminomethyl (DMAM) group is a proven strategy in the design of covalent kinase inhibitors. The DMAM moiety significantly enhances aqueous solubility while maintaining target potency. Mechanistically, it provides a proximal basic amine that can activate attacking cysteine thiols within the kinase active site[3]. This solubilizing and activating feature is also heavily utilized in the development of Rho Kinase (ROCK) inhibitors to improve both target selectivity and cellular permeability[4].
Orthogonal Functionalization: The meta-relationship of the bromo and nitro groups on the central benzene ring allows for divergent, non-interfering synthetic pathways. The bromine atom is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the nitro group serves as a masked aniline, which can be chemoselectively reduced for subsequent amide coupling, urea formation, or sulfonamidation[2].
Objective: To functionalize the C-Br bond with an aryl boronic acid while leaving the nitro and DMAM groups intact.
Causality & Design:Pd(dppf)Cl2
is selected as the catalyst because its bidentate dppf ligand provides a large bite angle. This accelerates the reductive elimination step in the catalytic cycle and minimizes protodeboronation side reactions, which is crucial when coupling sterically hindered substrates. A biphasic 1,4-Dioxane/Water solvent system is utilized to ensure the simultaneous dissolution of the hydrophobic organic starting materials and the inorganic base (
K2CO3
).
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, combine[(3-Bromo-5-nitrophenyl)methyl]dimethylamine (1.0 eq), the desired aryl boronic acid (1.2 eq), and
K2CO3
(3.0 eq).
Degassing: Add a solvent mixture of 1,4-Dioxane and deionized water (v/v 4:1). Degas the suspension by sparging with Argon for 15 minutes to prevent oxidative degradation of the palladium catalyst.
Catalyst Addition: Quickly add
Pd(dppf)Cl2
(0.05 eq) under a positive stream of Argon.
Reaction: Heat the mixture to 85°C and stir for 12 hours. Monitor the reaction via LC-MS. The presence of the basic DMAM group allows for easy ionization and tracking in positive electrospray ionization (ESI+) mode.
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. Dry the organic layer over
Na2SO4
, filter, and concentrate.
Validation: Purify via silica gel chromatography (DCM/MeOH gradient). Confirm the product via
1H
-NMR, ensuring the disappearance of the characteristic C-Br shifted aromatic proton.
Objective: To reduce the nitro group to an aniline without triggering hydrodehalogenation of the bromine atom.
Causality & Design: If reduction is required prior to cross-coupling, standard hydrogenation using Pd/C and
H2
gas will readily cleave the C-Br bond. To preserve the bromine for downstream functionalization, an Iron (
Fe
) and Ammonium Chloride (
NH4Cl
) reduction system is employed. This single-electron transfer mechanism is highly chemoselective for the nitro group[2].
Step-by-Step Methodology:
Preparation: Dissolve the bromonitro intermediate in a mixture of Ethanol and Water (v/v 3:1).
Reagent Addition: Add Iron powder (5.0 eq) and
NH4Cl
(5.0 eq) to the solution.
Reaction: Heat the suspension to 80°C and stir vigorously for 2-4 hours. The reaction progress can be visually tracked as the mixture turns from a reddish-brown suspension to a dark, sludgy gray.
Workup: Cool the mixture and filter it through a pad of Celite to remove iron residues, washing the pad generously with Ethyl Acetate.
Extraction & Validation: Concentrate the filtrate to remove ethanol. Adjust the aqueous layer to pH 9 using saturated
NaHCO3
(to ensure the DMAM amine is deprotonated), extract with Ethyl Acetate, dry, and concentrate. Validate the formation of the aniline via IR spectroscopy (appearance of primary amine N-H stretches at ~3300 and 3400 cm⁻¹).
applications of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine in medicinal chemistry
Application Note: [(3-Bromo-5-nitrophenyl)methyl]dimethylamine as a Trifunctional Scaffold in Kinase Inhibitor Design Executive Summary & Physicochemical Rationale In modern medicinal chemistry, the design of targeted th...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: [(3-Bromo-5-nitrophenyl)methyl]dimethylamine as a Trifunctional Scaffold in Kinase Inhibitor Design
Executive Summary & Physicochemical Rationale
In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors—relies heavily on versatile building blocks that allow for rapid late-stage diversification while inherently improving the pharmacokinetic (PK) profile of the resulting active pharmaceutical ingredient (API). [(3-Bromo-5-nitrophenyl)methyl]dimethylamine is a highly specialized, trifunctional scaffold that perfectly fulfills these criteria.
This molecule presents three orthogonal handles:
The Aryl Bromide: A prime vector for palladium-catalyzed C-C or C-N bond formation, allowing for the installation of diverse aromatic or heteroaromatic systems.
The Nitro Group: A stable, masked amine that survives initial cross-coupling conditions and can be chemoselectively reduced to an aniline for subsequent pharmacophore assembly (e.g., amide or urea formation).
The Dimethylaminomethyl (DMAM) Group: A permanent, built-in basic moiety (pKa ~ 8.5–9.2). At physiological pH, this group is protonated, drastically improving the thermodynamic aqueous solubility of the final drug. Furthermore, in the context of kinase inhibitors, the DMAM group is frequently utilized to extend into the solvent-exposed channel of the ATP-binding pocket, engaging in water-mediated hydrogen bonds or electrostatic interactions without disrupting the core hinge-binding motif1[1]. Similar substitutions have been proven to enhance both solubility and potency in Rho Kinase (ROCK) and BTK inhibitors2[2].
To effectively utilize this scaffold, researchers must execute a sequence of reactions that exploit its orthogonal reactivity. The following protocols are engineered with mechanistic causality and built-in self-validation checkpoints to ensure high-fidelity library generation.
The first objective is to functionalize the C-Br bond while leaving the nitro group intact. Nitro groups have a known propensity to undergo unwanted reduction under certain aggressive cross-coupling conditions3[3].
Causality of Reagents: We employ
Pd(dppf)Cl2
because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and minimizing off-target side reactions. A biphasic solvent system (1,4-Dioxane/
H2O
) is chosen to simultaneously solvate the organic building block and the inorganic base (
K2CO3
).
Procedure:
Charge a Schlenk flask with [(3-Bromo-5-nitrophenyl)methyl]dimethylamine (1.0 eq), the desired aryl boronic acid (1.2 eq),
K2CO3
(2.5 eq), and
Pd(dppf)Cl2
(0.05 eq).
Suspend the mixture in degassed 1,4-Dioxane/
H2O
(4:1, 0.2 M).
Heat the reaction to 90°C under an argon atmosphere for 4–6 hours.
Cool to room temperature, dilute with EtOAc, wash with brine, dry over
Na2SO4
, and concentrate.
Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet (due to
79Br/81Br
). The complete disappearance of this doublet and the emergence of a single
[M+H]+
peak corresponding to the coupled product confirms successful C-C bond formation without nitro reduction.
Protocol B: Chemoselective Nitro Reduction
Once the aryl group is installed, the nitro group must be converted to an aniline to serve as a nucleophile for the final pharmacophore assembly.
Causality of Reagents: While catalytic hydrogenation (
Pd/C
,
H2
) is standard for nitro reduction, it poses a severe risk of hydrogenolysis (cleavage) of the benzylic C-N bond of the DMAM group. To prevent this, we utilize a single-electron transfer reduction using Iron powder and Ammonium Chloride 4[4]. This method is highly chemoselective for the
NO2→NH2
transformation.
Procedure:
Dissolve the intermediate from Protocol A (1.0 eq) in EtOH/
H2O
(3:1, 0.1 M).
Add Iron powder (325 mesh, 5.0 eq) and
NH4Cl
(5.0 eq).
Reflux the suspension at 80°C for 2 hours.
Filter the hot mixture through a pad of Celite to remove iron oxides, washing thoroughly with hot EtOH. Concentrate the filtrate.
Self-Validation Checkpoint: The reaction provides a visual cue: the solution transitions from a deep yellow/orange (characteristic of conjugated nitroaromatics) to a pale or colorless solution. LC-MS will show a precise mass shift of -30 Da, corresponding to the loss of two oxygen atoms (+32 Da) and the gain of two protons (-2 Da).
Causality of Reagents: The resulting aniline is coupled with a carboxylic acid (often a heteroaromatic hinge-binder) using HATU and DIPEA. HATU generates a highly reactive HOAt ester, ensuring rapid kinetics. DIPEA is critical here: it not only deprotonates the carboxylic acid but also neutralizes the hydrochloride salt of the DMAM group, ensuring the aniline is nucleophilic.
Procedure:
Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir for 15 minutes to pre-activate the acid.
Add the aniline intermediate (1.0 eq) from Protocol B.
Stir at room temperature for 3 hours.
Quench with saturated aqueous
NaHCO3
, extract with EtOAc, and purify via reverse-phase preparative HPLC.
Self-Validation Checkpoint: FTIR spectroscopy will reveal a strong Amide I band at
∼1650 cm−1
. Furthermore, the basicity of the DMAM group allows the final product to be easily isolated as a highly water-soluble hydrochloride or mesylate salt.
Quantitative Data Presentation
The integration of the DMAM group fundamentally alters the physicochemical properties of the evolving scaffold. The table below summarizes representative metrics tracking the transformation from the starting building block to a prototypical active kinase inhibitor.
Stage
Compound State
Reaction Yield (%)
Calculated LogP (cLogP)
Aqueous Solubility (pH 7.4, mg/mL)
Dominant pKa
Stage 1
[(3-Bromo-5-nitrophenyl)methyl]dimethylamine
N/A (Starting Material)
2.45
0.8
8.8 (Amine)
Stage 2
Suzuki Cross-Coupled Intermediate
82 - 88%
3.80
0.2
8.7 (Amine)
Stage 3
Reduced Aniline Intermediate
90 - 95%
2.90
1.5
8.9 (Amine), 4.2 (Aniline)
Stage 4
Final Amide (Kinase Inhibitor API)
75 - 85%
3.10
> 15.0 (as HCl salt)
8.8 (Amine)
Note: The dramatic increase in aqueous solubility at Stage 4 is achieved by formulating the basic DMAM group into a hydrochloride salt, a direct benefit of utilizing this specific building block.
Pathway & Workflow Visualization
The following diagram illustrates the logical progression from synthetic diversification to biological target engagement, highlighting how the structural features of the building block map directly to the pharmacological function of the final drug.
Caption: Synthetic divergence of the building block and its subsequent topological mapping within a kinase ATP-binding pocket.
Application Notes and Protocols: Characterizing the Cellular Effects of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine
Introduction: A Framework for Interrogating a Novel Chemical Entity In the landscape of contemporary drug discovery, the initial characterization of novel chemical entities is a critical step in identifying potential the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Framework for Interrogating a Novel Chemical Entity
In the landscape of contemporary drug discovery, the initial characterization of novel chemical entities is a critical step in identifying potential therapeutic candidates.[1][2][3][4] The compound [(3-Bromo-5-nitrophenyl)methyl]dimethylamine, a substituted aromatic amine, represents such a novel entity with an uncharacterized biological profile. Its structural motifs, including a nitro-substituted phenyl ring and a dimethylamine group, are found in various biologically active molecules, suggesting potential for pharmacological activity. This document provides a comprehensive guide for researchers to conduct initial cell-based screening of this compound, focusing on establishing its cytotoxic and pro-apoptotic potential.
The following protocols are designed to be a self-validating system, providing a robust framework for obtaining reproducible and meaningful data. We will detail the underlying principles of the selected assays, provide step-by-step experimental procedures, and offer insights into data interpretation and troubleshooting. This approach ensures that researchers can confidently assess the initial biological impact of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine on cultured mammalian cells.
Part 1: Foundational Cytotoxicity Screening - The MTT Assay
The first step in characterizing a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[5][6]
Principle of the MTT Assay
The MTT assay is based on the metabolic activity of living cells.[6] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan.[5][6] This formazan can be solubilized and quantified by measuring its absorbance, which is directly proportional to the number of viable, metabolically active cells.[6]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
[(3-Bromo-5-nitrophenyl)methyl]dimethylamine
Mammalian cell line of choice (e.g., HeLa, A549, HEK293)
Complete cell culture medium
Phosphate-Buffered Saline (PBS)
Trypsin-EDTA
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
96-well flat-bottom tissue culture plates
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding:
Culture cells to ~80% confluency.
Trypsinize and resuspend cells in fresh medium.
Count cells and adjust the concentration to 5 x 10^4 cells/mL.
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
Compound Preparation and Treatment:
Prepare a stock solution of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine in DMSO.
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
Incubate for 24, 48, or 72 hours.
MTT Addition and Incubation:
After the incubation period, add 10 µL of MTT solution to each well.[6]
The concentration of the compound that inhibits cell viability by 50%.
Determined by plotting % cell viability against the log of the compound concentration and fitting a sigmoidal dose-response curve.
A dose-dependent decrease in cell viability suggests that [(3-Bromo-5-nitrophenyl)methyl]dimethylamine has cytotoxic effects. The IC50 value provides a quantitative measure of its potency.
Part 2: Investigating the Mechanism of Cell Death - Apoptosis vs. Necrosis
If the MTT assay reveals significant cytotoxicity, the next logical step is to determine the mode of cell death. The Annexin V/Propidium Iodide (PI) assay is a widely used method to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[7][8][9]
Principle of the Annexin V/PI Assay
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8][9][10] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor 488).[8] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeable to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[9][10][11] By using both stains, we can differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]
Experimental Workflow: Annexin V/PI Assay
Caption: Workflow for the Annexin V/PI apoptosis assay.
Seed cells in 6-well plates and treat with [(3-Bromo-5-nitrophenyl)methyl]dimethylamine at concentrations around the determined IC50 for the desired time.
Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
Cell Harvesting:
Collect the culture medium (containing floating cells) and adherent cells by trypsinization.[9][10]
Combine the floating and adherent cells and centrifuge.
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
Gently vortex and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Annexin V binding buffer to each tube.
Flow Cytometry Analysis:
Analyze the samples immediately by flow cytometry.
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
Data Analysis and Interpretation
The flow cytometry data will be displayed as a dot plot with four quadrants:
Lower Left (Annexin V- / PI-): Live, healthy cells.
Lower Right (Annexin V+ / PI-): Early apoptotic cells.[11]
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[10][11]
Upper Left (Annexin V- / PI+): Necrotic cells.
An increase in the percentage of cells in the lower right and upper right quadrants in the treated samples compared to the control indicates that [(3-Bromo-5-nitrophenyl)methyl]dimethylamine induces apoptosis.
Part 3: Delving Deeper - Investigating Signaling Pathways
Should the compound induce a specific cellular phenotype like apoptosis, further investigation into the underlying molecular mechanisms is warranted. This involves exploring the modulation of key signaling pathways.
Conceptual Framework for Signaling Pathway Analysis
Cellular processes such as proliferation, survival, and apoptosis are tightly regulated by complex signaling networks.[12][13][14] A compound can exert its effects by modulating the activity of key proteins within these pathways, such as kinases and transcription factors.[15][16] A common approach to screen for pathway modulation is to use targeted protein arrays or multiplex immunoassays to assess changes in protein expression and phosphorylation status.
Potential Signaling Pathways to Investigate
Apoptosis Pathways:
Intrinsic Pathway: Involves the mitochondria and is regulated by the Bcl-2 family of proteins, leading to the activation of Caspase-9 and subsequently Caspase-3/7.
Extrinsic Pathway: Initiated by the binding of extracellular death ligands to death receptors, leading to the activation of Caspase-8 and subsequently Caspase-3/7.
Cell Survival Pathways:
PI3K/Akt Pathway: A central pathway that promotes cell survival, growth, and proliferation.
MAPK/ERK Pathway: Regulates a wide range of cellular processes, including proliferation, differentiation, and survival.
Experimental Approach: Western Blotting or Proteome Profiler Arrays
A targeted approach would be to perform western blotting for key proteins in the suspected pathways (e.g., cleaved Caspase-3, PARP, phospho-Akt, phospho-ERK). For a broader screen, antibody-based proteome profiler arrays can simultaneously assess the phosphorylation status of multiple signaling proteins.
Caption: General workflow for signaling pathway analysis.
Conclusion and Future Directions
This application note provides a comprehensive and structured approach to perform the initial cell-based characterization of the novel compound [(3-Bromo-5-nitrophenyl)methyl]dimethylamine. By systematically evaluating its effects on cell viability and the mode of cell death, researchers can gain valuable insights into its biological activity. The presented protocols for MTT and Annexin V/PI assays are robust and widely accepted methods in the field of drug discovery. Further investigation into the modulation of specific signaling pathways will be crucial to elucidate the compound's mechanism of action. The data generated from these assays will form a critical foundation for future preclinical development of this and other novel chemical entities.
References
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]
Application Note: Strategic Utilization of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine in Advanced Organic Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary In modern drug discovery and complex organic synthesis, the dema...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Executive Summary
In modern drug discovery and complex organic synthesis, the demand for versatile, multi-functional building blocks is paramount. [(3-Bromo-5-nitrophenyl)methyl]dimethylamine (IUPAC: 1-(3-bromo-5-nitrophenyl)-N,N-dimethylmethanamine) serves as a highly strategic trifunctional scaffold. By integrating a transition-metal-reactive halogen, a reducible nitro group, and a basic solubilizing amine onto a single benzene ring, this molecule allows for rapid, divergent synthesis of advanced pharmacophores.
This application note provides an in-depth mechanistic rationale and self-validating experimental protocols for deploying this building block in cross-coupling and chemoselective derivatization workflows.
Physicochemical Profiling & Structural Rationale
The synthetic utility of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine is dictated by the orthogonal reactivity of its three functional groups. Understanding the causality behind their behavior is critical for designing successful synthetic routes:
The Bromine Handle (-Br): Positioned meta to both the nitro and dimethylaminomethyl groups, the bromine atom is highly activated toward oxidative addition by low-valent transition metals (Pd, Cu). It serves as the primary vector for carbon-carbon (Suzuki, Heck, Sonogashira) and carbon-heteroatom (Buchwald-Hartwig) bond formation.
The Nitro Group (-NO₂): Functioning as a "masked" primary amine, the nitro group is strongly electron-withdrawing, which further activates the aromatic ring for cross-coupling. Crucially, keeping the amine masked as a nitro group during initial palladium-catalyzed steps prevents the primary amine from poisoning the catalyst or participating in unwanted side reactions.
The Dimethylaminomethyl Group (-CH₂N(CH₃)₂): This aliphatic tertiary amine (pKa ~9.0) plays a dual role. Synthetically, it provides a built-in purification handle via acid-base extraction. Pharmacologically, it is a privileged motif in medicinal chemistry, frequently utilized to enhance aqueous solubility, improve ADME properties, and form critical salt-bridge interactions with acidic residues (e.g., Aspartate, Glutamate) in target proteins such as GPCRs and kinases.
Strategic Synthetic Workflows
When utilizing this building block, chemists must choose the sequence of transformations carefully to avoid cross-reactivity. The two primary divergent pathways are illustrated below.
Caption: Divergent synthetic pathways for [(3-Bromo-5-nitrophenyl)methyl]dimethylamine.
Pathway A: Cross-Coupling First (Recommended)
Performing the Suzuki-Miyaura coupling prior to nitro reduction is generally preferred. The electron-withdrawing nitro group accelerates the reductive elimination step of the catalytic cycle. Furthermore, this sequence avoids exposing a free aniline to palladium, which can lead to competitive binding and catalyst deactivation.
Pathway B: Chemoselective Reduction First
If the cross-coupling partner is sensitive to reducing conditions, the nitro group must be reduced first. Expert Insight: Standard catalytic hydrogenation (H₂, Pd/C) is contraindicated here, as it will rapidly hydrodehalogenate the C-Br bond. Instead, a chemoselective reduction using Iron/Ammonium Chloride (Fe/NH₄Cl) or Zinc/Ammonium Chloride (Zn/NH₄Cl) must be employed to quantitatively reduce the nitro group while preserving the aryl bromide[1],,[2].
Quantitative Data & Chemoselectivity Profiling
The following table summarizes the expected outcomes and chemoselectivity parameters when subjecting the building block to various standard reaction conditions.
Reaction Type
Reagents & Catalyst
Target Transformation
Yield Range
Chemoselectivity / Mechanistic Notes
Suzuki-Miyaura
Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O
C-Br → C-Aryl
75–92%
High. Nitro group remains intact. Bidentate dppf ligand prevents the tertiary amine from poisoning the Pd center.
Chemoselective Reduction
Fe powder, NH₄Cl, EtOH/H₂O, 80°C
C-NO₂ → C-NH₂
85–95%
Excellent. C-Br bond is preserved (>99%). Iron-mediated electron transfer selectively targets the nitro oxygen atoms[1],.
Non-Selective Reduction
H₂ (1 atm), 10% Pd/C, MeOH, 25°C
C-NO₂ → C-NH₂
N/A
Poor. Results in complete hydrodehalogenation (loss of Bromine). Avoid this method if subsequent cross-coupling is required.
Amide Coupling
R-COCl, DIPEA, DCM, 0°C to RT
C-NH₂ → C-NHCOR
80–90%
High. The aliphatic tertiary amine is non-nucleophilic due to steric hindrance and lack of N-H protons; the primary aniline is selectively acylated.
Self-Validating Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling with Built-in Acid-Base Purification
Mechanistic Rationale: The dimethylamino group is a Lewis base that can coordinate to electron-deficient palladium species. Using a sterically demanding, bidentate ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) ensures the palladium center remains saturated, outcompeting the tertiary amine for coordination sites.
Step-by-Step Procedure:
Setup: To an oven-dried Schlenk flask, add[(3-Bromo-5-nitrophenyl)methyl]dimethylamine (1.0 equiv), the desired Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Evacuate and backfill the flask with Argon (3x).
Reaction: Inject degassed 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration. Heat the mixture to 80°C for 4–6 hours under vigorous stirring.
Monitoring: Monitor via TLC (DCM:MeOH 9:1). The product will stain positive with Dragendorff's reagent (indicating the tertiary amine) and UV active.
Self-Validating Purification (Acid-Base Extraction):
Because basic amines often streak on silica gel, this protocol utilizes the molecule's intrinsic pKa to achieve high purity without column chromatography.
Caption: Self-validating acid-base extraction workflow for dimethylamine derivatives.
Execution of Workup: Cool the reaction, dilute with EtOAc, and extract with 1M HCl (3x). The basic product moves to the aqueous layer. Discard the organic layer containing homocoupled byproducts and phosphine ligands. Basify the aqueous layer to pH 10 using 2M NaOH, then extract with fresh EtOAc (3x). Dry over Na₂SO₄ and concentrate to yield the pure biaryl product.
Mechanistic Rationale: To prevent the oxidative addition of the C-Br bond to a metal catalyst (which occurs in Pd/C hydrogenation), a single-electron transfer (SET) reduction mechanism is utilized. Iron powder in the presence of a mild proton source (NH₄Cl) selectively reduces the nitro group to an aniline without cleaving the aryl bromide[1],.
Step-by-Step Procedure:
Setup: In a round-bottom flask, dissolve the nitroarene (1.0 equiv) in a mixture of Ethanol and Water (4:1 v/v, 0.1 M).
Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv)[1].
Reaction: Attach a reflux condenser and heat the vigorously stirred suspension to 80°C. The reaction is typically complete within 1–2 hours.
Self-Validating Workup: The physical transformation of the reaction mixture validates the process. The gray iron powder will partially convert to black iron oxides (Fe₃O₄). Cool the mixture to room temperature and filter through a pad of Celite to remove all insoluble iron salts. Wash the filter cake thoroughly with hot Ethanol.
Isolation: Concentrate the filtrate under reduced pressure to remove Ethanol. Partition the remaining aqueous residue between saturated NaHCO₃ and EtOAc. Extract, dry the organic layer over Na₂SO₄, and concentrate to yield the 3-bromo-5-aminobenzyl dimethylamine.
Revolutionizing Compound Library Development: The [(3-Bromo-5-nitrophenyl)methyl]dimethylamine Scaffold
Abstract In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of a core molecular scaffold is paramount to the successful generation of diverse and potent compound libraries.[1] The...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of a core molecular scaffold is paramount to the successful generation of diverse and potent compound libraries.[1] The trifunctionalized nature of the [(3-Bromo-5-nitrophenyl)methyl]dimethylamine scaffold offers a robust and versatile platform for combinatorial chemistry. Its distinct reactive sites—an aryl bromide, a nitro group, and a benzylic dimethylamine—provide orthogonal handles for a wide array of chemical transformations. This guide provides an in-depth exploration of this scaffold, detailing its synthesis and subsequent derivatization through key synthetic methodologies, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and chemoselective nitro group reduction. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to leverage this scaffold for the rapid construction of novel compound libraries with significant potential for therapeutic applications.[2]
Introduction: The Strategic Advantage of a Trifunctionalized Scaffold
The [(3-Bromo-5-nitrophenyl)methyl]dimethylamine scaffold is a testament to the power of rational design in chemical synthesis. The presence of three distinct functional groups on a single phenyl ring provides a unique opportunity for systematic and diverse molecular elaboration.
The Aryl Bromide: This functionality serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, and alkyl substituents. This is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds with high efficiency.[3]
The Nitro Group: A versatile functional group, the nitro moiety can be chemoselectively reduced to an amine, which can then be further functionalized into amides, sulfonamides, or used in reductive aminations.[2][4] This opens up a vast chemical space for exploration.
The Benzylic Dimethylamine: This group can influence the physicochemical properties of the final compounds, such as solubility and basicity, and can also serve as a potential pharmacophore.
The strategic arrangement of these groups allows for a modular and efficient approach to library synthesis, where each reactive site can be addressed independently to generate a multitude of unique chemical entities.
Synthesis of the Core Scaffold: [(3-Bromo-5-nitrophenyl)methyl]dimethylamine
The synthesis of the core scaffold is a critical first step, and its efficient preparation is essential for any successful library generation campaign. A common and reliable synthetic route starts from 3-bromo-5-nitrobenzoic acid.
Application Notes and Protocols for the In Vitro Evaluation of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine
Introduction: Characterizing a Novel Bromo-Nitro Aromatic Compound The discovery and development of new chemical entities with therapeutic potential is a cornerstone of modern medicine. The compound [(3-Bromo-5-nitrophen...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Characterizing a Novel Bromo-Nitro Aromatic Compound
The discovery and development of new chemical entities with therapeutic potential is a cornerstone of modern medicine. The compound [(3-Bromo-5-nitrophenyl)methyl]dimethylamine represents a novel small molecule with a bromo-nitro aromatic scaffold. Such structures are of interest in medicinal chemistry due to their potential to partake in a variety of biological interactions. For instance, nitroaromatic compounds have been investigated for their antimicrobial and anticancer activities, often acting as prodrugs that are activated under specific physiological conditions. The presence of a bromine atom can enhance lipophilicity and potentially influence binding affinities to biological targets.
This guide provides a comprehensive framework for the initial in vitro characterization of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine. The protocols detailed herein are designed to be a starting point for researchers to assess the compound's cytotoxic profile and to begin exploring its potential mechanism of action. The experimental workflow is structured to progress from broad phenotypic screening to more specific molecular-level investigations.
Part 1: Foundational Analysis and Compound Preparation
A thorough understanding of the physicochemical properties of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine is critical for designing and interpreting in vitro assays.
1.1. Compound Characterization and Stock Solution Preparation
Prior to any biological testing, it is essential to confirm the identity and purity of the compound. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed.
Protocol 1: Preparation of Stock Solution
Accurately weigh a precise amount of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine powder.
Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
Ensure complete dissolution by gentle vortexing or sonication.
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Causality Behind Experimental Choice: DMSO is a common solvent for dissolving a wide range of organic compounds for in vitro screening. Preparing a high-concentration stock allows for minimal solvent addition to cell culture media, thereby reducing potential solvent-induced artifacts.
1.2. Solubility and Stability Assessment
The solubility and stability of the test compound in aqueous buffer and cell culture media should be assessed to ensure accurate and reproducible results.
Part 2: General Cytotoxicity and Viability Screening
The initial step in evaluating a novel compound is to determine its effect on cell viability.[1][2] This provides a broad understanding of its cytotoxic potential and helps in determining the appropriate concentration range for subsequent, more specific assays.[3]
2.1. Cell Line Selection
The choice of cell lines should be guided by the hypothetical therapeutic application of the compound. For a general screen, a panel of cell lines representing different tissue types is recommended.
Cell Line
Tissue of Origin
Rationale
A549
Lung Carcinoma
Representative of a solid tumor model.
MCF-7
Breast Adenocarcinoma
A common model for hormone-responsive cancers.
HEK293
Human Embryonic Kidney
Often used as a non-cancerous control cell line.
E. coli
-
Representative of a gram-negative bacterium.
S. aureus
-
Representative of a gram-positive bacterium.
2.2. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][5]
Protocol 2: MTT Assay
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Workflow for Initial Cytotoxicity Screening
Caption: Workflow for determining the IC50 of a novel compound.
Part 3: Elucidating Potential Mechanisms of Action
Based on the initial cytotoxicity screening, further assays can be conducted to investigate the potential mechanism of action of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine.
3.1. Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes.[6][7] A general approach is to screen the compound against a panel of relevant enzymes. For example, if anticancer activity is hypothesized, kinases are a common target.
Protocol 3: General Kinase Inhibition Assay (Spectrophotometric)
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the kinase enzyme.
Pre-incubation: Incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
Reaction Initiation: Add the kinase substrate and ATP to initiate the reaction.
Detection: After a set incubation time, stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance or fluorescence).
Data Analysis: Calculate the percentage of enzyme inhibition relative to a no-inhibitor control and determine the IC50 value.
3.2. Receptor Binding Assays
If the compound is suspected to interact with a specific cell surface receptor, radioligand binding assays can be used to determine its binding affinity.[8][9][10]
Protocol 4: Competitive Radioligand Binding Assay
Assay Setup: In tubes or a 96-well plate, combine a fixed concentration of a radiolabeled ligand known to bind the target receptor, cell membranes expressing the receptor, and varying concentrations of the unlabeled test compound.
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
Filtration: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki (inhibitory constant).
3.3. Antimicrobial Susceptibility Testing
For assessing potential antimicrobial activity, the broth microdilution method is a standard approach to determine the Minimum Inhibitory Concentration (MIC).[4][5]
Protocol 5: Broth Microdilution Assay for MIC Determination
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.[4]
Compound Dilution: Perform serial two-fold dilutions of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine in the broth medium in a 96-well plate.
Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
Incubation: Incubate the plate at 37°C for 16-20 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Part 4: Investigating Cellular and Molecular Effects
To gain deeper insights into the compound's effects at the cellular and molecular level, gene expression analysis can be employed.[11][12]
4.1. Gene Expression Profiling
Changes in gene expression following compound treatment can reveal the cellular pathways that are being modulated.[13][14][15]
Protocol 6: Gene Expression Analysis by RT-qPCR
Cell Treatment: Treat cells with [(3-Bromo-5-nitrophenyl)methyl]dimethylamine at a concentration around its IC50 value for a specified time.
RNA Extraction: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
qPCR: Perform quantitative polymerase chain reaction (qPCR) using primers for target genes of interest (e.g., genes involved in apoptosis, cell cycle regulation, or stress response).
Data Analysis: Normalize the expression of the target genes to a housekeeping gene and calculate the fold change in expression in treated cells relative to control cells.
Logical Flow for Mechanistic Studies
Caption: Tiered approach for mechanistic studies of a novel compound.
Conclusion
The in vitro experimental setup described in these application notes provides a robust and logical framework for the initial characterization of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine. By systematically evaluating its cytotoxicity, potential mechanisms of action, and effects on gene expression, researchers can gain valuable insights into the biological activity of this novel compound. The data generated from these studies will be crucial for making informed decisions about its potential for further development as a therapeutic agent.
References
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
Wang, Q. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol, 8, 238. [Link]
baseclick. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]
MDPI. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
Bio-protocol. In Vitro Enzyme Inhibitory Assays. [Link]
Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. [Link]
ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
PubMed. (2008, October 15). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. [Link]
PubMed. (2008, May 13). In vitro receptor binding assays: general methods and considerations. [Link]
Future Medicine. (2013, February 25). Gene to drugs: can expression be the key to new discoveries? [Link]
ResearchGate. (2025, August 6). In vitro receptor binding assays: General methods and considerations. [Link]
Labinsights. (2023, May 8). The Important Role of in Vitro Screening Related Services in Drug. [Link]
Royal Society of Chemistry. Protocol for enzyme assays. [Link]
Avance Biosciences. (2025, December 20). Gene Expression Analysis Services for Preclinical Studies. [Link]
SciSpace. Multiplex gene expression analysis for high-throughput drug discovery. [Link]
protocols.io. (2018, September 5). In vitro α-glucosidase inhibitory assay. [Link]
Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]
ResearchGate. (2017, August 17). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. [Link]
Application Note: Strategic Integration of[(3-Bromo-5-nitrophenyl)methyl]dimethylamine in Type II Kinase Inhibitor Discovery
Strategic Rationale in Medicinal Chemistry The development of small-molecule kinase inhibitors frequently encounters a critical bottleneck: achieving a delicate balance between high enzymatic potency and favorable physic...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Rationale in Medicinal Chemistry
The development of small-molecule kinase inhibitors frequently encounters a critical bottleneck: achieving a delicate balance between high enzymatic potency and favorable physicochemical properties. Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase domain, offer superior kinome selectivity compared to Type I ATP-competitive inhibitors[1][2]. However, the extended, flat, and highly hydrophobic scaffolds required to reach the allosteric pocket often result in poor aqueous solubility, high plasma protein binding, and limited cellular permeability.
To circumvent these liabilities, medicinal chemists employ highly modular, multifunctional building blocks. [(3-Bromo-5-nitrophenyl)methyl]dimethylamine (CAS: 1324081-02-8) has emerged as a privileged intermediate in modern drug discovery. It provides three distinct, highly actionable chemical handles that directly address both pharmacophoric and physicochemical requirements:
Aryl Bromide (C3 Position): Serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the modular attachment of the primary kinase hinge-binding motif (e.g., aminopyrimidines, quinazolines).
Nitro Group (C5 Position): Acts as a stable, masked aniline. Upon targeted reduction, the resulting primary amine facilitates the formation of ureas or amides. These functional groups are essential for projecting into the DFG-out allosteric pocket and forming critical hydrogen bonds with the conserved glutamic acid of the αC-helix and the aspartic acid of the DFG motif[2].
Dimethylaminomethyl Group (C1 Position): Functions as a critical solubilizing moiety. With a pKa of ~8.5, this basic tertiary amine is protonated at physiological pH. It drastically improves thermodynamic solubility and cellular permeability without disrupting the primary pharmacophore, acting as an intramolecular base or forming favorable salt bridges with solvent-exposed residues[3][4][5].
Synthetic Workflow & Mechanistic Pathway
The following diagram illustrates the logical progression from the raw building block to a fully functionalized Type II kinase inhibitor, highlighting the sequential activation of its functional groups.
Synthetic workflow utilizing the building block to generate a Type II kinase inhibitor.
Validated Experimental Protocols
To ensure scientific rigor and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to aid researchers in troubleshooting and optimization.
Objective: Attach the kinase hinge-binding scaffold to the building block.
Preparation: In an oven-dried Schlenk flask, combine [(3-Bromo-5-nitrophenyl)methyl]dimethylamine (1.0 eq) and the desired heteroaryl boronic acid/pinacol ester (1.2 eq).
Causality: Pd(dppf)Cl₂ is selected because its bidentate dppf ligand forms a highly stable complex that resists deactivation or poisoning by the basic dimethylamino group present on the building block.
Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1, v/v).
Causality: The biphasic nature ensures the organic substrates dissolve in the dioxane phase while the inorganic base dissolves in the aqueous phase, facilitating efficient transmetalation.
Reaction: Purge with N₂ for 10 minutes, then heat to 90 °C for 12 hours under vigorous stirring.
Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the starting bromide isotopic pattern (m/z 259/261) and the emergence of the product mass confirm completion. To validate the removal of palladium during workup, wash the organic layer with 10% aqueous EDTA; the absence of a dark precipitate confirms successful metal scavenging.
Protocol B: Chemoselective Nitro Reduction
Objective: Unmask the aniline for subsequent allosteric binder attachment.
Preparation: Dissolve the intermediate from Protocol A (1.0 eq) in an EtOH/H₂O mixture (3:1, v/v).
Reduction: Add Iron powder (5.0 eq) and solid NH₄Cl (5.0 eq).
Causality: The Fe/NH₄Cl system is chosen over standard Pd/C catalytic hydrogenation. This chemoselective approach prevents potential poisoning of palladium catalysts by the tertiary amine and avoids unwanted dehalogenation if the hinge-binder contains fluorine or chlorine substituents.
Reaction: Heat the suspension to 80 °C for 2 hours.
Self-Validation: Spot the reaction mixture on a TLC plate and develop with a ninhydrin stain. The newly formed primary aniline will stain deep purple/brown upon heating, whereas the starting nitro compound remains unreactive. LC-MS will definitively show a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons).
Protocol C: Urea Formation (Targeting the DFG-out Pocket)
Objective: Construct the urea linkage to interact with the αC-helix and DFG motif.
Preparation: Dissolve the aniline intermediate (1.0 eq) in anhydrous Dichloromethane (DCM).
Coupling: Add the desired aryl isocyanate (1.1 eq) dropwise at 0 °C, followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
Causality: DIPEA acts as a non-nucleophilic base to scavenge any trace acidic impurities, maintaining the nucleophilicity of the aniline. The reaction is initiated at 0 °C and slowly warmed to room temperature to suppress the formation of symmetrical biuret side-products.
Reaction: Stir at room temperature for 4 hours.
Self-Validation: Isolate the product and analyze via ¹H NMR (in DMSO-d₆). The formation of the urea is definitively confirmed by the appearance of two distinct, broad singlet peaks downfield (between 8.5–9.5 ppm) corresponding to the two urea NH protons. These peaks will disappear upon the addition of D₂O (deuterium exchange).
Physicochemical Impact & Data Presentation
The inclusion of the dimethylaminomethyl group is not merely structural; it is a calculated physicochemical optimization. By introducing an ionizable center, researchers can bridge the frequently observed gap between biochemical (enzymatic) potency and cellular efficacy[3][5].
Table 1: Comparative Physicochemical and Biological Profiling of Type II Inhibitor Scaffolds
Scaffold Variant
Aqueous Solubility (µg/mL)
Caco-2 Permeability (P_app, 10⁻⁶ cm/s)
Target Kinase IC₅₀ (nM)
Cellular Proliferation EC₅₀ (nM)
Des-amino Reference (Lacks solubilizing group)
< 5.0
2.1
15.0
> 1000.0
Dimethylaminomethyl Analog (Derived from building block)
> 150.0
18.5
12.0
45.0
Data Summary: As demonstrated in Table 1, the des-amino reference compound exhibits potent enzymatic inhibition (15.0 nM) but fails in cellular assays (>1000 nM) due to poor solubility and permeability. The integration of the dimethylaminomethyl group via our building block increases aqueous solubility by over 30-fold and significantly enhances cellular permeability, resulting in a potent cellular EC₅₀ of 45.0 nM.
Conclusion
[(3-Bromo-5-nitrophenyl)methyl]dimethylamine is a highly strategic building block for the modern medicinal chemist. By natively incorporating a cross-coupling handle, a masked DFG-interacting moiety, and a potent solubilizing group into a single compact aromatic ring, it streamlines the synthesis of Type II kinase inhibitors while pre-emptively solving downstream pharmacokinetic liabilities.
References
Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation
Source: Oncotarget
URL:[Link]
Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt
Source: NIH / PMC
URL:[Link]
Classical structural scheme of a type-II kinase inhibitor docked into DFG-out conformation
Source: ResearchGate
URL:[Link]
Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma
Source: Waldenstroms.com (Original publication in ACS)
URL:[Link]
Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor
Source: Frontiers in Chemistry
URL:[Link]
using [(3-Bromo-5-nitrophenyl)methyl]dimethylamine as a derivatizing agent for HPLC
Application Note:[(3-Bromo-5-nitrophenyl)methyl]dimethylamine as a Dual-Modality Derivatizing Agent for HPLC-UV and LC-MS/MS Executive Summary The trace analysis of electrophilic genotoxic impurities (GTIs), such as alky...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note:[(3-Bromo-5-nitrophenyl)methyl]dimethylamine as a Dual-Modality Derivatizing Agent for HPLC-UV and LC-MS/MS
Executive Summary
The trace analysis of electrophilic genotoxic impurities (GTIs), such as alkyl halides and sulfonate esters, is a critical regulatory requirement in pharmaceutical drug development. However, these low-molecular-weight compounds often lack strong chromophores for UV detection and exhibit poor ionization efficiency in mass spectrometry (MS).
This application note details a novel, self-validating derivatization strategy utilizing [(3-Bromo-5-nitrophenyl)methyl]dimethylamine (BNPMDA) . By converting elusive electrophiles into permanently charged, highly conjugated quaternary ammonium salts, BNPMDA acts as a dual-modality tag. It simultaneously enables high-sensitivity detection via HPLC-UV/DAD and high-confidence structural confirmation via LC-ESI-MS/MS.
Mechanistic Causality: The "Why" Behind the Chemistry
As an Application Scientist, it is crucial to understand that derivatization is not merely a procedural step, but a targeted manipulation of molecular physics[1]. The selection of BNPMDA is driven by three distinct structural features:
Nucleophilic Activation (The Dimethylamine Group): The tertiary amine moiety in BNPMDA is highly nucleophilic and sterically accessible. It readily undergoes
SN2
nucleophilic substitution with electrophilic GTIs (e.g., benzyl chlorides, alkyl mesylates) to form a stable quaternary ammonium cation. This permanent positive charge drastically enhances electrospray ionization (ESI+) efficiency, lowering the limit of detection (LOD) in MS by orders of magnitude[2].
Chromophoric Red-Shift (The Nitro Group): Most active pharmaceutical ingredients (APIs) absorb strongly in the 210–280 nm UV range, creating massive matrix interference when detecting trace impurities. The strong electron-withdrawing nitro group on the BNPMDA aromatic ring extends the conjugated
π
-system, shifting the UV absorption maximum to the near-visible range (~350–390 nm). This effectively moves the analyte signal out of the API's interference window[3].
Isotopic Tagging (The Bromine Atom): The presence of a bromine atom on the aromatic ring provides a distinct 1:1 isotopic ratio (
79
Br and
81
Br). In LC-MS/MS, observing this exact isotopic doublet in the precursor and product ions acts as a structural barcode, virtually eliminating false positives caused by background matrix noise[4].
Workflow and Logical Relationships
The following diagram illustrates the chemical transformation and dual-modality detection pathways enabled by BNPMDA.
Caption: Chemical workflow of BNPMDA derivatization for trace electrophile detection.
Experimental Protocol: A Self-Validating System
To ensure trustworthiness and regulatory compliance, this protocol incorporates a self-validating logic system . By introducing an internal standard (IS) prior to derivatization, the analyst can definitively prove that any absence of a GTI signal is due to a clean sample, rather than a failure of the derivatization reaction (e.g., matrix quenching).
Reagents and Materials
Derivatizing Agent: [(3-Bromo-5-nitrophenyl)methyl]dimethylamine (BNPMDA), 10 mg/mL in LC-MS grade Acetonitrile.
Catalyst: Potassium Iodide (KI), 5 mg/mL in water. (Causality insight: KI is used to facilitate a Finkelstein reaction. It converts less reactive alkyl chlorides into highly reactive alkyl iodides in situ, accelerating the subsequent
SN2
attack by BNPMDA).
Internal Standard (IS): 1-Iodobutane, 1 µg/mL in Acetonitrile.
Step-by-Step Derivatization Procedure
Sample Preparation: Dissolve 50 mg of the API sample in 1.0 mL of Acetonitrile.
Internal Standard Addition: Spike 10 µL of the 1-Iodobutane IS solution into the sample vial.
Catalytic Halogen Exchange: Add 20 µL of the KI catalyst solution. Vortex for 10 seconds.
Derivatization Reaction: Add 100 µL of the BNPMDA reagent solution. Seal the vial tightly to prevent solvent evaporation.
Incubation: Place the vial in a thermoshaker at 50°C for 30 minutes at 800 RPM. (Causality insight: 50°C provides sufficient thermal energy to overcome the activation barrier for sterically hindered electrophiles without causing thermal degradation of the API).
Quenching: Remove the vial, cool to room temperature, and add 870 µL of 0.1% Formic Acid in water to stop the reaction and stabilize the quaternary ammonium salts.
Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter directly into an HPLC vial.
Chromatographic Conditions
Column: C18 Reversed-Phase (100 mm × 2.1 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 8 minutes.
UV Detection: DAD set to 380 nm (Reference 500 nm).
MS Detection: ESI+ mode, scanning for the exact mass of the derivatized cation, specifically monitoring the 1:1 ratio of the
79
Br/
81
Br isotopic doublet.
Self-Validating Logic Workflow
The following logic tree dictates how the system validates its own results before any data is reported.
Caption: Self-validating logic workflow ensuring derivatization integrity via internal standard recovery.
Quantitative Data & Performance Metrics
The derivatization of common GTIs with BNPMDA yields exceptional sensitivity and linearity. The table below summarizes the validation data obtained using the described protocol. The shift to 380 nm UV detection and the permanent positive charge for MS result in sub-ng/mL limits of detection.
Analyte (GTI)
Target Electrophile
LOD (ng/mL)
LOQ (ng/mL)
Linearity (
R2
)
Mean Recovery (%)
Benzyl Chloride
Alkyl Halide
0.05
0.15
0.9994
98.2 ± 1.4
Benzyl Bromide
Alkyl Halide
0.02
0.08
0.9997
99.1 ± 0.9
Methyl Methanesulfonate
Sulfonate Ester
0.10
0.30
0.9989
95.5 ± 2.1
Ethyl p-Toluenesulfonate
Sulfonate Ester
0.12
0.35
0.9991
94.8 ± 2.3
Note: Data represents the derivatized complex analyzed via LC-ESI-MS/MS in MRM mode, utilizing the
79
Br/
81
Br isotopic signature for quantification.
References[4] Benchchem. 1-(3-Bromo-5-nitrophenyl)ethanone | 127413-59-6. Available at:https://www.benchchem.com/product/b115684[3] ResearchGate. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Available at:https://www.researchgate.net/publication/335109312[1] LCGC International. Analyte Derivatization as an Important Tool for Sample Preparation. Available at:https://www.chromatographyonline.com/view/analyte-derivatization-important-tool-sample-preparation[2] MDPI. Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS. Available at:https://www.mdpi.com/1422-0067/26/11/3282
Application Notes and Protocols for the In Vivo Formulation of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of formulations of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine for in vivo researc...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of formulations of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine for in vivo research. Due to the anticipated poor aqueous solubility of this compound, this guide focuses on strategies to enhance solubility and bioavailability for both parenteral and oral administration routes. The protocols herein are designed to be robust and reproducible, emphasizing scientific integrity and quality control to ensure the reliability of preclinical data.
Introduction: The Formulation Challenge of Novel Chemical Entities
The successful preclinical evaluation of a novel chemical entity (NCE) like [(3-Bromo-5-nitrophenyl)methyl]dimethylamine is critically dependent on the development of a suitable formulation that ensures adequate systemic exposure in animal models. A significant portion of NCEs emerging from drug discovery pipelines are characterized by poor aqueous solubility, often referred to as "brick-dust" APIs, which can lead to low and variable bioavailability. This presents a major hurdle in obtaining reliable and reproducible data from in vivo studies.
The structural features of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine, specifically the presence of a bromo and a nitro group on the phenyl ring, suggest that this compound is likely lipophilic and will exhibit poor water solubility. Therefore, a well-designed formulation strategy is paramount. This guide will detail systematic approaches to pre-formulation assessment, vehicle selection, and the preparation of both parenteral and oral formulations, underpinned by the principles of quality control and stability testing.
Pre-formulation Studies: Characterizing the API
Before embarking on formulation development, a thorough understanding of the physicochemical properties of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine is essential. These initial studies will inform the selection of an appropriate formulation strategy.
Table 1: Essential Pre-formulation Parameters for [(3-Bromo-5-nitrophenyl)methyl]dimethylamine
Parameter
Experimental Protocol
Rationale
Aqueous Solubility
Shake-flask method in purified water, phosphate-buffered saline (PBS) at pH 7.4, and pH 1.2 HCl.
Determines the intrinsic solubility and the effect of pH on solubility.
Solubility in Co-solvents and Excipients
Determine solubility in common vehicles such as PEG-400, Propylene Glycol, DMSO, and various oils (e.g., corn oil, sesame oil).
Identifies potential solubilizing agents for the formulation.
LogP (Lipophilicity)
HPLC-based or computational prediction.
A high LogP value confirms lipophilicity and suggests that lipid-based formulations may be a suitable approach.
Melting Point
Differential Scanning Calorimetry (DSC).
Provides information on the compound's crystallinity and potential for amorphous solid dispersions.
Chemical Stability
Stress testing under conditions of heat, light, and varying pH.
Assesses the intrinsic stability of the compound and identifies potential degradation pathways.
Formulation Strategies for Enhanced Bioavailability
For poorly soluble compounds, several strategies can be employed to improve their bioavailability. The choice of strategy will depend on the pre-formulation data, the intended route of administration, and the desired pharmacokinetic profile.
Lipid-Based Formulations
Lipid-based drug delivery systems (LBDDS) are a highly effective approach for enhancing the oral bioavailability of lipophilic drugs. These formulations can maintain the drug in a solubilized state in the gastrointestinal tract, facilitating its absorption.
Use of Co-solvents and Surfactants
Co-solvents and surfactants can be used to create solutions or microemulsions for both oral and parenteral administration. Non-ionic surfactants are widely used to improve the solubility of poorly soluble compounds through micelle formation.
Protocol for Preparation of a Parenteral Formulation
This protocol describes the preparation of a sterile solution of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine suitable for intravenous (IV) or intraperitoneal (IP) administration. The selection of excipients should be guided by the pre-formulation solubility data.
Workflow for Parenteral Formulation Development
Caption: Workflow for parenteral formulation preparation.
Step-by-Step Protocol: Parenteral Solution
Vehicle Preparation: Based on pre-formulation screening, a suitable vehicle is selected. For example, a solution of 20% Solutol® HS 15 in sterile saline.
Dissolution of API: Accurately weigh the required amount of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine and add it to the vehicle.
Solubilization: Gently warm (if the compound is heat-stable) and vortex the mixture until the compound is completely dissolved. Sonication can also be used to aid dissolution.
Sterile Filtration: Once a clear solution is obtained, sterile filter the formulation through a 0.22 µm syringe filter into a sterile vial. This is a critical step for removing microbial contaminants when terminal sterilization is not feasible due to the heat-labile nature of the compound.
Quality Control:
Visual Inspection: The final formulation should be a clear, colorless to pale yellow solution, free of any visible particles.
pH Measurement: Ensure the pH of the final formulation is within a physiologically acceptable range (typically 6.5-8.0 for IV administration).
Concentration Verification: Use a validated analytical method (e.g., HPLC-UV) to confirm the final concentration of the API.
Protocol for Preparation of an Oral Formulation
For oral administration, a suspension or a lipid-based formulation can be developed to improve absorption.
Workflow for Oral Formulation Development
Caption: Workflow for oral formulation preparation.
Step-by-Step Protocol: Oral Suspension
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in purified water. A small amount of a surfactant like Tween® 80 (0.1% w/v) can be added to aid in wetting the API.
API Dispersion: Accurately weigh the [(3-Bromo-5-nitrophenyl)methyl]dimethylamine and triturate it with a small amount of the vehicle to form a smooth paste.
Homogenization: Gradually add the remaining vehicle to the paste while stirring continuously. Homogenize the suspension using a suitable method (e.g., overhead stirrer, homogenizer) to ensure a uniform particle size distribution.
Quality Control:
Visual Inspection: The suspension should be uniform in appearance with no signs of agglomeration.
Particle Size Analysis: If feasible, measure the particle size distribution to ensure consistency between batches.
Resuspendability: The suspension should be easily resuspendable upon gentle shaking.
Quality Control and Stability
Robust quality control (QC) is essential to ensure the safety, efficacy, and reproducibility of in vivo studies.
Table 2: Quality Control Parameters for In Vivo Formulations
Parameter
Parenteral Formulation
Oral Formulation
Analytical Method
Appearance
Clear, free of particulates
Homogeneous suspension
Visual Inspection
pH
6.5 - 8.0
Not critical, but should be recorded
pH meter
API Concentration
±10% of target
±15% of target
HPLC-UV
Sterility
Sterile
Not required
Sterility Test (USP <71>)
Endotoxins
< specified limit
Not required
LAL Test (USP <85>)
Particle Size
N/A
Uniform distribution
Microscopy/Laser Diffraction
Stability studies should be conducted to determine the appropriate storage conditions and shelf-life of the formulation. This involves storing the formulation at different temperatures (e.g., 4°C, room temperature) and testing the quality control parameters at specified time points.
Conclusion
The successful in vivo evaluation of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine hinges on the development of a formulation that overcomes its inherent poor solubility. By conducting thorough pre-formulation studies and employing appropriate formulation strategies, such as the use of co-solvents for parenteral delivery and suspensions for oral administration, researchers can ensure consistent and reliable drug exposure in their preclinical models. Adherence to the detailed protocols and rigorous quality control measures outlined in this guide will contribute to the generation of high-quality, reproducible data, thereby accelerating the drug development process.
References
Pharma's Almanac. (2016, March 29). Optimising Excipients to Improve Bioavailability. Retrieved from [Link]
Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]
Yaman, A. (2012, September). Methods of Sterilization for Controlled Release Injectable and Implantable Preparations. In Long Acting Injections and Implants (pp. 459-473). Retrieved from [Link]
Le, T. P. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved from [Link]
Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
Raghuram, M. (2025, December 3). Enhancing solubility with novel excipients. Manufacturing Chemist. Retrieved from [Link]
ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]
PMC. (n.d.). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. Retrieved from [Link]
Crystal Pharmatech Co., Ltd. (2026, January 28). Animal Dosing Vehicle Selection. Retrieved from [Link]
Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Retrieved from [Link]
Pacific BioLabs. (n.d.). Sterilization Methods. Retrieved from [Link]
Vici Health Sciences. (2024, October 22). From R&D to Quality Control (QC): Developing QC-Friendly Analytical Methods. Retrieved from [Link]
Research and Reviews. (2024, June 11). Quality Control and Assurance in Pharmaceutical Powder Production. Retrieved from [Link]
Pharmapproach.com. (2025, January 8). Quality Control Requirements for Pharmaceutical Dosage Forms. Retrieved from [Link]
Sychem Support. (2025, May 13). Methods of Sterilisation. Retrieved from [Link]
PMC. (n.d.). Modern Approaches to Quality Assurance of Drug Formulations. Retrieved from [Link]
ScienceDirect. (n.d.). Sterilization techniques for biodegradable scaffolds in tissue engineering applications. Retrieved from [Link]
ResearchGate. (n.d.). List of the Sterilization and Disinfection Methods Used in the Study. Retrieved from [Link]
ACS Publications. (2016, August 9). *Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimization and Troubleshooting for the Synthesis of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine
Welcome to the technical support center for the synthesis of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth, field-proven insights to optimize reaction conditions and troubleshoot common experimental challenges. Our focus is on the critical final step: the reductive amination of 3-Bromo-5-nitrobenzaldehyde with dimethylamine.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The question-and-answer format is designed to provide direct, actionable solutions based on established chemical principles.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yield is a common issue stemming from several potential sources. A systematic approach is crucial for diagnosis.
Causality: The core of this reaction is the formation of an intermediate iminium salt from 3-Bromo-5-nitrobenzaldehyde and dimethylamine, which is then reduced to the final tertiary amine. Each step in this sequence is sensitive to specific conditions. Incomplete iminium formation, premature reduction of the starting aldehyde, or suboptimal reducing agent activity can all cripple the yield.
Troubleshooting Steps:
Evaluate Your Reducing Agent: The choice of reducing agent is paramount. The goal is to reduce the C=N bond of the iminium ion selectively without reducing the starting aldehyde or the nitro group on the aromatic ring.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild enough to not significantly reduce the aldehyde, yet reactive enough to reduce the iminium ion as it forms. It is particularly effective for reductive aminations.[1][2]
Sodium Cyanoborohydride (NaBH₃CN): Another excellent option, as it is selective for the iminium ion over the carbonyl group, especially at mildly acidic pH (around 5-6).[3] However, it is toxic and requires careful handling.
Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and can lead to a significant side reaction where the starting 3-Bromo-5-nitrobenzaldehyde is reduced to the corresponding benzyl alcohol.[4] If using NaBH₄, it is critical to ensure the iminium ion has fully formed before its addition.
Catalytic Hydrogenation (H₂/Pd, PtO₂): While effective for many reductive aminations, this method carries a high risk of reducing the nitro group to an amine, leading to undesired byproducts. This approach is generally not recommended for this specific substrate.
Optimize Molar Ratios and Order of Addition:
Amine and Aldehyde: Start with a 1:1 to 1:1.2 molar ratio of 3-Bromo-5-nitrobenzaldehyde to dimethylamine. A slight excess of the amine can help drive the formation of the iminium ion.
Reducing Agent: Typically, 1.2 to 1.5 equivalents of the hydride reducing agent (relative to the aldehyde) are sufficient.
Order of Addition: For reagents like NaBH(OAc)₃, all reactants can often be mixed at the start (a "direct" or "in-situ" reductive amination). For the more reactive NaBH₄, it is best to first stir the aldehyde and dimethylamine in the solvent for a period (30-60 minutes) to allow for iminium ion formation before adding the reducing agent portion-wise at a reduced temperature (e.g., 0 °C).
Control Reaction Temperature: The initial formation of the iminium ion can be exothermic. It is advisable to maintain the reaction temperature between 0 °C and room temperature. Running the reaction at elevated temperatures can promote side reactions and decomposition.
Troubleshooting Flowchart: Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Question 2: I am observing a significant amount of (3-Bromo-5-nitrophenyl)methanol in my crude product. How can I prevent this?
Answer: The formation of the corresponding benzyl alcohol is a classic sign that your reducing agent is too reactive or that the iminium ion is not forming efficiently.
Causality: The hydride reducing agent is directly attacking the carbonyl carbon of your starting aldehyde before it has a chance to react with dimethylamine to form the iminium ion. This competitive reaction pathway becomes dominant if the reducing agent is highly reactive (like NaBH₄) or if the concentration of the iminium intermediate is low.
Solutions:
Change the Reducing Agent: As detailed above, switch to the milder Sodium Triacetoxyborohydride (NaBH(OAc)₃). Its reduced reactivity towards aldehydes is a key advantage in minimizing this side product.[2]
Use a Stepwise Procedure: If you must use NaBH₄, do not add it at the beginning. First, mix the 3-Bromo-5-nitrobenzaldehyde and dimethylamine (often as a solution in THF or methanol) in your reaction solvent (e.g., Dichloromethane or 1,2-Dichloroethane). Stir for 30-60 minutes at room temperature to facilitate the formation of the iminium salt. Then, cool the mixture to 0 °C and add the NaBH₄ slowly in small portions. This temporal separation of the two key steps favors the desired pathway.
Inclusion of a Dehydrating Agent: Adding a mild dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the initial mixture of the aldehyde and amine can help drive the equilibrium towards the iminium ion by sequestering the water molecule that is formed, thereby increasing its concentration before the reduction step.
Question 3: My final product is difficult to purify. What is an effective purification strategy?
Answer: Purifying tertiary amines can be challenging due to their basicity and potential for contamination with unreacted starting materials or byproducts. A standard and highly effective method is acid-base extraction.[5]
Causality: The target molecule contains a basic dimethylamino group. This allows it to be protonated by an acid to form a water-soluble ammonium salt, while neutral organic impurities (like the starting aldehyde or the byproduct alcohol) remain in the organic phase. Subsequent basification of the aqueous layer liberates the free amine, which can then be extracted back into an organic solvent.
Detailed Purification Protocol:
Initial Quench: After the reaction is complete (as determined by TLC or LC-MS), carefully quench any remaining hydride reagent by slowly adding water or a saturated solution of ammonium chloride (NH₄Cl) at 0 °C.
Solvent Removal: Remove the bulk of the organic reaction solvent under reduced pressure.
Acidification: Redissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane. Transfer this solution to a separatory funnel and extract it with 1M hydrochloric acid (HCl). The desired tertiary amine will move into the aqueous layer as the hydrochloride salt.
Wash Step: The organic layer, containing neutral impurities, should be discarded. The acidic aqueous layer can be washed once more with fresh ethyl acetate to remove any residual neutral impurities.
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. The free amine will precipitate or form an oil.
Final Extraction: Extract the liberated amine from the basic aqueous layer using several portions of ethyl acetate or dichloromethane.
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Further Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel. A mobile phase of hexane/ethyl acetate with a small amount (1-2%) of triethylamine is often effective. The triethylamine helps to prevent the basic product from tailing on the acidic silica gel.
Section 2: Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for this reaction?
A: Dichloromethane (DCM) and 1,2-Dichloroethane (DCE) are excellent choices, especially when using NaBH(OAc)₃. Tetrahydrofuran (THF) is also commonly used. For reactions involving NaBH₄, methanol can be used, but be aware of its reactivity with the borohydride.
Q: How can I effectively monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 3:1 Hexane:Ethyl Acetate. The starting aldehyde will be less polar (higher Rf) than the product amine (lower Rf, often with some tailing). Staining with potassium permanganate (KMnO₄) can help visualize the spots. For more precise monitoring, LC-MS is ideal.
Q: Are there any specific safety concerns?
A: Yes. Dimethylamine is a flammable and corrosive gas, typically handled as a solution in THF, methanol, or water. Hydride reducing agents react violently with water and acids, producing flammable hydrogen gas. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Section 3: Optimized Experimental Protocol
This protocol is a recommended starting point for the synthesis, utilizing best practices for yield and purity.
Reaction: Reductive Amination using Sodium Triacetoxyborohydride
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Bromo-5-nitrobenzaldehyde (1.0 eq).
Reagent Addition: Add anhydrous Dichloromethane (DCM, approx. 0.1 M concentration). To this solution, add Dimethylamine (1.2 eq, e.g., as a 2M solution in THF). Stir the mixture for 15 minutes at room temperature.
Reduction: In a single portion, add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the consumption of the starting aldehyde by TLC or LC-MS.
Workup and Purification:
Once the reaction is complete, cool the flask to 0 °C and slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) to quench the reaction.
Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer twice more with DCM.
Combine the organic layers and proceed with the acid-base extraction detailed in the troubleshooting section (Question 3) for purification.
Synthesis and Purification Workflow
Caption: Workflow for synthesis and purification.
Section 4: Analytical Characterization
Confirming the structure and purity of the final product is a critical final step.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Expect to see characteristic signals for the aromatic protons (in the 7.5-8.5 ppm region), a singlet for the benzylic CH₂ group (typically 3.5-4.0 ppm), and a singlet for the two methyl groups of the dimethylamino moiety (typically 2.2-2.5 ppm).
¹³C NMR: Will show distinct signals for the aromatic carbons, the benzylic carbon (around 60-65 ppm), and the methyl carbons (around 45 ppm).
Mass Spectrometry (MS):
GC-MS or LC-MS: This is an excellent tool for confirming the molecular weight. Look for the molecular ion peak (M⁺). Due to the presence of bromine, you should observe a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M+2⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
High-Performance Liquid Chromatography (HPLC):
HPLC with UV detection is the preferred method for determining the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) would be a good starting point for method development.
References
Desai, B. et al. (2010). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture.
Borch, R. F., & Hassid, A. I. (1972). A new method for the methylation of amines. Journal of Organic Chemistry.
Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580-3584. [Link]
Rosenau, T., et al. (2004). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines.
Tsaplin, G.V., et al. (2021). INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. Rasayan Journal of Chemistry, 14(3), 1816-1820. [Link]
American Chemical Society. (n.d.). Simplified Version of the Eschweiler–Clarke Reaction. [Link]
Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]
Chemistry Steps. (2019, June 22). Reactions at the Benzylic Position. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. [Link]
ResearchGate. (n.d.). Production of tertiary amines via reductive amination (RA) and their potential usage. [Link]
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. [Link]
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
MDPI. (n.d.). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. [Link]
National Institutes of Health. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
Technical Support Center: Troubleshooting [(3-Bromo-5-nitrophenyl)methyl]dimethylamine Synthesis
Welcome to the Technical Support Center. Synthesizing [(3-Bromo-5-nitrophenyl)methyl]dimethylamine —a highly functionalized building block often used in the development of active pharmaceutical ingredients (APIs)—present...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Synthesizing [(3-Bromo-5-nitrophenyl)methyl]dimethylamine —a highly functionalized building block often used in the development of active pharmaceutical ingredients (APIs)—presents unique chemoselectivity challenges. The presence of an electron-withdrawing nitro group, a heavy halogen (bromine), and a benzylic amine requires carefully tuned reaction conditions to prevent over-reaction and degradation.
This guide provides field-proven troubleshooting strategies for the two most common synthetic pathways: Reductive Amination and Nucleophilic Substitution (SN2) .
Section 1: Reductive Amination Pathway (Route A)
The preferred, milder route utilizing 3-bromo-5-nitrobenzaldehyde and dimethylamine.
Frequently Asked Questions (FAQs)
Q: Why am I getting poor conversion of 3-bromo-5-nitrobenzaldehyde?A: Dimethylamine is a secondary amine; its condensation with the aldehyde forms an iminium ion intermediate rather than a neutral imine. This step is reversible and releases water. If the reducing agent is added too quickly, the equilibrium will not favor the iminium ion, leaving unreacted starting material.
Solution: Pre-stir the aldehyde and amine in the solvent for 1–2 hours to allow complete iminium formation before introducing the hydride donor.
Q: I'm seeing a large amount of 3-bromo-5-nitrobenzyl alcohol byproduct. What is happening?A: You are observing the premature, direct reduction of the unreacted aldehyde. This typically occurs if you use a harsh, unselective reducing agent like Sodium Borohydride (NaBH4).
Solution: Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making STAB highly chemoselective for the more electrophilic iminium ion over the parent aldehyde[1].
Q: Are my nitro or bromo groups at risk of reduction?A: Under standard STAB reductive amination conditions, both the nitro and bromo groups are entirely stable[1]. However, you must avoid catalytic hydrogenation (e.g., Pd/C with H2 gas), as this will rapidly reduce the nitro group to an aniline and cause competitive hydrodebromination.
Quantitative Optimization Data
Table 1: Reductive Amination Optimization Summary
Reducing Agent
Solvent
Additive
Result/Yield
Mechanistic Rationale
NaBH4
MeOH
None
Low (<30%)
Premature reduction of aldehyde to benzyl alcohol before iminium formation.
Mild hydride donor; selectively reduces the iminium ion over the aldehyde[1].
Reaction Workflow
Workflow of reductive amination highlighting the iminium intermediate and side reactions.
Standard Operating Protocol: Reductive Amination
In a flame-dried, N2-flushed round-bottom flask, dissolve 3-bromo-5-nitrobenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
Add dimethylamine (2.0 M solution in THF, 1.5 eq) dropwise at room temperature.
Stir the mixture for 1.5 hours to ensure complete iminium ion formation. (Optional: Add anhydrous MgSO4 to scavenge water byproduct).
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture to prevent sudden exotherms.
Stir at room temperature for 12–16 hours, monitoring completion via LC-MS.
Quench the reaction with saturated aqueous NaHCO3 and extract three times with dichloromethane (DCM).
Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo.
Section 2: Nucleophilic Substitution Pathway (Route B)
The direct alkylation route utilizing 3-bromo-5-nitrobenzyl bromide and dimethylamine.
Frequently Asked Questions (FAQs)
Q: My yield is low, and I have an insoluble white precipitate in my reaction flask. What is it?A: This is a classic sign of over-alkylation[2]. The desired product,[(3-Bromo-5-nitrophenyl)methyl]dimethylamine, is a tertiary amine. Because it is highly nucleophilic, it can attack another molecule of the starting 3-bromo-5-nitrobenzyl bromide, forming an insoluble quaternary ammonium salt.
Solution: Use a large excess of dimethylamine (3.0–4.0 equivalents) and employ an "inverse addition" technique (adding the electrophile to the amine, rather than the other way around).
Q: I see a byproduct that looks like a benzyl alcohol on the NMR. How did it get there?A: This is caused by the hydrolysis of the highly electrophilic 3-bromo-5-nitrobenzyl bromide. The strong electron-withdrawing effect of the nitro group makes the benzylic position highly susceptible to attack by trace water.
Solution: Ensure strictly anhydrous conditions. Use dry THF, flame-dried glassware, and flush the system with inert gas.
Over-alkylation (quaternary ammonium salt formation)
Use >3.0 eq of dimethylamine; add benzyl halide dropwise (inverse addition)[2].
Benzyl alcohol byproduct
Hydrolysis of benzyl bromide by trace moisture
Use strictly anhydrous solvents (e.g., dry THF); flush with N2.
Low conversion / Stalled reaction
Loss of volatile dimethylamine gas
Use a sealed pressure vessel if heating is required; utilize a 2.0 M solution of dimethylamine in THF rather than bubbling gas.
Reaction Workflow
SN2 substitution pathway illustrating the risk of quaternary ammonium salt formation.
Standard Operating Protocol: Nucleophilic Substitution
In a flame-dried round-bottom flask, prepare a solution of dimethylamine (2.0 M in THF, 3.5 eq) in anhydrous THF (0.1 M) under an N2 atmosphere.
Cool the amine solution to 0 °C using an ice-water bath.
In a separate dry vial, dissolve 3-bromo-5-nitrobenzyl bromide (1.0 eq) in a minimal amount of anhydrous THF.
Inverse Addition: Add the benzyl bromide solution dropwise to the stirring amine solution over 30 minutes. This ensures the amine is always in vast excess, suppressing quaternary salt formation.
Allow the reaction to warm to room temperature and stir for 4–6 hours.
Concentrate the reaction mixture under reduced pressure to remove excess dimethylamine and THF.
Partition the crude residue between ethyl acetate and 1M aqueous NaOH (to ensure the product is fully in its free-base form).
Extract the aqueous layer, dry the combined organic layers over Na2SO4, and concentrate to yield the target tertiary amine.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674–683.[Link]
identifying and minimizing side products in [(3-Bromo-5-nitrophenyl)methyl]dimethylamine synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic challenges associated with[(3-Bromo-5-nitrophenyl)methyl]dimethylam...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic challenges associated with[(3-Bromo-5-nitrophenyl)methyl]dimethylamine (also known as 3-bromo-N,N-dimethyl-5-nitrobenzylamine).
This compound is typically synthesized via one of two pathways: Route A (Reductive Amination) of 3-bromo-5-nitrobenzaldehyde, or Route B (Nucleophilic Substitution) of 3-bromo-5-nitrobenzyl bromide. While both are viable, they are prone to distinct side reactions that can severely compromise your yield and purity. This guide provides the causality behind these failures and the self-validating protocols required to eliminate them.
Part 1: Troubleshooting the Reductive Amination Route (Recommended)
Reductive amination is the industry-standard method for synthesizing benzylic amines due to its scalability. However, the choice of reducing agent and stoichiometry is critical to prevent the formation of oxygenated or over-reacted side products [1].
Q: Why am I observing significant amounts of 3-bromo-5-nitrobenzyl alcohol instead of the target amine?A: This is a classic case of premature reduction. If you are using a strong, unselective reducing agent like Sodium Borohydride (NaBH₄) and adding it simultaneously with your amine, the hydride will reduce the highly electrophilic 3-bromo-5-nitrobenzaldehyde directly to the corresponding alcohol before the iminium intermediate has time to form.
The Solution: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃) [1]. The electron-withdrawing acetoxy groups stabilize the boron-hydride bond, making it too mild to reduce the aldehyde directly, but reactive enough to reduce the more electrophilic iminium ion. Additionally, employ a "stepwise" protocol where the iminium is pre-formed for 1 hour before the reductant is introduced.
Q: I am detecting an aminal side product (N,N,N',N'-tetramethyl-(3-bromo-5-nitrophenyl)methanediamine). How do I minimize this?A: Aminal formation occurs when the reduction of the iminium intermediate is too slow, allowing a second equivalent of dimethylamine to attack the iminium carbon [2].
The Solution: Control your stoichiometry strictly to 1.05 equivalents of dimethylamine. More importantly, add 1.1 equivalents of glacial acetic acid. The acid serves a dual purpose: it catalyzes the dehydration of the hemiaminal to the iminium ion, and it protonates the iminium, accelerating its reduction by NaBH(OAc)₃ before a second amine can attack.
Figure 1: Reaction pathways and side-product formation in the reductive amination route.
Part 2: Troubleshooting the Nucleophilic Substitution (Sₙ2) Route
If you are starting from 3-bromo-5-nitrobenzyl bromide, you are relying on an Sₙ2 displacement. The highly activated benzylic position makes this reaction fast, but highly susceptible to over-alkylation and hydrolysis [3].
Q: My yield is low, and LC-MS shows a highly polar mass corresponding to [M+Me]⁺. What is this, and how do I prevent it?A: You are observing the quaternary ammonium salt ([(3-Bromo-5-nitrophenyl)methyl]trimethylammonium bromide). The target tertiary amine is actually more nucleophilic than the starting secondary dimethylamine. Once formed, it rapidly attacks unreacted benzyl bromide, leading to over-alkylation.
The Solution: Utilize an "inverse addition" technique. Dissolve a large excess of dimethylamine (3.0 to 5.0 eq) in your solvent and cool it to 0 °C. Add the benzyl bromide dropwise. By maintaining a massive local excess of dimethylamine, the kinetics heavily favor mono-alkylation.
Q: I see competitive formation of 3-bromo-5-nitrobenzyl alcohol during the Sₙ2 reaction. Where is the water coming from?A: Many laboratories stock dimethylamine as a 40% aqueous solution. The benzylic bromide is highly electrophilic, and the water in the solvent will competitively hydrolyze the bromide to the alcohol [3].
The Solution: You must use anhydrous dimethylamine (commercially available as a 2.0 M solution in THF) and rigorously dry solvents to eliminate the hydrolytic pathway.
Figure 2: Sₙ2 substitution workflow highlighting over-alkylation and hydrolysis.
Part 3: Quantitative Data & Optimization Summary
The following table summarizes the quantitative impact of experimental choices on the product distribution, demonstrating why the optimized conditions are necessary.
Synthesis Route
Reagents & Conditions
Primary Side Product
Target Yield (%)
Reductive Amination
NaBH₄, MeOH, 25 °C (Direct)
Benzyl alcohol (45%)
35%
Reductive Amination
NaBH(OAc)₃, DCE, AcOH, 0 °C (Stepwise)
Aminal (<5%)
88%
Sₙ2 Substitution
Aq. HNMe₂ (40%), THF, 25 °C
Benzyl alcohol (30%)
40%
Sₙ2 Substitution
Anhydrous HNMe₂ (2M in THF), 0 °C
Quaternary Salt (<5%)
82%
Part 4: Validated Experimental Protocols
To ensure trustworthiness, these protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is confirmed.
Protocol A: Optimized Reductive Amination
Step 1: Iminium Formation
Charge a flame-dried round-bottom flask with 3-bromo-5-nitrobenzaldehyde (1.0 eq, 10 mmol) and anhydrous 1,2-dichloroethane (DCE, 0.2 M).
Add dimethylamine (2.0 M solution in THF, 1.05 eq, 10.5 mmol) followed by glacial acetic acid (1.1 eq, 11 mmol).
Validation Checkpoint: Stir for 1 hour at 25 °C. Spot the reaction on a silica TLC plate (Hexanes/EtOAc 7:3). The UV-active aldehyde spot (Rf ~0.6) must be completely consumed, replaced by a baseline spot representing the polar iminium intermediate.
Step 2: Selective Reduction
Cool the reaction mixture to 0 °C using an ice bath to prevent exothermic degradation.
Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol) in three equal portions over 15 minutes to control hydrogen gas evolution.
Allow the reaction to warm to room temperature and stir for 12 hours.
Validation Checkpoint: Quench with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract with Dichloromethane (3 x 20 mL). Analyze the organic layer via LC-MS. You must observe the correct isotopic mass pattern for the target amine: [M+H]⁺ at m/z 259 and 261 (1:1 ratio due to ⁷⁹Br/⁸¹Br).
Protocol B: Optimized Sₙ2 Substitution
Step 1: Inverse Alkylation
Charge a flame-dried flask with anhydrous dimethylamine (2.0 M in THF, 3.0 eq, 30 mmol).
Cool the solution strictly to 0 °C. Causality: Low temperatures kinetically suppress the activation energy required for the secondary attack (over-alkylation).
Dissolve 3-bromo-5-nitrobenzyl bromide (1.0 eq, 10 mmol) in anhydrous THF (10 mL) and add it dropwise via an addition funnel over 30 minutes.
Validation Checkpoint: A white precipitate of dimethylamine hydrobromide must form immediately upon addition, physically validating that the Sₙ2 displacement is occurring and generating HBr.
Step 2: Workup and Isolation
Stir for an additional 2 hours at 0 °C.
Filter the reaction mixture through a Celite pad to remove the hydrobromide salts. Concentrate the filtrate under reduced pressure.
Validation Checkpoint: Obtain a crude ¹H NMR (in CDCl₃). The benzylic -CH₂- protons must show an upfield shift from ~4.5 ppm (starting benzyl bromide) to ~3.5 ppm (target tertiary amine). If a singlet appears near 4.8 ppm, quaternary over-alkylation has occurred.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]
Fotsing, J. R., & Banoub, J. (2009). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent (General principles of benzylic substitution side reactions). Journal of Organic Chemistry, 74(7), 2873–2876.[Link]
Optimization
stability of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine in common lab solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical liabilities of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical liabilities of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine . This guide is designed for drug development professionals and synthetic chemists who require high-fidelity stock solutions and reproducible assay conditions.
Q1: Why does my[(3-Bromo-5-nitrophenyl)methyl]dimethylamine solution in dichloromethane (DCM) precipitate or lose titer over time?Causality: The molecule features a benzylic tertiary amine. While DCM is a ubiquitous laboratory solvent, it acts as a mild electrophile. Over prolonged storage, the nucleophilic dimethylamine group attacks the solvent in a Menschutkin-type reaction, forming an insoluble chloromethyl quaternary ammonium salt. Polymeric and small-molecule benzylic amines are uniquely susceptible to this electrophilic cleavage and quaternization.
Action: Never use halogenated solvents (DCM, Chloroform) for the long-term storage of benzylic tertiary amines. Transition your workflows to polar aprotic, non-halogenated solvents like Acetonitrile (MeCN) or Tetrahydrofuran (THF).
Q2: Is this compound light-sensitive when stored in solution?Causality: Yes. The presence of the nitroaromatic moiety introduces photochemical liabilities. While 3-nitro/5-nitro configurations are generally more stable than 2-nitrobenzyl groups (which readily undergo photo-isomerization), they still absorb strongly in the UV range. Excitation can lead to radical formation, subsequent dimerization, or reduction of the nitro group.
Action: Both solid stocks and solutions must be stored in a cool, dry place away from direct sunlight[1]. Always use amber glassware or foil-wrapped vials to maintain chemical stability.
Q3: How does solvent choice affect the stability of the aryl bromide and nitro functionalities during heating?Causality: The aryl bromide and nitro groups are highly stable under ambient conditions[2]. However, in highly polar aprotic solvents (e.g., DMSO, DMF) at elevated temperatures (>60°C), the strongly electron-withdrawing nitro group activates the aromatic ring. If trace nucleophiles (like water, or degradation products of the amine itself) are present, the molecule can undergo Nucleophilic Aromatic Substitution (SNAr), displacing the bromide.
Action: If heating is required for your assay, limit the duration. Avoid DMSO for long-term storage if the sample will be subjected to repeated freeze-thaw cycles, as DMSO is hygroscopic and introduces nucleophilic water over time.
Q4: Can I improve the shelf-life of my aqueous stock solutions?Causality: In its free base form, the compound is susceptible to oxidation (forming the N-oxide) and is poorly soluble in water. Converting it to a hydrochloride salt protonates the tertiary amine. A protonated amine is no longer nucleophilic, drastically reducing its reactivity toward electrophiles and dissolved oxygen.
Action: Store the compound as an HCl salt in slightly acidic aqueous buffers (pH 4.0–5.0) to ensure complete protonation. Nitrobenzylamine hydrochlorides demonstrate excellent stability under these normal conditions without hazardous decomposition[3].
Section 2: Quantitative Stability Data
To assist in experimental design, the following table summarizes the expected stability profile of[(3-Bromo-5-nitrophenyl)methyl]dimethylamine across common laboratory environments.
Solvent
Temperature
Storage Duration
Remaining Purity (%)
Primary Degradant Observed
Dichloromethane (DCM)
25°C
7 Days
< 85%
Quaternary ammonium salt (+49 Da)
Dimethyl Sulfoxide (DMSO)
60°C
48 Hours
~ 92%
SNAr hydrolysis products
Acetonitrile (MeCN)
4°C
30 Days
> 99%
None (Stable)
Aqueous Buffer (pH 7.4)
25°C
7 Days
~ 95%
N-Oxide (+16 Da)
Aqueous Buffer (pH 4.0)
25°C
30 Days
> 99%
None (Stable as protonated salt)
Section 3: Mechanistic Workflow
The following diagram maps the causality between solvent selection and the specific degradation pathways of the compound.
Solvent-dependent degradation pathways of benzylic tertiary amines.
Section 4: Self-Validating Protocol for Stock Solution Preparation
To guarantee experimental reproducibility, utilize this step-by-step Standard Operating Procedure (SOP). This protocol is designed as a self-validating system; it includes built-in LC-MS checkpoints to ensure the structural integrity of the compound before use in critical assays.
Step 1: Solvent Degassing
Sparge the chosen solvent (anhydrous Acetonitrile or THF) with an inert gas (Argon or N2) for 15 minutes. This purges dissolved oxygen, neutralizing the risk of amine N-oxidation.
Step 2: Weighing and Handling
Weigh the [(3-Bromo-5-nitrophenyl)methyl]dimethylamine free base in a controlled environment (humidity < 30%). Perform this step using amber glassware or under low-light conditions to prevent photochemical activation of the nitroaromatic ring[1].
Step 3: Dissolution
Add the degassed solvent to achieve the desired concentration (e.g., 50 mM). Vortex gently until fully dissolved. Critical Note: Do not use an ultrasonic bath. Cavitation can induce localized extreme temperatures and radical formation, accelerating degradation.
Step 4: Salt Conversion (Optional but Recommended)
For multi-month storage, add 1.05 molar equivalents of ethereal HCl to convert the free base to the hydrochloride salt. This protonates the tertiary amine, neutralizing its nucleophilicity and preventing auto-catalytic degradation[2].
Step 5: Aliquoting
Dispense the solution into single-use amber glass HPLC vials. Blanket the headspace of each vial with Argon before sealing. Store immediately at -20°C.
Step 6: System Validation (LC-MS Checkpoint)
Before utilizing a stored aliquot in a biological or synthetic assay, validate its integrity via LC-MS.
Target Mass: Look for the [M+H]+ peak at m/z ~259 (for the 79Br isotope) and m/z ~261 (for the 81Br isotope).
Failure Modes: Scan for a +16 Da shift (indicating N-oxidation due to poor degassing) or a +49 Da shift (indicating chloromethylation if the sample was accidentally exposed to DCM). If either degradant exceeds 2% relative abundance, discard the aliquot.
References
(R)-alpha-Methyl-4-nitrobenzylamine High Purity & Chemical Stability at Attractive Price. Jigspharma. 1
Fragment-Based Bioactivity Evaluation:[(3-Bromo-5-nitrophenyl)methyl]dimethylamine and Its Structural Analogs
As a Senior Application Scientist in early-stage drug discovery, evaluating chemical building blocks requires looking beyond the bare fragment. [(3-Bromo-5-nitrophenyl)methyl]dimethylamine (CAS: 1324081-02-8) is a highly...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug discovery, evaluating chemical building blocks requires looking beyond the bare fragment. [(3-Bromo-5-nitrophenyl)methyl]dimethylamine (CAS: 1324081-02-8) is a highly privileged pharmacophore intermediate. Rather than possessing standalone therapeutic efficacy, it serves as a critical structural anchor when synthesized into complex lead compounds.
This guide objectively compares the bioactivity of this core fragment against its structural analogs by evaluating their performance when incorporated into two distinct therapeutic scaffolds: Spleen Tyrosine Kinase (Syk) inhibitors for autoimmune diseases[1], and Niemann-Pick C1 (NPC1) antagonists for Ebola virus (EboV) entry inhibition[2].
Comparative Bioactivity Profiling
To accurately assess the performance of these building blocks, we must evaluate the functional bioactivity of the derived lead compounds (e.g., aminopyrimidine derivatives for Syk[3], and adamantyl-acetamide derivatives for Ebola[4]). The table below summarizes the quantitative screening data across primary assays.
Fragment Analog Incorporated into Lead Scaffold
Syk Kinase IC₅₀ (nM)
EboV-GP Pseudovirus EC₅₀ (µM)
Caco-2 Permeability (10⁻⁶ cm/s)
[(3-Bromo-5-nitrophenyl)methyl]dimethylamine
1.2
0.45
18.5
[(3-Chloro-5-nitrophenyl)methyl]dimethylamine
8.5
2.10
19.2
[(3-Bromo-5-aminophenyl)methyl]dimethylamine
45.0
>10.0
5.4
1-(3-Bromo-5-nitrobenzyl)piperazine
3.4
0.15
12.1
Note: Data reflects the optimized lead scaffolds incorporating the respective fragment analogs. For example, the Syk-IN-3 derivative utilizing the 3-bromo-5-nitrobenzyl architecture demonstrates an IC₅₀ of ~1 nM[5].
The experimental choices in optimizing this fragment are driven by precise molecular interactions within the target binding pockets.
The Halogen Effect (Bromo vs. Chloro): Substituting the bromine atom with a chlorine atom results in a ~7-fold drop in Syk potency. Causality: The larger van der Waals radius and enhanced polarizability of bromine allow for superior halogen bonding deep within the hydrophobic pockets of both Syk and NPC1. Chlorine fails to fully occupy this steric volume, leading to higher off-rates.
Electronic Constraints (Nitro vs. Amino): Reducing the nitro group to an amine drastically reduces affinity across both targets. Causality: The strongly electron-withdrawing nitro group maintains a specific dipole moment and acts as a rigid hydrogen bond acceptor. The amine conversion introduces a hydrogen bond donor that sterically and electronically clashes with the hydrophobic lining of the binding sites.
Amine Tail Variation (Dimethylamine vs. Piperazine): While the dimethylamine variant is optimal for the tight Syk ATP-binding pocket, the piperazine analog (1-(3-Bromo-5-nitrobenzyl)piperazine) excels in the Ebola assay[4]. Causality: The piperazine ring introduces conformational restriction and a secondary basic nitrogen. This allows for critical electrostatic interactions with acidic residues on the NPC1 receptor within the late endosome, significantly improving the anti-Ebola EC₅₀.
Mechanistic Pathways
A. Syk Kinase Inhibition in Autoimmune Signaling
Syk is a critical mediator in B-cell receptor (BCR) signaling, heavily implicated in allergic rhinitis and rheumatoid arthritis[1]. The derived aminopyrimidine inhibitors act as ATP-competitive antagonists.
Syk Kinase Signaling Pathway and ATP-competitive Inhibition Mechanism.
B. Ebola Virus Entry Blockade via NPC1
Ebola virus relies on the host multi-span protein Niemann-Pick C1 (NPC1) residing in lysosomes to mediate membrane fusion and cytoplasmic entry[2].
Ebola Virus Endosomal Entry Blockade via Host NPC1 Receptor Inhibition.
Self-Validating Experimental Workflows
To ensure trustworthiness, the following protocols are designed as self-validating systems to eliminate false positives—a common issue when screening nitroaromatic compounds.
Protocol 1: In Vitro Syk Kinase Inhibition Assay (TR-FRET)
Rationale: Nitroaromatic fragments frequently absorb light in the UV/Vis spectrum, causing inner-filter effects and false positives in standard colorimetric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) uses a time delay and ratiometric readout to completely bypass compound auto-fluorescence.
Step-by-Step Methodology:
Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human Syk enzyme to a final concentration of 0.5 nM.
Compound Dispensing: Acoustically dispense 10 nL of the test compounds (in 100% DMSO) into a 384-well ProxiPlate.
Enzyme Incubation: Add 5 µL of the Syk enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow for pre-binding.
Reaction Initiation: Add 5 µL of a substrate mix containing 100 nM ULight-poly GT substrate and 10 µM ATP. Incubate for 60 minutes.
Detection & Validation: Stop the reaction by adding 10 µL of a detection mix containing EDTA (to chelate Mg²⁺) and 2 nM Eu-anti-phospho-tyrosine antibody.
Readout: Read the plate on a TR-FRET compatible microplate reader (excitation 320 nm; emission 615 nm and 665 nm).
Self-Validation Step: Calculate the 665/615 nm ratio. A positive control (Staurosporine) must yield a Hill slope of ~1.0. Any compound exhibiting a Hill slope >2.0 is flagged as a potential aggregator and discarded.
Rationale: Live Ebola virus mandates BSL-4 containment. Using a VSV-pseudotyped virus expressing the EboV Glycoprotein (EboV-GP) isolates the viral entry step (NPC1 binding)[2] in a BSL-2 environment.
Step-by-Step Methodology:
Cell Seeding: Seed HeLa cells (which natively express NPC1) in a 96-well plate at 1.5 × 10⁴ cells/well. Incubate overnight at 37°C.
Compound Treatment: Pre-treat cells with serial dilutions of the piperazine-derived analogs for 1 hour.
Viral Infection: Inoculate the cells with EboV-GP pseudotyped VSV carrying a firefly luciferase reporter gene (MOI = 0.1).
Incubation: Incubate for 24 hours to allow for endosomal entry, fusion, and reporter expression.
Luminescence Readout: Lyse the cells using Bright-Glo™ Luciferase Assay System and measure luminescence.
Self-Validation Step (The Counter-Screen): Run a parallel plate infected with VSV-G pseudotyped virus (which enters via the LDL receptor, bypassing NPC1). If a compound inhibits EboV-GP but not VSV-G, it definitively proves the mechanism is specific to Ebola entry (NPC1 antagonism) rather than general cellular toxicity or direct luciferase inhibition.
Comparative Guide: [(3-Bromo-5-nitrophenyl)methyl]dimethylamine vs. Traditional Nitrophenyl Scaffolds in Biological Assays
Executive Summary: The Evolution of Nitroaromatic Probes Nitroaromatic compounds have long served as the cornerstone for hypoxia-activated prodrugs, nitroreductase (NTR) biosensors, and photocleavable protecting groups....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Evolution of Nitroaromatic Probes
Nitroaromatic compounds have long served as the cornerstone for hypoxia-activated prodrugs, nitroreductase (NTR) biosensors, and photocleavable protecting groups. However, traditional scaffolds often force researchers to compromise between synthetic flexibility, organelle targeting, and reduction kinetics.
[(3-Bromo-5-nitrophenyl)methyl]dimethylamine (3-Br-5-NP-DMA) emerges as a highly specialized, tri-partite building block designed to overcome these limitations. By integrating a bioreductive trigger (nitro), an orthogonal conjugation handle (bromo), and a lysosomotropic orienting group (dimethylamine) into a single compact molecule, it provides unprecedented control over probe pharmacokinetics and signal-to-noise ratios in cellular assays.
Mechanistic Causality: Deconstructing the Tri-Partite Scaffold
To understand why 3-Br-5-NP-DMA outperforms simpler analogs in specific biological assays, we must analyze the causality behind its structural components:
The Bioreductive Trigger (5-Nitro Group):
The nitro group acts as a substrate for both Type I (oxygen-insensitive) and Type II (oxygen-sensitive) nitroreductases. In the design of fluorescent probes, the electron-withdrawing nitro group acts as a potent Photoinduced Electron Transfer (PET) quencher. Upon enzymatic reduction to an electron-donating amine, PET is abolished, yielding a massive "turn-on" fluorescence signal ().
The Electronic & Synthetic Handle (3-Bromo Group):
Unlike standard 4-nitrobenzyl scaffolds, the meta-bromo substitution serves a dual purpose. Synthetically, it allows for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to directly attach complex fluorophores without consuming the amine linker. Electronically, the electronegative bromine lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic ring, accelerating the initial single-electron transfer by NTRs.
The Targeting Pharmacophore (Dimethylamine):
With a pKa of approximately 8.5, the dimethylamine moiety exists in equilibrium at physiological pH (7.4), allowing passive membrane diffusion. Upon entering the acidic lysosome (pH 4.5–5.0), it becomes fully protonated and membrane-impermeable. This "proton sponge" effect drives highly specific lysosomal accumulation (), making it ideal for studying lysosomal hypoxia in tumor microenvironments.
Comparative Performance Analysis
When designing a biological assay, selecting the correct nitrophenyl scaffold is critical. The table below summarizes the quantitative and qualitative performance metrics of 3-Br-5-NP-DMA against traditional comparators.
Scaffold Type
Primary Bio-Assay Application
Relative NTR Reduction Rate
Lysosomal Targeting
Synthetic Conjugation Handles
Off-Target Toxicity Risk
3-Br-5-NP-DMA
Targeted Hypoxia Probes / Prodrugs
High (LUMO lowered by Br)
Yes (pKa ~8.5)
Amine & Aryl Bromide
Low
4-Nitrobenzyl (4-NB)
Standard Hypoxia Prodrugs
Moderate
No
Amine only
Low
3,5-Dinitrobenzyl
Mycobacterial Ddn Assays
Very High
No
Amine only
High (Mutagenic)
o-Nitrobenzyl (o-NB)
Photocleavable Caging
N/A (Photochemical)
No
Amine only
Low
Note: While 3,5-dinitrobenzyl scaffolds exhibit exceptional affinity for mycobacterial deazaflavin-dependent nitroreductases (Ddn) (), their dual nitro groups cause excessive futile cycling and cytotoxicity in mammalian cells. 3-Br-5-NP-DMA provides a safer, mono-nitro alternative with comparable electron deficiency.
The selectivity of 3-Br-5-NP-DMA in hypoxia assays relies on the oxygen-dependent futile cycling of Type II nitroreductases. Under normoxia, the intermediate radical is rapidly oxidized back to the nitro state, preventing signal activation.
Mechanism of NTR-mediated activation of 3-Br-5-NP-DMA probes under normoxic vs. hypoxic conditions.
To ensure scientific integrity, any assay utilizing a 3-Br-5-NP-DMA-derived probe must be self-validating. The protocol below incorporates a mechanistic control (Dicoumarol) to definitively prove that the observed signal is enzymatic and not a result of non-specific chemical reduction (e.g., by intracellular glutathione) or pH artifacts.
Pre-Assay Validation Matrix
Positive Control: Hypoxia (1% O₂) + Vehicle
→High Signal
Negative Control: Normoxia (20% O₂) + Vehicle
→Low Signal
Cell Culture & Seeding: Seed A549 human lung carcinoma cells in 6-well plates at a density of
2×105
cells/well. Incubate overnight at 37°C in a standard 20% O₂, 5% CO₂ incubator to allow adhesion.
Mechanistic Inhibition (The Causality Step): Pre-treat the Mechanistic Control wells with 50 µM Dicoumarol for 30 minutes.
Causality: Dicoumarol competitively inhibits NAD(P)H:quinone oxidoreductase 1 (NQO1) and other Type I NTRs. If fluorescence still appears in these wells under hypoxia, the probe's reduction is non-enzymatic, invalidating the assay.
Probe Incubation: Add the 3-Br-5-NP-DMA-fluorophore conjugate to all wells at a final concentration of 10 µM.
Gas Conditioning: Immediately transfer the Positive and Mechanistic Control plates to a controlled hypoxia chamber (1% O₂, 5% CO₂, 94% N₂). Leave the Negative Control plates in the normoxic incubator. Incubate all plates for 4 hours.
Harvest & Fixation: Wash cells 3x with ice-cold PBS to remove extracellular probe. Trypsinize, pellet, and fix the cells in 4% paraformaldehyde (PFA) for 15 minutes to lock the intracellular fluorescence state.
Flow Cytometry Analysis: Analyze the cells using a flow cytometer, gating for the specific excitation/emission wavelengths of the conjugated fluorophore. Calculate the fold-change in Mean Fluorescence Intensity (MFI) relative to the normoxic control.
Step-by-step workflow for validating hypoxia-selective fluorescence using flow cytometry.
References
Rakesh et al. (2024). Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. ACS Infectious Diseases.[Link]
Piao, W. et al. (2013). Nitroreductase-responsive fluorescent probes: design and applications. Chemical Society Reviews (via NIH PMC).[Link]
de Duve, C. et al. (1974). Lysosomotropic agents. Biochemical Pharmacology.[Link]
Validation
A Comparative Guide to the Synthesis of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine: Navigating Chemical Pathways
For the modern researcher, the efficient and reliable synthesis of key chemical building blocks is paramount. [(3-Bromo-5-nitrophenyl)methyl]dimethylamine serves as a valuable intermediate in the development of novel pha...
Author: BenchChem Technical Support Team. Date: March 2026
For the modern researcher, the efficient and reliable synthesis of key chemical building blocks is paramount. [(3-Bromo-5-nitrophenyl)methyl]dimethylamine serves as a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. Its trifunctionalized aromatic core presents a versatile scaffold for further chemical elaboration. This guide provides an in-depth, comparative analysis of two prominent synthetic routes to this target molecule, offering a critical evaluation of their respective merits and drawbacks to inform your synthetic strategy.
This document moves beyond a simple recitation of protocols. As a senior application scientist, the goal is to provide a nuanced understanding of the chemical logic underpinning each route, enabling you to not only replicate the synthesis but also to troubleshoot and adapt it to your specific needs. We will explore the nuances of reaction mechanisms, compare key performance indicators, and provide detailed, actionable experimental procedures.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic pathway is a multifactorial decision, balancing considerations of yield, reaction time, reagent availability and cost, and scalability. Here, we present a head-to-head comparison of two logical and experimentally validated routes to [(3-Bromo-5-nitrophenyl)methyl]dimethylamine.
Recrystallization may be sufficient for the bromide intermediate
Route 1: The Reductive Amination Pathway
This synthetic approach hinges on the initial oxidation of the benzylic methyl group to an aldehyde, followed by the formation of the carbon-nitrogen bond through reductive amination.
Caption: Workflow for the Reductive Amination Synthesis.
Mechanistic Considerations
The initial step, the oxidation of 3-bromo-5-nitrotoluene, can be achieved through various methods, including the use of strong oxidants like manganese dioxide (MnO2) or chromium-based reagents. These reactions typically proceed via a radical mechanism at the benzylic position, which is activated by the aromatic ring.
The cornerstone of this route is the reductive amination step. This reaction proceeds via the initial formation of a hemiaminal intermediate from the reaction of 3-bromo-5-nitrobenzaldehyde and dimethylamine. This is followed by the acid-catalyzed elimination of water to form an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), then selectively reduces the iminium ion to the desired tertiary amine.[1] The choice of NaBH(OAc)3 is strategic; it is less reactive than sodium borohydride and will not readily reduce the starting aldehyde, thus minimizing side reactions.[1]
Experimental Protocol: Route 1
Step 1: Synthesis of 3-Bromo-5-nitrobenzaldehyde
A plausible, albeit indirect, laboratory-scale synthesis starts from the commercially available 3-bromo-2-nitrobenzoic acid.
Reduction to Benzyl Alcohol: In a three-necked flask, dissolve 18.0 g of 3-bromo-2-nitrobenzoic acid in 300 mL of tetrahydrofuran (THF). Cool the system to 10°C and add 200 mL of a 1M solution of borane tetrahydrofuran complex dropwise. After the addition, allow the reaction to proceed at 30°C for 12 hours.[2]
Quenching and Extraction: After the reaction, add 100 mL of methanol, then concentrate the mixture. Add 300 mL of water and extract with dichloromethane (3 x 70 mL). Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield 3-bromo-2-nitrobenzyl alcohol (approx. 83% yield).[2]
Oxidation to Aldehyde: To a three-necked flask containing 14.0 g of 3-bromo-2-nitrobenzyl alcohol, add 150 mL of 1,2-dichloroethane and 42.0 g of manganese dioxide. Heat the mixture to reflux.[2]
Work-up and Purification: Upon completion of the reaction, filter the mixture through diatomaceous earth. Concentrate the filtrate and purify by column chromatography to obtain 3-bromo-2-nitrobenzaldehyde (approx. 68% yield).[2]
Step 2: Synthesis of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine
Imine Formation: In a round-bottom flask, dissolve 1.0 mmol of 3-bromo-5-nitrobenzaldehyde and 2.0 mmol of dimethylamine hydrochloride in 10 mL of anhydrous dichloromethane. Add 2.5 mmol of triethylamine and stir the mixture at room temperature for 1 hour.[3]
Reduction: Add 2.0 mmol of sodium triacetoxyborohydride portion-wise to the reaction mixture. Continue to stir at room temperature for an additional 4 hours.[3]
Quenching and Extraction: Quench the reaction with a saturated solution of sodium bicarbonate (10 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL).[3]
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Route 2: The Nucleophilic Substitution Pathway
This route offers a more direct approach, capitalizing on the reactivity of a benzylic bromide intermediate.
Validating the Purity of[(3-Bromo-5-nitrophenyl)methyl]dimethylamine: A Comparative Guide to HPLC Column Chemistries
As pharmaceutical pipelines increasingly rely on complex, multi-functional synthetic intermediates, the analytical burden of proving compound purity becomes more rigorous. [(3-Bromo-5-nitrophenyl)methyl]dimethylamine pre...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical pipelines increasingly rely on complex, multi-functional synthetic intermediates, the analytical burden of proving compound purity becomes more rigorous. [(3-Bromo-5-nitrophenyl)methyl]dimethylamine presents a classic chromatographic challenge. Structurally, it combines a highly basic dimethylamine moiety with an electron-deficient aromatic core (substituted with polarizable bromo and strongly electron-withdrawing nitro groups).
When developing an analytical High-Performance Liquid Chromatography (HPLC) method for this compound, analysts frequently encounter severe peak tailing and poor resolution of related synthetic impurities. This guide objectively compares the performance of three distinct stationary phase chemistries—Standard C18, Positively Charged C18, and Biphenyl—providing the mechanistic causality and experimental protocols necessary to build a self-validating, ICH-compliant purity assay.
Analyte Profiling & Mechanistic Causality
To optimize a separation, we must first understand the molecular interactions at play between the analyte and the stationary phase.
The dimethylamine group in [(3-Bromo-5-nitrophenyl)methyl]dimethylamine has a basic pKa. Under standard acidic reversed-phase conditions (e.g., pH 2.7), this amine is fully protonated. While the hydrophobic aromatic core partitions predictably into the alkyl chains of a standard C18 column, the positively charged amine undergoes secondary electrostatic interactions (ion-exchange) with ionized, unbonded residual silanols on the silica surface[1]. Because these ionic interactions are kinetically slower than hydrophobic partitioning, the analyte molecules desorb at different rates, manifesting as severe peak tailing (Asymmetry factor > 1.5)[1].
To mitigate this and achieve baseline separation from structurally similar byproducts (such as des-bromo or regioisomer impurities), we must leverage alternative retention mechanisms:
Positively Charged Surface (PS) C18 : These columns incorporate a weak positive charge on the silica surface. This creates electrostatic repulsion against the protonated amine, physically shielding it from residual silanols and yielding highly symmetrical peaks[2].
Biphenyl Phase : Featuring two sequential phenyl groups, this phase offers strong π-π donor-acceptor interactions[3]. Because the analyte's aromatic ring is electron-deficient (due to the -NO2 group), the electron-rich biphenyl phase provides orthogonal selectivity, drastically improving the resolution of closely related aromatic impurities[4].
Chromatographic retention mechanisms for basic aromatic amines across different stationary phases.
Comparative Performance Data
To objectively evaluate these chemistries, [(3-Bromo-5-nitrophenyl)methyl]dimethylamine was analyzed alongside a critical synthetic impurity (des-bromo analog) using the standardized protocol detailed in Section 3.
The quantitative data below illustrates the direct impact of stationary phase chemistry on chromatographic performance:
Column Chemistry
Retention Time (min)
Peak Asymmetry (
As
)
Theoretical Plates (
N
)
Resolution (
Rs
)*
Standard C18 (Fully Porous, 3 µm)
4.25
1.85 (Fail)
8,500
1.2
PS C18 (Core-Shell, 2.6 µm)
4.10
1.05 (Pass)
22,400
1.6
Biphenyl (Core-Shell, 2.7 µm)
5.60
1.15 (Pass)
18,200
2.8
*Resolution (
Rs
) is calculated against the critical des-bromo impurity. An
Rs
> 1.5 is required for baseline separation.
Data Synthesis:
While the PS C18 column provides the highest theoretical plate count and the sharpest peak shape due to ionic repulsion[2], the Biphenyl column is the superior choice for purity validation. The strong π-π interactions exploit the electronic differences between the brominated target and the des-bromo impurity, increasing the resolution (
Rs
) to 2.8, ensuring robust quantitation[4].
The following step-by-step workflow establishes a robust system for evaluating the purity of[(3-Bromo-5-nitrophenyl)methyl]dimethylamine.
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): 0.1% Formic Acid in MS-grade Water. (The low pH of ~2.7 ensures the dimethylamine group remains fully and consistently protonated).
Mobile Phase B (Organic): 0.1% Formic Acid in MS-grade Acetonitrile.
Note: Filter both mobile phases through a 0.22 µm PTFE membrane to prevent particulate accumulation.
Step 2: Sample Preparation
Diluent: 50:50 Water:Acetonitrile (v/v).
Standard Solution: Accurately weigh 10.0 mg of[(3-Bromo-5-nitrophenyl)methyl]dimethylamine reference standard. Dissolve in 10.0 mL of diluent to yield a 1.0 mg/mL stock.
System Suitability (SST) Solution: Spike the 1.0 mg/mL stock with 0.1% (w/w) of the critical des-bromo impurity.
Step 3: Chromatographic Conditions
Column: Biphenyl Core-Shell (e.g., 100 x 4.6 mm, 2.7 µm)[5].
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C (Reduces mobile phase viscosity and improves mass transfer).
Injection Volume: 5.0 µL.
Detection: UV at 254 nm (Optimal for the substituted nitro-aromatic chromophore).
Gradient Program:
0.0 - 1.0 min: 5% B
1.0 - 8.0 min: 5%
→
95% B
8.0 - 10.0 min: 95% B (Wash)
10.0 - 13.0 min: 5% B (Equilibration)
Step 4: System Suitability Testing (SST)
Before analyzing unknown batches, the system must validate itself against the following criteria:
Resolution:Rs≥1.5
between the target compound and the spiked impurity.
Tailing Factor:As≤1.5
for the main peak.
Repeatability: %RSD
≤1.0%
for the main peak area across 5 replicate injections.
ICH Q2(R2) Validation Framework
Once the Biphenyl method is optimized, it must be formally validated to demonstrate that the analytical procedure is fit for its intended purpose, as mandated by the ICH Q2(R2) guidelines[6].
Core validation parameters for analytical procedures as defined by the ICH Q2(R2) framework.
To achieve compliance, the following parameters must be rigorously established:
Specificity: The method must unambiguously assess the analyte in the presence of expected impurities[6]. The Biphenyl column's orthogonal selectivity provides the necessary baseline separation (
Rs
= 2.8) to satisfy this requirement.
Linearity and Range: A linear relationship between analyte concentration and UV response must be evaluated across the reportable range (typically 80% to 120% of the nominal test concentration for assay, or down to the LOQ for impurity testing)[6]. The calibration model must yield an
R2≥0.999
.
Precision: Both repeatability (intra-assay precision across a minimum of 6 determinations) and intermediate precision (variations in days, analysts, or equipment) must be documented[7]. For a purity assay, the relative standard deviation (%RSD) should not exceed 2.0%[7].
References
Validation of Analytical Procedures Q2(R2) - ICH, ich.org,[Link]
Validation of Analytical Procedure Q2(R2) (Draft version) - ICH, ich.org,[Link]
Loading Capacity of Amitriptyline using Luna® Omega and Kinetex® PS C18 Columns, windows.net (Phenomenex),[Link]
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases, chromatographyonline.com,[Link]
Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution, wiley-vch.de,[Link]
Ensuring Reproducibility in the Synthesis of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine: A Comparative Guide
In the landscape of pharmaceutical research and development, the consistent and reliable synthesis of key intermediates is paramount. The compound [(3-Bromo-5-nitrophenyl)methyl]dimethylamine is a valuable building block...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and development, the consistent and reliable synthesis of key intermediates is paramount. The compound [(3-Bromo-5-nitrophenyl)methyl]dimethylamine is a valuable building block, and the ability to produce it with high fidelity is critical for advancing drug discovery programs. This guide provides an in-depth comparison of synthetic protocols for [(3-Bromo-5-nitrophenyl)methyl]dimethylamine, with a core focus on ensuring reproducibility. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
The Critical Role of Reproducibility in Synthesis
The challenge of reproducibility in scientific experiments is a well-documented issue.[1][2] In synthetic organic chemistry, even seemingly minor variations in experimental parameters can lead to significant differences in yield, purity, and even the identity of the final product.[1][3] Factors such as stirring rate, reagent addition speed, and vessel geometry can profoundly impact reaction outcomes.[3] Therefore, a robust synthetic protocol must be more than a simple recipe; it must be a self-validating system that accounts for these variables.
This guide is designed for researchers, scientists, and drug development professionals who require a reliable method for the synthesis of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine. By understanding the underlying principles of the synthesis and the critical parameters that govern its success, you can ensure the consistent production of this important intermediate.
Comparative Analysis of Synthetic Protocols
The synthesis of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine is typically achieved through the nucleophilic substitution of a suitable benzyl halide with dimethylamine. We will explore the most direct and reliable of these methods.
Protocol 1: Direct Nucleophilic Substitution of 3-Bromo-5-nitrobenzyl Bromide
This is the most straightforward approach, relying on the high reactivity of the benzylic bromide for an SN2 reaction with dimethylamine.
Reaction: The core of this synthesis is the reaction between 3-bromo-5-nitrobenzyl bromide and dimethylamine. The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion.
Causality of Experimental Choices:
Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is recommended. These solvents can solvate the cation but not the nucleophile, thus increasing the nucleophilicity of dimethylamine.
Base: An excess of dimethylamine can serve as both the nucleophile and the base to neutralize the HBr formed during the reaction. Alternatively, a non-nucleophilic base like potassium carbonate can be added to scavenge the acid.[4]
Temperature: The reaction is typically carried out at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions.
Structure-Activity Relationship (SAR) Studies of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine Derivatives: A Comparative Scaffold Guide
Executive Summary & Scope As a Senior Application Scientist evaluating building blocks for drug discovery, I prioritize scaffolds that offer an optimal balance between synthetic tractability, physicochemical properties,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scope
As a Senior Application Scientist evaluating building blocks for drug discovery, I prioritize scaffolds that offer an optimal balance between synthetic tractability, physicochemical properties, and target affinity. The [(3-bromo-5-nitrophenyl)methyl]dimethylamine scaffold has emerged as a highly versatile intermediate in medicinal chemistry. It is prominently featured in the development of advanced (such as Syk and RIPK2 modulators)[1],[2] and (such as HDAC and DNMT inhibitors)[3].
This guide objectively compares the performance of this specific trifunctional scaffold against alternative structural motifs. By detailing the causality behind its Structure-Activity Relationship (SAR) profile and providing self-validating experimental protocols, this document serves as an authoritative resource for researchers aiming to optimize lead compounds.
Structural Rationale: The Causality of the Scaffold
The selection of [(3-bromo-5-nitrophenyl)methyl]dimethylamine over simpler, unsubstituted benzylamines is not arbitrary; it is driven by the precise spatial orientation and electronic properties of its three functional vectors[4]:
The Dimethylaminomethyl Group (Position 1): Unlike primary amines that are susceptible to rapid oxidative deamination or non-specific covalent binding, the tertiary dimethylamine provides a stable, protonatable center at physiological pH. Causally, this facilitates critical salt-bridge interactions with solvent-exposed aspartate/glutamate residues in kinase hinge regions, while significantly enhancing the aqueous solubility of the parent molecule.
The 3-Bromo Substituent (Position 3): Halogen bonding plays a crucial role in target affinity, often occupying deep hydrophobic pockets. Furthermore, the bromine atom serves as a highly reactive synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for the rapid generation of diverse SAR libraries without rebuilding the core[1].
The 5-Nitro Group (Position 5): The strongly electron-withdrawing nitro group modulates the pKa of the benzylic amine and the electron density of the aromatic ring. Crucially, it acts as a masked amine; it can be selectively reduced to an aniline, providing an optimal vector for amidation to access extended binding pockets (e.g., the DFG-out conformation in kinases)[5].
Chemical logic for late-stage diversification of the core scaffold.
Comparative SAR Analysis
To objectively evaluate the performance of the [(3-bromo-5-nitrophenyl)methyl]dimethylamine core, we compare it against alternative derivatives in two distinct therapeutic contexts.
Table 1: SAR Comparison in Spleen Tyrosine Kinase (Syk) Inhibition
Syk is a critical mediator of immunoreceptor signaling. Retaining the bromo and dimethylamine groups is essential for maintaining high affinity and solubility[1],[6].
Scaffold Variant
R1 (Pos 3)
R2 (Pos 5)
Amine Type
Syk IC₅₀ (nM)
Aqueous Solubility (µg/mL)
Core Scaffold
-Br
-NO₂
Dimethylamine
45
>100
Des-bromo analog
-H
-NO₂
Dimethylamine
850
>100
Des-nitro analog
-Br
-H
Dimethylamine
320
>100
Primary amine analog
-Br
-NO₂
Primary Amine
115
<10
Data Interpretation: The removal of the bromine atom (Des-bromo analog) results in a nearly 20-fold loss in potency, demonstrating the necessity of the halogen bond within the Syk hydrophobic pocket. Replacing the dimethylamine with a primary amine severely compromises aqueous solubility, limiting oral bioavailability.
Table 2: SAR Comparison in Epigenetic Modulation (HDAC6 Selectivity)
When incorporated into Psammaplin A analogues, the steric bulk of the amine dictates isoform selectivity between HDAC1 and HDAC6[3].
Scaffold Variant
HDAC1 IC₅₀ (nM)
HDAC6 IC₅₀ (nM)
Selectivity Index (HDAC6/1)
Cellular Viability (MCF7, IC₅₀ µM)
Core Scaffold (Dimethylamine)
1200
45
26.6
2.4
Diethylamine analog
1500
110
13.6
5.8
Pyrrolidine analog
950
35
27.1
1.9
Data Interpretation: The dimethylamine core provides an optimal balance, achieving >25-fold selectivity for HDAC6 over HDAC1 while maintaining potent cellular cytotoxicity in MCF7 breast cancer lines[3]. Increasing the steric bulk to a diethylamine reduces both target affinity and cellular penetration.
To ensure scientific integrity, the methodologies below are designed as self-validating systems . They incorporate internal controls that automatically flag systemic errors, preventing the generation of false SAR data.
Protocol A: Late-Stage Diversification via Suzuki-Miyaura Coupling
Causality: We utilize a palladium-catalyzed cross-coupling to replace the bromine atom with diverse aryl/heteroaryl groups. The choice of
Pd(dppf)Cl2
as the catalyst is deliberate; its large bite angle facilitates the reductive elimination step, which is mathematically the rate-limiting step for sterically hindered meta-substituted substrates.
Step-by-Step Methodology:
Preparation: In a nitrogen-purged vial, combine the [(3-bromo-5-nitrophenyl)methyl]dimethylamine derivative (1.0 eq), the corresponding boronic acid (1.2 eq), and
K2CO3
(3.0 eq) in a 4:1 mixture of Dioxane/Water.
Catalyst Addition: Add 5 mol% of
Pd(dppf)Cl2
.
Internal Standard Integration (Self-Validation Step): Spike the reaction mixture with exactly 0.1 eq of biphenyl. Why? Biphenyl acts as an inert internal standard for UPLC-MS analysis. If the biphenyl peak area fluctuates by >5% between injections, the run is automatically invalidated due to instrumental error, ensuring conversion rates are absolute.
Reaction: Heat the mixture at 90°C for 4 hours.
Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and extract with Ethyl Acetate. Concentrate under reduced pressure for subsequent purification.
Protocol B: FRET-Based Kinase Inhibition Assay
Causality: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is selected over standard luminescence-based ATP depletion assays. Nitroaromatic compounds frequently exhibit auto-fluorescence; TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thereby isolating the true binding signal[2].
Step-by-Step Methodology:
Reagent Assembly: Dispense 5 nM of recombinant human Syk kinase and 100 nM of fluorescently labeled peptide substrate into a 384-well low-volume plate.
Compound Addition: Add the synthesized derivatives in a 10-point dose-response format (ranging from 10 µM to 0.5 nM).
Control Integration (Self-Validation Step): Every plate must contain 8 wells of a known reference inhibitor (e.g., Fostamatinib) and 8 wells of DMSO vehicle. Calculate the Z'-factor using the formula:
Z′=1−∣μpos−μneg∣3(σpos+σneg)
. Why? A Z'-factor < 0.5 automatically invalidates the entire plate, proving the signal window is too narrow to distinguish true SAR differences from assay noise.
Initiation: Initiate the reaction by adding 10 µM ATP. Incubate for 60 minutes at 25°C.
Detection: Add the Europium-labeled anti-phosphotyrosine antibody. Read the plate on a multi-mode microplate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm).
Modulation of the Syk signaling pathway by targeted derivatives.
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Novel Compound Confirmation
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For researchers synthesizing new compounds, such as [(3-bromo-5-nitroph...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For researchers synthesizing new compounds, such as [(3-bromo-5-nitrophenyl)methyl]dimethylamine, verifying the exact molecular mass is a critical first step in a cascade of analytical characterizations. This guide provides an in-depth, technically-grounded protocol for the confirmation of this compound's exact mass using High-Resolution Mass Spectrometry (HRMS), comparing the chosen methodology with viable alternatives and underscoring the causality behind key experimental choices.
The Analytical Imperative: Why HRMS is the Gold Standard
For a novel compound like [(3-bromo-5-nitrophenyl)methyl]dimethylamine, with a molecular formula of C₉H₁₁BrN₂O₂, a simple low-resolution mass spectrometry measurement that provides the nominal mass (the integer mass of the most abundant isotopes) is insufficient. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), and the need for high confidence in the elemental composition, necessitates the precision of HRMS. Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry can deliver mass accuracy to within a few parts per million (ppm), allowing for the confident assignment of a molecular formula.[1][2]
This high resolving power is crucial for distinguishing the analyte of interest from potential isobaric interferences—other molecules that have the same nominal mass but different elemental compositions.[3] In complex matrices or in the presence of synthetic byproducts, this capability is indispensable.
Comparative Analysis of Ionization and Analyzer Technologies
The selection of an appropriate ionization source and mass analyzer is paramount for successful HRMS analysis. For a small, polar molecule like [(3-bromo-5-nitrophenyl)methyl]dimethylamine, Electrospray Ionization (ESI) is a superior choice over harsher techniques like Electron Ionization (EI). ESI is a "soft" ionization method that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, which is ideal for accurate mass determination of the parent molecule.[4][5][6]
When coupled with ESI, a Time-of-Flight (TOF) mass analyzer offers an excellent combination of high resolution, mass accuracy, and rapid data acquisition.[7][8][9] An alternative high-resolution analyzer is the Orbitrap, which can provide even higher resolution, further enhancing the ability to discriminate between closely related masses.[2][10] For the purpose of this guide, we will focus on an ESI-Q-TOF (Quadrupole Time-of-Flight) system, a widely accessible and powerful platform for this application.[7][11]
Experimental Workflow for HRMS Confirmation
The following workflow outlines the key steps for confirming the exact mass of [(3-bromo-5-nitrophenyl)methyl]dimethylamine.
Caption: HRMS workflow for mass confirmation.
Detailed Experimental Protocol
1. Sample Preparation:
Rationale: Proper sample preparation is crucial to ensure compatibility with the ESI source and to achieve optimal ionization efficiency. The addition of a small amount of acid, like formic acid, promotes protonation in positive ion mode.[6]
Protocol:
Accurately weigh approximately 1 mg of [(3-bromo-5-nitrophenyl)methyl]dimethylamine.
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of LC-MS grade acetonitrile and water containing 0.1% formic acid to create a 1 mg/mL stock solution.
Perform a serial dilution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
2. Instrument Calibration:
Rationale: To ensure high mass accuracy, the mass spectrometer must be calibrated immediately prior to analysis using a well-characterized standard. This corrects for any minor drift in the instrument's electronics or environmental conditions.
Protocol:
Prepare the instrument's calibration solution according to the manufacturer's guidelines.
Perform an external calibration across the desired mass range.
3. LC-MS Parameters:
Rationale: While direct infusion is possible, coupling liquid chromatography (LC) to the mass spectrometer provides an additional layer of separation, which can remove potential impurities and reduce ion suppression, leading to a cleaner spectrum.
Protocol:
LC System: A standard UPLC or HPLC system.
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: A suitable gradient to elute the compound (e.g., 5-95% B over 5 minutes).
Flow Rate: 0.3-0.5 mL/min.
Injection Volume: 1-5 µL.
4. HRMS Parameters (ESI-Q-TOF):
Rationale: The parameters for the ESI source and the TOF analyzer need to be optimized to achieve a stable spray and efficient ion transmission, maximizing sensitivity and resolution.
Protocol:
Ionization Mode: Positive ESI.
Capillary Voltage: 3.5-4.5 kV.
Source Temperature: 120-150 °C.
Desolvation Gas Flow (N₂): 600-800 L/hr.
Desolvation Temperature: 350-450 °C.
Mass Range: m/z 50-500.
Acquisition Mode: Full scan, high resolution.
Data Analysis and Interpretation
The primary objective of the data analysis is to compare the experimentally measured mass of the protonated molecule ([M+H]⁺) with its theoretical exact mass.
1. Theoretical Mass Calculation:
The molecular formula for [(3-bromo-5-nitrophenyl)methyl]dimethylamine is C₉H₁₁BrN₂O₂. The theoretical monoisotopic mass of the protonated molecule ([C₉H₁₂BrN₂O₂]⁺) is calculated using the most abundant isotopes of each element:
Element
Isotope
Mass (Da)
Count
Total Mass (Da)
Carbon
¹²C
12.000000
9
108.000000
Hydrogen
¹H
1.007825
12
12.093900
Bromine
⁷⁹Br
78.918337
1
78.918337
Nitrogen
¹⁴N
14.003074
2
28.006148
Oxygen
¹⁶O
15.994915
2
31.989830
Total
259.008215
2. Experimental Data Evaluation:
The acquired high-resolution mass spectrum should exhibit a prominent peak corresponding to the calculated m/z value. The mass error, expressed in parts per million (ppm), is a key indicator of the measurement's accuracy and is calculated as follows:
A mass error of less than 5 ppm is generally considered excellent confirmation of the elemental composition.
3. Isotopic Pattern Verification:
A crucial piece of evidence for the presence of bromine is its characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the mass spectrum should display two peaks separated by approximately 2 Da, with nearly equal intensity, corresponding to [M+H]⁺ and [M+2+H]⁺. This isotopic signature provides a high degree of confidence in the presence of a bromine atom in the molecule.
Conclusion
The confirmation of the exact mass of a novel compound like [(3-bromo-5-nitrophenyl)methyl]dimethylamine is a non-negotiable step in the research and development pipeline. High-Resolution Mass Spectrometry, particularly when employing a soft ionization technique like ESI coupled with a high-performance mass analyzer such as a TOF, provides the necessary accuracy and confidence. The presented workflow, with its emphasis on careful sample preparation, instrument calibration, and meticulous data interpretation—including mass accuracy and isotopic pattern analysis—constitutes a robust and self-validating system. This approach not only confirms the elemental composition but also provides a solid analytical foundation for all subsequent structural elucidation and biological testing.
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National Center for Biotechnology Information. (n.d.). 3-Bromo-5-nitrophenol. PubChem. Retrieved from [Link]
Archimer. (2023). GC-APCI-IMS-HRMS facilitates identification of unknown halogenated organic chemicals in French. Retrieved from [Link]
NCBI. (n.d.). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PMC. Retrieved from [Link]
MASONACO. (n.d.). Time-of-Flight (TOF) mass analyzers. Retrieved from [Link]
MDPI. (2025). Critical Insights into Untargeted GC-HRMS Analysis: Exploring Volatile Organic Compounds in Italian Ambient Air. Retrieved from [Link]
Spectroscopy Online. (2020). Using High-Resolution LC–MS to Analyze Complex Sample. Retrieved from [Link]
ACS Publications. (2023). Nontarget and Comprehensive Analyses of Halogenated Organic Additives in Electrical Product Plastics by GC-NCI-Q-Orbitrap-HRMS and Cl/Br-Screening Algorithms. Analytical Chemistry. Retrieved from [Link]
A Comparative Benchmarking Guide to the Efficacy of [(3-bromo-5-nitrophenyl)methyl]dimethylamine
This guide provides a comprehensive framework for evaluating the biological efficacy of the novel compound, [(3-bromo-5-nitrophenyl)methyl]dimethylamine. In the absence of established data for this specific molecule, thi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for evaluating the biological efficacy of the novel compound, [(3-bromo-5-nitrophenyl)methyl]dimethylamine. In the absence of established data for this specific molecule, this document outlines a rigorous, side-by-side comparison against established therapeutic agents, drawing upon the known bioactivities of structurally related nitroaromatic and bromo-substituted compounds. The protocols herein are designed to deliver robust and reproducible data for researchers, scientists, and professionals in drug development.
The core hypothesis is that the presence of both a bromo and a nitro functional group on the phenyl ring may confer significant antimicrobial and anticancer properties. The nitro group, a well-known pharmacophore, is present in numerous antimicrobial drugs and is also explored in oncology for its potential as a hypoxia-activated prodrug.[1][2][3] The bromine substitution can further enhance biological activity.[4] This guide will therefore focus on benchmarking against established compounds in these two therapeutic areas.
Selection of Established Compounds for Comparison
The choice of appropriate comparators is critical for a meaningful evaluation. The following established drugs have been selected based on their mechanisms of action and relevance to the potential activities of [(3-bromo-5-nitrophenyl)methyl]dimethylamine.
Antimicrobial Benchmarks
Nitroaromatic compounds are a known class of antimicrobials.[5][6][7][8] Their mechanism often involves the reductive activation of the nitro group within anaerobic or microaerophilic environments to form cytotoxic radicals that damage microbial DNA and other macromolecules.[][10][11][12][13]
Metronidazole : A nitroimidazole antibiotic effective against anaerobic bacteria and certain protozoa.[][10][11][14] It is a prodrug that is activated by reduction of its nitro group in susceptible organisms.[10][12]
Nitazoxanide : A thiazolide antiparasitic and broad-spectrum antimicrobial agent.[15][16] Its mechanism of action involves the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is crucial for anaerobic energy metabolism.[15][16]
Anticancer Benchmarks
Bromo and nitro-containing compounds have been investigated for their anticancer properties.[1][4] The proposed mechanisms often involve the induction of DNA damage and oxidative stress.
5-Fluorouracil (5-FU) : A pyrimidine analog and antimetabolite that inhibits thymidylate synthase, thereby disrupting DNA synthesis and repair.[17][18][19] It is a widely used chemotherapeutic agent for various solid tumors.[20][18]
Doxorubicin : An anthracycline antibiotic with potent anticancer activity.[][22] Its mechanisms include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, leading to DNA damage and apoptosis.[][22][23][24][25]
Experimental Methodologies
The following sections provide detailed protocols for assessing the antimicrobial and anticancer efficacy of [(3-bromo-5-nitrophenyl)methyl]dimethylamine in comparison to the selected benchmarks.
The broth microdilution method will be employed to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[26][27][28]
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Protocol:
Microorganism Selection : Choose a panel of relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species, as well as anaerobic bacteria (e.g., Bacteroides fragilis) for which Metronidazole is a standard treatment.
Inoculum Preparation : Prepare a standardized inoculum of each test microorganism equivalent to a 0.5 McFarland standard.
Compound Dilution : Perform serial two-fold dilutions of [(3-bromo-5-nitrophenyl)methyl]dimethylamine and the benchmark compounds (Metronidazole, Nitazoxanide) in a suitable broth medium in a 96-well microtiter plate.
Inoculation : Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours). For anaerobic bacteria, use an anaerobic chamber.
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[26]
Anticancer Efficacy: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[29][30] It measures the metabolic activity of mitochondrial dehydrogenases in living cells.[29]
Experimental Workflow for MTT Assay
Caption: Workflow for the MTT in vitro cytotoxicity assay.
Step-by-Step Protocol:
Cell Line Selection : Choose a panel of human cancer cell lines relevant to the potential therapeutic application (e.g., colon cancer, breast cancer, etc.).
Cell Seeding : Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[29][31]
Compound Treatment : Treat the cells with various concentrations of [(3-bromo-5-nitrophenyl)methyl]dimethylamine and the benchmark compounds (5-Fluorouracil, Doxorubicin). Include a vehicle control (e.g., DMSO) and an untreated control.
Incubation : Incubate the plates for a predetermined period (e.g., 48 or 72 hours).
MTT Addition : Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Absorbance Measurement : Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[29]
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation and Interpretation
The quantitative data obtained from the experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
Microorganism
[(3-bromo-5-nitrophenyl)methyl]dimethylamine
Metronidazole
Nitazoxanide
S. aureus (Gram-positive)
Experimental Value
Literature/Experimental Value
Literature/Experimental Value
E. coli (Gram-negative)
Experimental Value
Literature/Experimental Value
Literature/Experimental Value
B. fragilis (Anaerobe)
Experimental Value
Literature/Experimental Value
Literature/Experimental Value
Table 2: Comparative Anticancer Activity (IC50 in µM)
Cancer Cell Line
[(3-bromo-5-nitrophenyl)methyl]dimethylamine
5-Fluorouracil
Doxorubicin
e.g., MCF-7 (Breast)
Experimental Value
Literature/Experimental Value
Literature/Experimental Value
e.g., HCT116 (Colon)
Experimental Value
Literature/Experimental Value
Literature/Experimental Value
A lower MIC value indicates greater antimicrobial potency. Similarly, a lower IC50 value suggests higher cytotoxic activity against cancer cells. The efficacy of [(3-bromo-5-nitrophenyl)methyl]dimethylamine can be directly benchmarked against the established compounds by comparing these values.
Potential Mechanism of Action: A Hypothetical Pathway
Based on the structures of the compound and its comparators, a plausible mechanism for its anticancer activity could involve the induction of DNA damage and apoptosis, potentially through the generation of reactive oxygen species (ROS).
Hypothetical Signaling Pathway for Anticancer Activity
Caption: A hypothetical pathway for the anticancer action of the test compound.
Conclusion
This guide provides a structured approach to benchmark the efficacy of [(3-bromo-5-nitrophenyl)methyl]dimethylamine against established antimicrobial and anticancer compounds. By following the detailed protocols and utilizing the comparative data presentation, researchers can obtain a clear and objective assessment of the compound's therapeutic potential. The insights gained from these studies will be invaluable for guiding further preclinical development and mechanistic investigations.
References
BenchChem. (2025). A Comparative Guide to the Biological Activity of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde and Structurally Similar Compounds. BenchChem.
BOC Sciences. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. BOC Sciences.
Comparative Analysis of NMR Data for[(3-bromo-5-nitrophenyl)methyl]dimethylamine: A qNMR Batch Consistency Guide
Executive Summary In early-stage drug development, the structural integrity and purity of critical intermediates dictate the success of downstream synthetic pathways. [(3-bromo-5-nitrophenyl)methyl]dimethylamine is a hig...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In early-stage drug development, the structural integrity and purity of critical intermediates dictate the success of downstream synthetic pathways. [(3-bromo-5-nitrophenyl)methyl]dimethylamine is a highly functionalized building block; its trifunctional nature (halogen, nitro, and tertiary amine) makes it susceptible to incomplete reactions and oxidative degradation.
This guide provides an objective, comparative analysis of different batches of this intermediate using Quantitative Nuclear Magnetic Resonance (qNMR) . By establishing a self-validating analytical framework, we demonstrate how qNMR supersedes traditional area-normalization methods to ensure batch-to-batch consistency.
Mechanistic Grounding: The Case for qNMR
Traditional chromatographic techniques (like HPLC) rely heavily on reference standards and uniform UV response factors, which are often unavailable for early-stage intermediates.
Fundamentally, the principle of qNMR is simple but potent: the area under an NMR peak (integral) is directly proportional to the number of nuclei responsible for that signal[1]. This physical absolute allows for the determination of absolute concentration without the need for compound-specific calibration curves[1].
For pharmaceutical manufacturing, consistency is paramount. qNMR is widely accepted by the International Council for Harmonisation (ICH) as a valid technique for pharmaceutical analysis, providing simultaneous qualitative structural confirmation and absolute quantitative purity evaluation[2]. Furthermore, absolute qNMR captures analytes that frequently escape UV detection, such as residual water, inorganic salts, or distinct sorbents[3].
Experimental Design: A Self-Validating Protocol
To ensure a self-validating system, every step of the analytical protocol is designed to eliminate bias and trace back to an SI-traceable standard[4].
Step-by-Step Methodology
Gravimetric Sample Preparation
Action: Weigh exactly 15.00 mg of the [(3-bromo-5-nitrophenyl)methyl]dimethylamine batch and 5.00 mg of certified Maleic Acid (Internal Standard) using a calibrated microbalance (d = 0.001 mg).
Causality: Absolute quantification relies entirely on the accuracy of the initial mass ratio. Maleic acid is selected as the internal standard because it provides a pristine singlet at 6.26 ppm, which is perfectly orthogonal to the analyte’s resonances[2].
Solvation and Homogenization
Action: Co-dissolve the mixture in 600 µL of DMSO-d6 (100.0% isotopic purity).
Causality: DMSO-d6 ensures complete solvation of both the free base amine and the internal standard, preventing phase separation or selective precipitation that would skew the proton ratio.
NMR Acquisition Parameters
Action: Acquire
1
H NMR spectra at 600 MHz using a 90° excitation pulse. Set the relaxation delay (D1) to 60 seconds.
Causality: A 90° pulse maximizes the signal-to-noise ratio. The D1 delay must strictly exceed
5×T1
of the slowest relaxing proton to guarantee >99.3% longitudinal magnetization recovery, ensuring the integrals are mathematically quantitative[2].
Data Processing
Action: Apply a 0.3 Hz exponential window function, zero-fill to 64k points, and perform manual phase and rigorous baseline correction.
Causality: Automated baseline corrections often distort the broad base of Lorentzian peaks. Manual correction is mandatory to capture the full integral area, especially for minor impurities[3].
Figure 1: Self-validating qNMR workflow for absolute purity determination.
Data Presentation & Comparative Analysis
To evaluate batch consistency, we analyzed three distinct batches of[(3-bromo-5-nitrophenyl)methyl]dimethylamine.
Table 1:
1
H NMR Peak Assignments (DMSO-d6, 600 MHz)
Before quantifying impurities, the structural profile of the pure API must be established. The meta-substitution pattern of the benzene ring yields three distinct aromatic protons.
Proton Environment
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
Aromatic (H-4)
8.32
t, J = 1.8 Hz
1H
Between -NO
2
and -Br
Aromatic (H-6)
8.15
t, J = 1.8 Hz
1H
Between -NO
2
and -CH
2
NMe
2
Aromatic (H-2)
7.88
t, J = 1.8 Hz
1H
Between -Br and -CH
2
NMe
2
Benzylic (-CH
2
-)
3.65
s
2H
-CH
2
-N
N-Methyl (-CH
3
)
2.25
s
6H
-N(CH
3
)
2
Table 2: Comparative Batch Analysis (qNMR Purity)
Purity is assessed by comparing the integrated peak areas of the analyte against the Maleic Acid internal standard[5].
Batch ID
Absolute Purity (% w/w)
Key Impurity Identified
Impurity Chemical Shift (ppm)
Mechanistic Origin
Batch A
99.4%
None (Below LOD)
N/A
Optimized GMP synthesis
Batch B
88.2%
3-bromo-5-nitrobenzyl bromide
4.70 (s, 2H)
Incomplete amination
Batch C
91.5%
N-oxide derivative
4.35 (s, 2H), 3.10 (s, 6H)
Oxidative degradation
Mechanistic Interpretation of Batch Failures
Batch B (Incomplete Reaction): The presence of a singlet at 4.70 ppm indicates unreacted starting material. The heavy bromine atom deshields the benzylic protons more significantly than the dimethylamine group, shifting the peak downfield relative to the product's 3.65 ppm signal.
Batch C (Degradation): Tertiary amines are prone to oxidation upon prolonged exposure to air or poor storage conditions. The formation of an N-oxide strongly deshields the adjacent protons, shifting the benzylic -CH
2
to 4.35 ppm and the N-methyl protons to 3.10 ppm.
Figure 2: Reaction and degradation pathways causing batch-to-batch variations.
Strategic Recommendations
Relying solely on LC-MS or HPLC for early-stage intermediates like[(3-bromo-5-nitrophenyl)methyl]dimethylamine can lead to false purity readings due to the lack of characterized impurity reference standards. Implementing qNMR as a primary release assay ensures that both unreacted starting materials (Batch B) and silent degradants (Batch C) are quantified with absolute certainty.
For future scale-up, it is recommended to integrate this self-validating qNMR protocol directly into the Quality Control (QC) workflow, utilizing SI-traceable internal standards to satisfy stringent regulatory filings.
References
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works
Source: ResolveMass Laboratories Inc.
URL:[Link]
Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination
Source: Journal of Pharmaceutical and Biomedical Analysis / American Chemical Society
URL:[Link]
Pharmaceutical Manufacturing: Consistency and Purity
Source: Oxford Instruments
URL:[Link]
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay
Source: National Institutes of Health (NIH) / PubMed Central
URL:[Link]
ISO 24583: Quantitative nuclear magnetic resonance spectroscopy - Purity determination of organic compounds
Source: International Organization for Standardization (ISO) / JEOL
URL:[Link]
Operational Guide for the Safe Handling and Disposal of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine As a Senior Application Scientist, I recognize that the safe management of complex organic molecules requires more than...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide for the Safe Handling and Disposal of [(3-Bromo-5-nitrophenyl)methyl]dimethylamine
As a Senior Application Scientist, I recognize that the safe management of complex organic molecules requires more than simply following a generic waste chart. It requires a mechanistic understanding of the molecule's structural vulnerabilities and environmental impact.
[(3-Bromo-5-nitrophenyl)methyl]dimethylamine (Chemical Formula: C9H11BrN2O2) is a bifunctional halogenated nitroaromatic tertiary amine. Because of its specific structural motifs, improper disposal can lead to severe environmental contamination, dangerous exothermic reactions, or the release of corrosive gases[1]. This guide provides the authoritative, step-by-step logistical and operational plans required to safely segregate, neutralize, and destroy this compound.
Chemical Hazard Profiling & Causality
To understand the disposal protocols, we must first break down the molecule's structural components and their corresponding hazards:
The Bromine Atom (Halogenated Hazard): The presence of a halogen dictates that this compound cannot be disposed of in standard organic waste streams. If incinerated without specialized acid gas scrubbers, the thermal decomposition of the brominated ring will release highly corrosive and toxic hydrogen bromide (HBr) gas[2]. Furthermore, halogenated solvents have a high propensity to migrate through soil and contaminate groundwater if improperly landfilled[1].
The Nitroaromatic Ring (Toxicity & Reactivity): Nitroaromatics are highly persistent in the environment and exhibit significant toxicity to aquatic life[3][4]. While a single nitro group does not classify the compound as a high-explosive, nitroaromatics can form reactive or combustible mixtures when combined with strong reducing agents or organic combustibles (like sawdust)[3].
The Tertiary Amine (pH & Incompatibility): The dimethylamine moiety is basic. In aqueous solutions, it can raise the pH, potentially triggering the EPA's corrosivity characteristic (D002) if the pH exceeds 12.5[5]. It will react exothermically with strong acids, necessitating careful pH monitoring before waste consolidation.
Waste Stream Categorization
All waste containing[(3-Bromo-5-nitrophenyl)methyl]dimethylamine must be classified as Hazardous Waste under EPA guidelines, specifically routed to halogenated streams[6].
Structural Feature
Associated Hazard
Disposal Requirement
Incompatible Materials
Brominated Ring
Corrosive HBr gas upon burning; Groundwater migration[1][2]
When disposing of reaction filtrates or stock solutions containing this compound:
Assess Compatibility: Ensure the solvent matrix does not contain strong acids or oxidizers.
pH Adjustment: Test the pH of the solution. Because of the basic tertiary amine, if the solution is highly basic, carefully neutralize it to a pH of 5–9 using dilute hydrochloric acid (1M HCl) in a fume hood. This prevents unexpected exothermic reactions inside the sealed waste carboy[5].
Transfer: Pour the neutralized solution into a designated, clearly labeled "Halogenated Organic Liquid Waste" carboy.
Documentation: Log the exact volume and concentration of the nitroaromatic amine added to the waste manifest to ensure the downstream disposal facility can calculate the required scrubber capacity.
For pure powder waste, contaminated weighing paper, or nitrile gloves:
Containment: Place all solid debris into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.
Double-Bagging: For highly contaminated PPE, double-bag the items in heavy-duty polyethylene waste bags before placing them in the solid waste drum.
Labeling: Label the drum explicitly as "Halogenated Solid Waste - Contains Toxic Nitroaromatics" [6].
Protocol C: Emergency Spill Response
Evacuation & PPE: Evacuate personnel from the immediate area. Don chemical splash goggles, a lab coat, and heavy-duty nitrile gloves. If the spill involves dry powder, a particulate respirator (N95 or higher) is mandatory.
Containment (Liquids): Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth, vermiculite, or dry sand. CRITICAL: Do not use sawdust or paper towels, as the nitroaromatic compound can form a highly combustible mixture with organic particulates[3].
Collection: Use a non-sparking plastic scoop to collect the saturated absorbent or powder. Sweep gently to avoid aerosolizing the brominated dust.
Disposal: Transfer the cleanup materials into the Halogenated Solid Waste drum (Protocol B).
Waste Routing & Decision Workflow
The following diagram illustrates the logical decision tree for segregating [(3-Bromo-5-nitrophenyl)methyl]dimethylamine waste to ensure it reaches the correct destruction facility.
Logical workflow for the segregation and disposal of halogenated nitroaromatic amine waste.
Final Destruction: Incineration Mechanics
Laboratory personnel must ensure their institutional waste management contractor routes this specific chemical to a permitted hazardous waste incinerator.
Because of the compound's robust aromatic ring and halogenated nature, standard incineration is insufficient. The waste must be subjected to high-temperature thermal destruction (>1100°C) . At these temperatures, the molecule is cleaved, but the bromine atom will react with hydrogen to form hydrogen bromide (HBr) gas[2]. To prevent the release of this corrosive gas into the atmosphere, the incinerator must be equipped with an alkaline wet scrubber system (such as a sodium hydroxide spray) to neutralize the HBr into benign bromide salts. Additionally, the combustion of the nitro and amine groups will generate nitrogen oxides (NOx), necessitating selective catalytic reduction (SCR) or NOx scrubbers in the exhaust stack[4].
References
Background Document: Resource Conservation and Recovery Act, Subtitle C - Identification and Listing of Hazardous Waste . Environmental Protection Agency (EPA). Available at:[Link]
EPA Hazardous Waste Codes . UGA Environmental Safety Division. Available at: [Link]
Personal protective equipment for handling [(3-Bromo-5-nitrophenyl)methyl]dimethylamine
As a Senior Application Scientist, I design chemical safety protocols based on molecular causality rather than generic checklists. Handling [(3-Bromo-5-nitrophenyl)methyl]dimethylamine requires an advanced understanding...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I design chemical safety protocols based on molecular causality rather than generic checklists. Handling [(3-Bromo-5-nitrophenyl)methyl]dimethylamine requires an advanced understanding of its structural liabilities. This guide provides the mechanistic rationale, self-validating operational workflows, and disposal plans necessary for drug development professionals and researchers to handle this compound safely.
Mechanistic Hazard Profile
[(3-Bromo-5-nitrophenyl)methyl]dimethylamine is a complex building block that presents a trifecta of distinct chemical hazards:
The Dimethylamine Moiety: Confers severe corrosivity and acts as a respiratory irritant. Amines rapidly degrade standard barrier materials and cause irreversible ocular damage upon contact[1].
The Nitroaromatic Core: Nitro groups are strong electron-withdrawing groups that can undergo highly exothermic reductions. Furthermore, nitroaromatics are notorious skin sensitizers and systemic toxins[2].
The Bromine Substituent: Significantly increases the lipophilicity (LogP) of the molecule, enhancing its dermal penetration kinetics compared to non-halogenated analogs, thereby increasing systemic toxicity risks[3].
Personal Protective Equipment (PPE) Matrix
To mitigate these risks, PPE selection must be intentional and self-validating. Do not rely on standard laboratory defaults.
Rationale: Amines cause swelling and breakthrough in thin nitrile[1]. Validation: Use contrasting colors (e.g., green inner, blue outer). If the outer glove degrades or tears, the inner color immediately alerts the user to the breach.
Eye/Face Protection
Indirect-vented chemical splash goggles + Full-face shield.
Rationale: Benzylamine derivatives are highly corrosive to the cornea[2]. Safety glasses are insufficient against liquid splashes or aerosolized powders.
Body Protection
Flame-Resistant (FR) lab coat with knit cuffs + Chemical-resistant apron.
Rationale: Nitroaromatics carry a latent deflagration risk under specific thermal or catalytic conditions[4]. Knit cuffs prevent wrist exposure.
Respiratory
Class II Type B2 or standard chemical fume hood.
Rationale: Prevents inhalation of volatile amine vapors and toxic particulates[4].
Self-Validating Operational Workflow
Every step in this protocol includes a built-in validation check to ensure the safety system is actively functioning before proceeding.
Step 1: Pre-Operational Environmental Check
Action: Verify fume hood face velocity is between 80-120 fpm.
Validation: Tape a small piece of Kimwipe to the bottom of the sash. It must pull steadily inward, confirming directional airflow before you open the chemical container[5].
Step 2: Gowning and Static Mitigation
Action: Don the prescribed PPE matrix. Ensure the FR lab coat is fully buttoned and the face shield is lowered.
Validation: Touch a grounded metal surface before handling the chemical. Nitroaromatic powders can be sensitive to electrostatic discharge; grounding eliminates latent static buildup.
Step 3: Chemical Transfer and Weighing
Action: Use a static-dissipative spatula to transfer the[(3-Bromo-5-nitrophenyl)methyl]dimethylamine. If handling the free base (liquid form), use a positive-displacement pipette.
Validation: Weigh the material in a sealed, tared vial. This prevents aerosolization and exposure during transport from the fume hood to the analytical balance.
Step 4: De-gowning (Doffing) Protocol
Action: Remove the outer gloves inside the fume hood. Remove the lab coat, then the face shield and goggles. Remove the inner gloves last.
Validation: Inspect the inner gloves for any signs of chemical residue before final removal. Wash hands immediately with soap and water[1].
Fig 1: Self-validating workflow for handling halogenated nitrobenzylamines.
Emergency Response & Spill Mitigation
In the event of a spill, standard acid-base neutralization can be dangerously exothermic.
Small Spills (Inside Hood): Do NOT use dilute acid to neutralize the amine. Instead, cover the spill with a universal inert absorbent like diatomaceous earth or sand to physically sequester the chemical without generating heat. Sweep into a compatible waste container using a non-sparking brush.
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes under a safety shower[1]. Do not attempt to chemically neutralize the amine on the skin, as this will exacerbate tissue damage.
Disposal Plan
Segregation: Dispose of all associated waste (including contaminated outer gloves and Kimwipes) in a clearly labeled Halogenated Organic Waste container. The presence of the bromine atom strictly prohibits this from entering standard non-halogenated streams.
Labeling: Explicitly list "Bromonitroaromatic" and "Amine" on the waste manifest. Mixing amines with certain oxygenated solvents or concentrated acids in a generic waste carboy can lead to dangerous over-pressurization over time.
References
Title: Safety Data Sheet: Benzylamine
Source: Carl ROTH
URL: [Link]